5-Oxoprolyltryptophan
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-14-6-5-12(18-14)15(21)19-13(16(22)23)7-9-8-17-11-4-2-1-3-10(9)11/h1-4,8,12-13,17H,5-7H2,(H,18,20)(H,19,21)(H,22,23)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMASWWWQRGQQC-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189501 | |
| Record name | 5-Oxoprolyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35937-24-7 | |
| Record name | 5-Oxoprolyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035937247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Oxoprolyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Oxoprolyltryptophan: A Technical Guide on its Putative Biological Significance
Disclaimer: Scientific literature directly investigating the biological significance of the dipeptide 5-Oxoprolyltryptophan (also known as pyroglutamyl-tryptophan or pGlu-Trp) is limited. This technical guide, therefore, presents a scientifically informed yet largely hypothetical overview based on the known biological activities of its constituent amino acids, pyroglutamic acid and tryptophan, as well as related pyroglutamyl and tryptophan-containing peptides. The proposed signaling pathways, experimental protocols, and quantitative data are illustrative and intended to guide future research in this area.
Introduction
This compound is a dipeptide composed of 5-oxoproline (pyroglutamic acid, pGlu) and tryptophan (Trp). Pyroglutamyl peptides are characterized by the presence of a pyroglutamate residue at their N-terminus, which is formed by the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue.[1][2] This modification confers increased resistance to degradation by aminopeptidases, potentially enhancing the bioavailability and prolonging the biological activity of the peptide.[2][3]
Tryptophan is an essential amino acid and a crucial precursor for the synthesis of several neuroactive molecules, including the neurotransmitter serotonin and the hormone melatonin.[4][5] Dipeptides and tripeptides containing tryptophan have been shown to possess a range of biological activities, including antioxidant and angiotensin-converting enzyme (ACE) inhibitory effects.[6][7] Given the properties of its components, this compound is a molecule of interest for potential therapeutic applications.
Formation and Metabolism
Pyroglutamyl peptides can be formed endogenously through the action of glutaminyl cyclase, an enzyme present in various tissues including the brain and pituitary gland.[8] This enzymatic conversion of N-terminal glutaminyl peptides to pyroglutamyl peptides is a post-translational modification.[8] Spontaneous, non-enzymatic cyclization can also occur, particularly under conditions of heat or acidic pH.[1][9]
The metabolic fate of this compound has not been specifically studied. However, pyroglutamyl peptides, in general, are resistant to digestion by gastrointestinal proteases.[2][3] It is hypothesized that this compound may be absorbed intact in the small intestine and could potentially cross the blood-brain barrier, a characteristic of pyroglutamic acid itself.[10]
Putative Biological Significance and Therapeutic Potential
Based on the bioactivities of related compounds, several potential biological roles for this compound can be hypothesized.
Neuro-Cognitive and Mood Regulation
-
Antidepressant and Anxiolytic Effects: Several food-derived pyroglutamyl peptides have demonstrated antidepressant and anxiolytic-like effects in animal models.[10] Tryptophan is a direct precursor to serotonin, a key neurotransmitter in mood regulation.[4] Therefore, this compound could potentially modulate mood and emotional states.
-
Cognitive Enhancement: Pyroglutamic acid has been investigated for its potential to improve memory and cognitive function.[10] The tryptophan component could further support cognitive processes through its role in serotonin synthesis.
Anti-inflammatory and Antioxidant Activity
-
Anti-inflammatory Properties: Some pyroglutamyl peptides have been reported to possess anti-inflammatory activities.[1][2]
-
Antioxidant Effects: Tryptophan-containing dipeptides are known to have antioxidant properties.[6] The indole ring of tryptophan can act as a scavenger of free radicals. The enzymatic synthesis of γ-glutamyl-tryptophan has been shown to yield peptides with strong antioxidant activity.[11]
Other Potential Activities
-
Antiplatelet Aggregation: A tripeptide containing both pyroglutamic acid and tryptophan (pGlu-Asn-Trp) has been shown to exhibit antiplatelet aggregation activity by acting as an antagonist of the GPIIb/IIIa receptor.[12] This suggests that this compound may have similar antithrombotic potential.
Proposed Signaling Pathways
The precise signaling pathways modulated by this compound are unknown. The following diagrams illustrate hypothetical pathways based on the known actions of related molecules.
Caption: Hypothetical Anti-inflammatory Signaling Pathway of this compound.
Caption: Hypothetical Pathway for Neuromodulation by this compound.
Proposed Experimental Protocols
To investigate the hypothesized biological activities of this compound, a series of in vitro and in vivo experiments would be required.
Chemical Synthesis and Characterization
A detailed protocol for the synthesis of this compound would be the first step. One possible approach is outlined below.
Protocol 5.1.1: Synthesis of this compound
-
Starting Materials: L-Pyroglutamic acid, L-Tryptophan methyl ester hydrochloride, coupling reagents (e.g., HBTU, HOBt), and a base (e.g., DIPEA).
-
Coupling Reaction: Dissolve L-Pyroglutamic acid, HBTU, and HOBt in a suitable solvent (e.g., DMF). Add DIPEA to the mixture. Then, add L-Tryptophan methyl ester hydrochloride. Stir the reaction at room temperature for several hours.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts. Purify the crude product by flash column chromatography.
-
Saponification: Treat the purified methyl ester with a base (e.g., LiOH) in a mixture of THF and water to hydrolyze the ester and yield the final product, this compound.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.
Caption: Experimental Workflow for the Synthesis of this compound.
In Vitro Biological Assays
Protocol 5.2.1: In Vitro Anti-inflammatory Assay
-
Cell Culture: Culture murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) in appropriate media.
-
Stimulation: Pre-treat the cells with varying concentrations of this compound for 1 hour. Then, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).
-
Cytokine Measurement: After 24 hours of stimulation, collect the cell culture supernatant. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA.
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the phosphorylation status of key signaling proteins in the MAPK and NF-κB pathways.
Protocol 5.2.2: In Vitro Antioxidant Assay (DPPH Assay)
-
Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: Add different concentrations of this compound to the DPPH solution. Ascorbic acid can be used as a positive control.
-
Measurement: Incubate the mixture in the dark for 30 minutes. Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Caption: Workflow for In Vitro Biological Evaluation of this compound.
In Vivo Animal Studies
Protocol 5.3.1: Murine Model of Depression (Forced Swim Test)
-
Animal Model: Use adult male C57BL/6 mice.
-
Administration: Administer this compound or a vehicle control intraperitoneally or orally for a specified period (e.g., 14 days). A known antidepressant (e.g., fluoxetine) can be used as a positive control.
-
Forced Swim Test: On the final day of treatment, subject the mice to the forced swim test. Record the duration of immobility during the last 4 minutes of the 6-minute test.
-
Neurochemical Analysis: After the behavioral test, collect brain tissue (e.g., hippocampus, prefrontal cortex) to measure levels of serotonin and its metabolites using HPLC with electrochemical detection.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of quantitative data that could be generated from the proposed experiments.
| Parameter | Assay | Expected Outcome for this compound | Potential Quantitative Readout |
| Anti-inflammatory Activity | In vitro LPS-stimulated macrophages | Reduction of pro-inflammatory cytokines | IC50 for TNF-α inhibition (µM) |
| Increase of anti-inflammatory cytokines | EC50 for IL-10 production (µM) | ||
| Antioxidant Activity | DPPH radical scavenging assay | Dose-dependent increase in scavenging | IC50 for DPPH scavenging (µM) |
| Antidepressant-like Activity | Murine Forced Swim Test | Reduction in immobility time | % decrease in immobility vs. vehicle |
| Neurochemistry | HPLC-ECD of brain tissue | Increase in serotonin turnover | % increase in 5-HIAA/5-HT ratio |
Conclusion
While direct evidence for the biological significance of this compound is currently lacking, the known functions of pyroglutamyl peptides and tryptophan-containing dipeptides provide a strong rationale for investigating its potential therapeutic properties. The proposed research framework, encompassing chemical synthesis, in vitro bioassays, and in vivo animal models, offers a comprehensive approach to elucidating the biological role of this intriguing dipeptide. Future studies are warranted to explore its potential in the realms of neuro-cognitive health, inflammation, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and biological significance of food-derived pyroglutamyl peptides [morressier.com]
- 3. Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources [agris.fao.org]
- 4. How important is tryptophan in human health? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptophan in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An enzyme(s) that converts glutaminyl-peptides into pyroglutamyl-peptides. Presence in pituitary, brain, adrenal medulla, and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijmrhs.com [ijmrhs.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis of novel tryptophan derivatives for antiplatelet aggregation activity based on tripeptide pENW (pGlu-Asn-Trp) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Natural Presence of Pyroglutamyl-Tryptophan: A Technical Review of Current Scientific Evidence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroglutamyl-tryptophan, a dipeptide of potential interest, remains largely uncharacterized in terms of its natural occurrence. Despite extensive investigation into the presence of pyroglutamyl peptides in a variety of natural sources, particularly fermented foods, and a wealth of knowledge on the biochemistry of tryptophan and its derivatives, direct evidence for the natural existence of pyroglutamyl-tryptophan is conspicuously absent from the current scientific literature. This technical guide synthesizes the available information, highlighting the general prevalence of related compounds and the analytical methodologies that could be employed for its potential discovery and characterization. The conspicuous lack of data on its natural occurrence, however, precludes a detailed discussion of its physiological roles, signaling pathways, and established isolation protocols from natural matrices.
Introduction: The Chemistry and Potential Significance of Pyroglutamyl-Tryptophan
Pyroglutamyl-tryptophan is a dipeptide composed of pyroglutamic acid (pGlu) and tryptophan (Trp). The N-terminal pyroglutamic acid is a cyclic lactam of glutamic acid, a modification that confers resistance to many peptidases, potentially increasing the peptide's in vivo stability. Tryptophan, an essential amino acid, is a precursor to numerous bioactive molecules, including the neurotransmitter serotonin and the hormone melatonin. The combination of these two residues in a dipeptide structure suggests potential for unique biological activities.
Pyroglutamyl peptides are commonly found in fermented foods and are known to possess various biological properties, including taste modulation and potential health benefits.[1][2] Tryptophan and its metabolites are also subjects of intense research due to their roles in gut-brain axis communication and various physiological and pathological processes. While the individual components of pyroglutamyl-tryptophan are well-studied, their combined form as a naturally occurring dipeptide has not been documented in the scientific literature based on extensive searches.
The Search for Natural Sources: A Conspicuous Absence of Evidence
Comprehensive searches of scientific databases for the natural occurrence of pyroglutamyl-tryptophan in various matrices have yielded no direct evidence of its presence. While related compounds have been identified, the specific dipeptide remains elusive.
Fermented Foods: A Prime Suspect with No Confirmation
Fermented foods such as Japanese sake, soy sauce, and aged cheese are known to be rich sources of a variety of pyroglutamyl peptides.[2][3][4][5] These peptides are typically formed from the enzymatic or heat-induced cyclization of N-terminal glutamine or glutamic acid residues of proteins during fermentation and aging processes.
While studies have identified numerous pyroglutamyl peptides in these products, including pyroglutamyl-leucine and even the tripeptide pyroglutamyl-leucyl-tryptophan in sake, there are no reports specifically identifying or quantifying pyroglutamyl-tryptophan.[6]
Other Potential Natural Sources
Investigations into plant tissues, animal tissues, and microbial fermentation broths have also not yielded any specific findings of naturally occurring pyroglutamyl-tryptophan. The focus of metabolic and peptidomic studies in these areas has been on free tryptophan, its various metabolites, and a wide range of other peptides.
Methodologies for Potential Identification and Characterization
Although no natural source of pyroglutamyl-tryptophan has been identified, established analytical techniques are well-suited for its future discovery and characterization.
Extraction and Separation
The initial step in identifying pyroglutamyl-tryptophan from a complex natural matrix would involve extraction and chromatographic separation.
Experimental Protocol: Hypothetical Extraction and Separation
-
Sample Preparation: A food or biological sample would be homogenized and subjected to a suitable extraction procedure, likely involving a combination of aqueous and organic solvents to precipitate larger molecules like proteins and lipids.
-
Solid-Phase Extraction (SPE): The crude extract would be further purified and fractionated using solid-phase extraction with a sorbent chosen based on the polarity of pyroglutamyl-tryptophan.
-
High-Performance Liquid Chromatography (HPLC): The enriched fraction would be analyzed by reversed-phase HPLC (RP-HPLC) to separate the dipeptide from other small molecules. A C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape, would be a typical starting point.
Detection and Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific identification of peptides in complex mixtures.
Experimental Protocol: Hypothetical LC-MS/MS Analysis
-
Ionization: The eluent from the HPLC would be introduced into an electrospray ionization (ESI) source to generate gas-phase ions of the analytes.
-
Mass Analysis: A tandem mass spectrometer would be used to first select the precursor ion corresponding to the mass of protonated pyroglutamyl-tryptophan ([M+H]⁺).
-
Fragmentation: The selected precursor ion would then be fragmented by collision-induced dissociation (CID).
-
Fragment Ion Analysis: The resulting fragment ions would be analyzed to confirm the amino acid sequence. Characteristic fragment ions for pyroglutamyl-tryptophan would include the immonium ion of tryptophan and fragment ions corresponding to the loss of the pyroglutamyl residue or side-chain fragments.
The workflow for such an analytical approach is depicted in the following diagram:
Nuclear Magnetic Resonance (NMR) Spectroscopy would be crucial for the definitive structural confirmation of synthetically prepared or highly purified, naturally isolated pyroglutamyl-tryptophan. 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would provide detailed information about the connectivity of atoms within the molecule.
Potential Signaling Pathways and Biological Activities: A Realm of Speculation
Without evidence of its natural occurrence and subsequent biological testing, any discussion of the signaling pathways and physiological roles of pyroglutamyl-tryptophan remains speculative. However, based on the known activities of its constituent parts, one could hypothesize potential areas of interest for future research should the dipeptide be discovered in nature.
The following diagram illustrates a hypothetical signaling cascade that could be investigated, drawing parallels from known pathways of tryptophan metabolites and other bioactive peptides.
Conclusion and Future Directions
Future research in the field of food peptidomics and metabolomics, employing high-resolution mass spectrometry and advanced separation techniques, may yet reveal the presence of pyroglutamyl-tryptophan in previously unexamined or under-investigated natural sources. Should it be identified, the subsequent steps would involve its quantification, the elucidation of its biosynthetic or formation pathways, and a thorough investigation of its biological activities and potential roles in health and disease. Until such discoveries are made, the natural world's inventory of pyroglutamyl-tryptophan remains an open question.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of pyroglutamyl peptides in Japanese rice wine (sake): presence of hepatoprotective pyroGlu-Leu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyroglutamic acid in cheese: presence, origin, and correlation with ripening time of Grana Padano cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Foreword for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 5-Oxoprolyltryptophan and its Molecular Context
The study of tryptophan and its derivatives is a cornerstone of neuroscience and metabolic research, holding significant implications for drug development. While much is known about key players like L-tryptophan and 5-Hydroxytryptophan (5-HTP) in the serotonin pathway, the landscape of related peptides remains an area ripe for exploration. This technical guide addresses the specific molecule "this compound," a dipeptide that, despite its commercial availability for research, lacks a dedicated body of literature regarding its natural discovery and isolation.
This document serves a dual purpose. Firstly, it transparently outlines the current state of knowledge regarding this compound by situating it within the broader, well-characterized family of pyroglutamyl peptides. This includes their formation, biological significance, and inherent stability, which makes them attractive candidates for therapeutic development. Secondly, to provide a robust scientific foundation, this guide offers a comprehensive overview of the discovery, isolation, and critical biological roles of L-tryptophan and 5-HTP. By understanding these foundational molecules, researchers can better contextualize the potential significance of less-studied derivatives like this compound. This whitepaper is designed to be a practical resource, providing detailed experimental insights and clear visual representations of key biochemical pathways to aid in future research and development endeavors.
Section 1: Unveiling this compound as a Pyroglutamyl Peptide
Direct scientific literature detailing the specific discovery and isolation of this compound from a natural source is not presently available. However, its chemical structure identifies it as a pyroglutamyl peptide, specifically a dipeptide composed of 5-oxoproline (also known as pyroglutamic acid) and tryptophan. This classification provides a framework for understanding its potential origins, properties, and biological significance.
The Nature of Pyroglutamyl Peptides
Pyroglutamyl (pGlu) peptides are a class of peptides that feature a 5-oxoproline residue at their N-terminus. This structure is not a primary genetically encoded amino acid but is formed post-translationally or during processing through the intramolecular cyclization of an N-terminal glutamine or, less commonly, glutamic acid residue.
This cyclization imparts a crucial characteristic: enhanced stability. The lactam ring of the pyroglutamyl residue renders the peptide resistant to degradation by most N-terminal-cleaving enzymes like aminopeptidases. This increased half-life is a highly desirable trait in drug development, as it can lead to prolonged therapeutic effects.
Formation Pathway of Pyroglutamyl Peptides
The formation of a pyroglutamyl peptide is a well-understood chemical process. It can occur spontaneously, often accelerated by heat or acidic/basic conditions common in food processing and laboratory preparations, or it can be an enzyme-catalyzed reaction mediated by glutaminyl cyclase. The general mechanism involves a nucleophilic attack from the N-terminal amine onto the side-chain amide of glutamine, resulting in the formation of the cyclic pyroglutamyl residue and the release of ammonia.
Caption: General formation of a pyroglutamyl peptide.
Known Biological Significance of the Pyroglutamyl Peptide Family
Several pyroglutamyl peptides are known to have potent biological activities. A prominent example is Thyrotropin-releasing hormone (TRH), a tripeptide (pGlu-His-Pro-NH₂) that functions as a neurohormone. Research into food-derived pyroglutamyl peptides has identified various di- and tripeptides with potential health benefits, including anti-inflammatory, antidepressant, and hepatoprotective effects.[1][2][3][4][5] Notably, a synthetic tripeptide containing a pyroglutamyl-tryptophan moiety, pyroglutamyl-asparagyl-tryptophan (pENW), has been investigated as an antagonist of the GPIIb/IIIa receptor, demonstrating antiplatelet aggregation activity.[6]
Contextualizing this compound
This compound (pGlu-Trp) is available commercially as a chemical reagent and has been noted as a model substrate for research into cerebral serotonin enhancement. While its natural occurrence is unconfirmed, its synthesis can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. Given the known bioactivities of other short-chain pyroglutamyl peptides, pGlu-Trp represents an intriguing candidate for further pharmacological investigation.
Section 2: Foundational Precursors: L-Tryptophan and 5-Hydroxytryptophan (5-HTP)
An understanding of this compound necessitates a firm grasp of its constituent amino acid and its key metabolites. L-tryptophan and its direct derivative, 5-HTP, are central to the synthesis of serotonin and other vital neurochemicals.
L-Tryptophan: The Essential Building Block
Discovery and Isolation: L-tryptophan, an essential amino acid, was first isolated in 1901 by Frederick Gowland Hopkins through the enzymatic hydrolysis of the milk protein casein. Its essential nature means it must be acquired through the diet.
Biological Role: L-tryptophan is a precursor to several critical molecules:
-
Serotonin: A key neurotransmitter regulating mood, sleep, and appetite.
-
Melatonin: The primary hormone regulating the circadian rhythm.
-
Niacin (Vitamin B3): Crucial for cellular metabolism.
-
Kynurenine Pathway Metabolites: Which play roles in inflammation and immune regulation.
5-Hydroxytryptophan (5-HTP): The Intermediate Step
Isolation and Production: Unlike L-tryptophan, 5-HTP is not a component of dietary proteins. It is produced in the body from L-tryptophan and is commercially extracted from the seeds of the African plant Griffonia simplicifolia.
Biological Role: 5-HTP is the immediate precursor to serotonin. The conversion of L-tryptophan to 5-HTP by the enzyme tryptophan hydroxylase is the rate-limiting step in serotonin synthesis. As a dietary supplement, 5-HTP is utilized to increase serotonin levels in the brain, as it can cross the blood-brain barrier, unlike serotonin itself.
The Serotonin Synthesis Pathway: A Core Neurological Process
The enzymatic cascade from dietary L-tryptophan to the neurotransmitter serotonin is a fundamental pathway in neurobiology and a common target for therapeutic intervention.
Caption: The metabolic pathway of serotonin synthesis.
Section 3: Experimental Protocols and Data
While specific isolation protocols for this compound are not documented, protocols for the synthesis and analysis of related peptides can be readily adapted. The following provides a generalized enzymatic synthesis protocol for γ-glutamyl-tryptophan peptides, which serves as a model.
General Protocol for Enzymatic Synthesis of γ-Glutamyl-Tryptophan Peptides
This protocol is based on the use of glutaminase to catalyze the formation of γ-glutamyl bonds.
Objective: To synthesize γ-glutamyl-tryptophan peptides from L-glutamine and L-tryptophan.
Materials:
-
L-glutamine
-
L-tryptophan
-
L-glutaminase (e.g., from Bacillus amyloliquefaciens)
-
Alkaline buffer (e.g., pH 10)
-
Thermostated reaction vessel with agitation
-
Quenching solution (e.g., acid or heat source)
-
UPLC-Q-TOF-MS/MS system for analysis
Methodology:
-
Substrate Solution: Prepare a solution with L-glutamine and L-tryptophan in the selected buffer. A molar ratio of 1:3 (Gln:Trp) at a concentration of 0.1 mol/L has been shown to be effective.
-
Enzyme Addition: Introduce glutaminase to the substrate solution. A starting concentration of 0.1% (m/v) is recommended.
-
Reaction Incubation: Maintain the reaction at a constant temperature (e.g., 37°C) with continuous, gentle mixing for a defined period (e.g., 3 hours).
-
Reaction Termination: Stop the reaction by denaturing the enzyme, either through rapid heating (e.g., 100°C for 10 minutes) or by acidification.
-
Product Analysis: Identify and quantify the resulting γ-glutamyl-tryptophan peptides using UPLC-Q-TOF-MS/MS.
Quantitative Data Presentation
The following table presents sample data from a study on the enzymatic synthesis of γ-glutamyl-tryptophan peptides, illustrating the types of quantitative results that can be obtained.
Table 1: Quantitative Yields from Enzymatic Synthesis of γ-Glutamyl-Tryptophan Peptides
| Synthesized Peptide | Abbreviation | Yield (%) |
| γ-Glutamyl-Tryptophan | γ-EW | 51.02 |
| γ-Glutamyl-Glutamyl-Tryptophan | γ-EEW | 26.12 |
| γ-Glutamyl-Glutamyl-Glutamyl-Tryptophan | γ-EEEW | 1.91 |
| Data derived from a representative study on glutaminase-catalyzed synthesis. |
Conclusion and Future Outlook
The dipeptide this compound, while not extensively studied in its own right, belongs to the intriguing class of pyroglutamyl peptides. Its inherent stability against enzymatic degradation, a characteristic of this peptide family, makes it and similar structures compelling targets for drug discovery and development. The lack of specific literature on its natural discovery underscores a gap in our understanding and highlights an opportunity for future research in peptidomics and natural product chemistry.
For scientists and researchers, the path forward involves leveraging established synthetic methodologies to produce this compound for pharmacological screening. Investigations into its potential effects on the serotonergic system, as suggested by its use as a model substrate, as well as broader screening for other biological activities, are warranted. The foundational knowledge of L-tryptophan and 5-HTP metabolism provides the essential framework for designing and interpreting such studies. This guide serves as a starting point, consolidating what is known and illuminating the path for future exploration into this and other novel tryptophan derivatives.
References
- 1. Chemistry and biological significance of food-derived pyroglutamyl peptides [morressier.com]
- 2. Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources [agris.fao.org]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis of novel tryptophan derivatives for antiplatelet aggregation activity based on tripeptide pENW (pGlu-Asn-Trp) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Oxoprolyltryptophan: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxoprolyltryptophan, a dipeptide composed of pyroglutamic acid and tryptophan, is a molecule of increasing interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its putative role in biological systems, particularly its connection to the serotonin pathway. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside spectroscopic data to aid in its characterization. Furthermore, this document includes graphical representations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of this intriguing molecule.
Chemical Structure and Properties
This compound, also known as L-Pyroglutamyl-L-tryptophan, is a dipeptide with the systematic IUPAC name (2S)-2-[(5S)-5-oxopyrrolidine-2-carboxamido]-3-(1H-indol-3-yl)propanoic acid. Its structure consists of a pyroglutamic acid residue linked to the N-terminus of a tryptophan residue via a peptide bond.
Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 35937-24-7 | [1][2] |
| Molecular Formula | C16H17N3O4 | [3] |
| Molecular Weight | 315.32 g/mol | [3] |
| Melting Point | Not available | |
| Solubility | Not available | |
| Appearance | Not available in searched literature |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyroglutamic Acid - α-CH | ~4.2 | ~58 |
| Pyroglutamic Acid - β-CH₂ | ~2.1-2.4 | ~30 |
| Pyroglutamic Acid - γ-CH₂ | ~2.3-2.5 | ~25 |
| Pyroglutamic Acid - C=O (amide) | - | ~178 |
| Pyroglutamic Acid - C=O (acid) | - | ~175 |
| Tryptophan - α-CH | ~4.7 | ~55 |
| Tryptophan - β-CH₂ | ~3.3 | ~28 |
| Tryptophan - Indole C2 | ~7.2 | ~124 |
| Tryptophan - Indole C3 | - | ~110 |
| Tryptophan - Indole C4 | ~7.6 | ~118 |
| Tryptophan - Indole C5 | ~7.1 | ~121 |
| Tryptophan - Indole C6 | ~7.1 | ~119 |
| Tryptophan - Indole C7 | ~7.5 | ~111 |
| Tryptophan - Indole C7a | - | ~136 |
| Tryptophan - Indole C3a | - | ~127 |
| Tryptophan - NH (amide) | ~8.2 | - |
| Tryptophan - NH (indole) | ~10.9 | - |
| Tryptophan - COOH | ~12.0 (exchangeable) | ~174 |
Note: These are approximate values and can vary based on solvent and experimental conditions.
2.2. Infrared (IR) Spectroscopy
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3200 | N-H Stretch (amide, indole) | Broad |
| 3300-2500 | O-H Stretch (carboxylic acid) | Very broad |
| ~3100-3000 | C-H Stretch (aromatic) | |
| ~2960-2850 | C-H Stretch (aliphatic) | |
| ~1710 | C=O Stretch (carboxylic acid) | Strong |
| ~1680 | C=O Stretch (pyroglutamyl amide) | Strong |
| ~1650 | C=O Stretch (peptide amide I) | Strong |
| ~1540 | N-H Bend (peptide amide II) | |
| ~1600, ~1450 | C=C Stretch (aromatic) |
2.3. Mass Spectrometry
The characterization of pyroglutamyl peptides by mass spectrometry is a well-established technique.[2][4] The expected molecular ion peak [M+H]⁺ for this compound would be at m/z 316.33. Fragmentation patterns would likely show losses of water, carbon monoxide, and characteristic fragments from the tryptophan indole side chain.
Biological Significance and Signaling Pathways
This compound is suggested to be a model substrate for investigating the increase of serotonin at the cerebral level.[2] While the direct mechanism is not fully elucidated, its structural similarity to tryptophan, the precursor for serotonin synthesis, points towards a potential role in modulating serotonergic pathways.
Proposed Serotonin Synthesis Pathway Involvement
The synthesis of serotonin from tryptophan is a two-step enzymatic process.[5] It is hypothesized that this compound may influence this pathway, potentially by acting as a carrier molecule or by being metabolized to release tryptophan.
Caption: Proposed modulation of the serotonin synthesis pathway by this compound.
Experimental Protocols
Synthesis of this compound (General Enzymatic Approach)
This protocol describes a general method for the enzymatic synthesis of dipeptides, which can be adapted for this compound.[1][6]
Caption: General workflow for the enzymatic synthesis of this compound.
Methodology:
-
Reactant Preparation: Dissolve L-pyroglutamic acid (or a suitable ester or amide derivative) and L-tryptophan (or its corresponding derivative) in an appropriate buffer system. The choice of derivatives can influence reaction equilibrium and yield.
-
Enzymatic Reaction: Add a suitable enzyme, such as a protease (e.g., thermolysin or papain), to the reactant solution. The reaction is typically carried out in a biphasic system or with a high concentration of organic co-solvent to shift the equilibrium towards synthesis rather than hydrolysis.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Enzyme Inactivation: Once the reaction has reached completion or equilibrium, inactivate the enzyme, for example, by heat denaturation or pH adjustment.
-
Purification: Purify the product from the reaction mixture.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a standard and effective method for the purification of peptides.[7][8]
Methodology:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a defined time period. The optimal gradient will need to be determined empirically.
-
Detection: UV detection at 220 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring).
-
Fraction Collection: Collect fractions corresponding to the product peak.
-
Solvent Removal: Remove the solvent from the collected fractions, typically by lyophilization, to obtain the purified peptide.
Analysis by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for determining the purity and concentration of this compound. The following is a general method that can be adapted from the analysis of similar compounds like 5-hydroxytryptophan.[9][10][11]
Methodology:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 280 nm.
-
Quantification: Use a calibration curve prepared with a standard of known concentration.
Conclusion
This compound is a dipeptide with potential biological significance, particularly in relation to the serotonergic system. This guide has provided a summary of its known chemical and physical properties, along with predicted spectroscopic data to aid in its identification and characterization. The provided experimental protocols offer a starting point for its synthesis, purification, and analysis. Further research is warranted to fully elucidate its physicochemical properties, biological functions, and the precise mechanisms by which it may influence serotonin pathways. Such studies will be crucial for evaluating its potential applications in drug development and neuroscience.
References
- 1. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gilson.com [gilson.com]
- 8. bachem.com [bachem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Biosynthetic Landscape of Pyroglutamyl-Tryptophan: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The term "pyroglutamyl-tryptophan" designates a dipeptide structure of significant interest due to the unique characteristics imparted by its constituent amino acids. The N-terminal pyroglutamyl (pGlu) residue, a cyclized form of glutamic acid or glutamine, confers enhanced stability against enzymatic degradation, a feature of considerable importance in drug development. Tryptophan, an essential aromatic amino acid, serves as a crucial precursor for numerous bioactive molecules and often acts as a key pharmacophore. This technical guide delineates the potential biosynthetic pathways for pyroglutamyl-tryptophan, focusing on two primary enzymatic routes: the formation of a diketopiperazine by Cyclodipeptide Synthases (CDPSs) or Non-Ribosomal Peptide Synthetases (NRPSs), and the post-translational modification of a linear dipeptide by Glutaminyl Cyclase (QC). This document provides a comprehensive overview of the enzymatic machinery, detailed experimental protocols for assessing these pathways, and available quantitative data to facilitate further research and application in drug discovery and synthetic biology.
Introduction: Deconstructing the "Pyroglutamyl-Tryptophan" Moiety
The molecule pyroglutamyl-tryptophan is not the product of a single, linear biosynthetic pathway but can arise from at least two distinct biological routes. The final structure can be either a cyclic dipeptide (a diketopiperazine) or a linear dipeptide with a modified N-terminus.
-
Cyclo(pGlu-Trp): A 2,5-diketopiperazine (DKP) formed by the condensation of a pyroglutamyl precursor and tryptophan. This class of molecules is typically synthesized by complex enzymatic machinery independent of ribosomal protein synthesis.
-
pGlu-Trp (linear): A linear dipeptide where the N-terminal glutamine or glutamic acid has been post-translationally cyclized to form pyroglutamic acid. This modification is catalyzed by a specific enzyme, Glutaminyl Cyclase (QC).
This guide will explore both possibilities, providing the foundational knowledge of the precursor biosynthetic pathways and the specific enzymatic steps leading to the final molecule.
Foundational Pathways: Biosynthesis of Precursor Amino Acids
The synthesis of pyroglutamyl-tryptophan is contingent on the availability of its constituent amino acids, L-tryptophan and L-glutamine/L-glutamic acid.
L-Tryptophan Biosynthesis
L-tryptophan is an essential amino acid for animals and must be obtained from the diet; however, it is synthesized de novo in plants, bacteria, and fungi. The pathway begins with chorismate, the end-product of the shikimate pathway.[1]
Key steps from chorismate to tryptophan:
-
Chorismate to Anthranilate: Anthranilate synthase converts chorismate and glutamine into anthranilate.
-
Anthranilate to PRA: Anthranilate phosphoribosyltransferase catalyzes the reaction of anthranilate with phosphoribosyl pyrophosphate (PRPP) to form 5-phosphoribosylanthranilate (PRA).
-
PRA to CDRP: PRA isomerase rearranges PRA to 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CDRP).
-
CDRP to InGP: Indole-3-glycerol phosphate synthase cyclizes CDRP to indole-3-glycerol phosphate (InGP), releasing CO2 and water.
-
InGP to Tryptophan: Tryptophan synthase, a bifunctional enzyme complex, catalyzes the final two steps:
-
The α-subunit cleaves InGP to indole and glyceraldehyde-3-phosphate.
-
The β-subunit condenses indole with serine to produce L-tryptophan.[1]
-
L-Glutamine and L-Glutamic Acid Biosynthesis
L-glutamic acid (glutamate) and L-glutamine are central molecules in nitrogen metabolism.
-
Glutamate Synthesis: Glutamate is primarily synthesized by the reductive amination of α-ketoglutarate, an intermediate of the citric acid cycle, a reaction catalyzed by glutamate dehydrogenase.
-
Glutamine Synthesis: Glutamine synthetase catalyzes the ATP-dependent amidation of glutamate to form glutamine. This reaction is a key step in assimilating ammonia.
Pathway I: Diketopiperazine (DKP) Formation via Cyclodipeptide Synthases
One plausible route to a pyroglutamyl-tryptophan moiety is through the formation of a cyclodipeptide, cyclo(Glu-Trp), which can then exist in its cyclized lactam form, cyclo(pGlu-Trp). This synthesis is performed by Cyclodipeptide Synthases (CDPSs), a family of enzymes that produce DKPs independently of the ribosome.[2]
CDPSs utilize aminoacyl-tRNAs (aa-tRNAs) as substrates, hijacking them from the protein synthesis machinery.[2] The proposed pathway for cyclo(Glu-Trp) would involve the sequential use of a glutamyl-tRNA (Glu-tRNA) and a tryptophanyl-tRNA (Trp-tRNA).
The catalytic cycle of a CDPS generally follows a ping-pong mechanism:
-
First aa-tRNA Binding: The first aa-tRNA (e.g., Glu-tRNA) binds to the enzyme. Its aminoacyl moiety is transferred to a conserved serine residue, forming an aminoacyl-enzyme intermediate.
-
Second aa-tRNA Binding: The second aa-tRNA (e.g., Trp-tRNA) binds, and its aminoacyl group attacks the first amino acid, forming a dipeptidyl-enzyme intermediate.
-
Cyclization and Release: The dipeptide undergoes intramolecular cyclization, leading to the formation and release of the final cyclodipeptide product.[3]
Pathway II: N-Terminal Pyroglutamylation via Glutaminyl Cyclase
This pathway results in a linear dipeptide, pGlu-Trp. It involves two main stages: the formation of a Gln-Trp dipeptide, followed by the enzymatic cyclization of the N-terminal glutamine residue.
-
Gln-Trp Dipeptide Formation: The initial Gln-Trp dipeptide could be synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) or arise from the specific proteolytic cleavage of a larger protein. NRPSs are large, modular enzymes that activate and link amino acids without a template RNA.[4] A simple di-modular NRPS could theoretically assemble Gln-Trp.
-
Cyclization by Glutaminyl Cyclase (QC): Glutaminyl cyclase (QC) is a metalloenzyme that catalyzes the post-translational cyclization of N-terminal glutamine residues to form pyroglutamic acid, releasing ammonia in the process.[5] It can also convert N-terminal glutamate residues, though often with lower efficiency, releasing water.[6] Studies have shown that QC can act on dipeptides, making Gln-Trp a plausible substrate.[7]
Quantitative Data
Specific kinetic data for enzymes producing pyroglutamyl-tryptophan is limited. However, data for the involved enzyme classes with analogous substrates provide valuable benchmarks.
Table 1: Kinetic Parameters of Glutaminyl Cyclases (QC)
| Enzyme Source | Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| Human (recombinant) | H-Gln-AMC | ~2.0 | ~1.4 | ~700 | [5] |
| P. gingivalis (recombinant) | H-Gln-AMC | 2.1 ± 0.2 | 1.1 ± 0.03 | 520 | [5] |
| T. forsythia (recombinant) | H-Gln-AMC | 4.8 ± 0.4 | 1.0 ± 0.03 | 210 | [5] |
| Human (recombinant) | H-Gln-Gln-OH | 0.29 ± 0.03 | 0.81 ± 0.02 | 2793 | [7] |
| Human (recombinant) | H-Gln-Ala-OH | 0.23 ± 0.02 | 0.61 ± 0.01 | 2652 | [7] |
| Carica papaya | H-Gln-Gln-OH | 0.12 ± 0.02 | 14.5 ± 0.5 | 120833 | [7] |
| Carica papaya | H-Gln-Ala-OH | 0.05 ± 0.01 | 14.1 ± 0.3 | 282000 | [7] |
| Note: H-Gln-AMC is a common fluorogenic substrate. Data for dipeptide substrates (e.g., H-Gln-Gln-OH) demonstrate the capability of QC to process short peptides. |
Table 2: Product Yields of Tryptophan-Containing Cyclodipeptide Synthases
Specific kinetic parameters for CDPSs are often not reported due to the complexity of the assay involving charged tRNAs. Instead, product yields from in vivo expression systems are commonly used for comparison.
| Enzyme (Source) | Main Product(s) | Total Yield (mg/L) | Reference |
|---|---|---|---|
| CDPS from Streptomyces sp. CB02912 | cyclo(L-Trp-L-Leu) | 211 | [8] |
| CDPS from Streptomyces sp. CB00339 | cyclo(L-Trp-L-Pro) | 165 | [8] |
| CDPS from Streptomyces sp. CB01889 | cyclo(L-Trp-L-Trp) | 132 | [8] |
| CDPS from Streptomyces sp. CB01348 | cyclo(L-Trp-L-Ala) | 114 | [8] |
Note: These data demonstrate the capacity of various bacterial CDPSs to efficiently produce tryptophan-containing diketopiperazines.
Experimental Protocols
The following protocols provide a framework for the in vitro characterization of the key enzymes involved in the proposed biosynthetic pathways.
Protocol: In Vitro Assay for Cyclodipeptide Synthase (CDPS) Activity
This protocol is adapted from methodologies used to characterize CDPS enzymes and involves a cascade reaction.[1][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]
- 3. Frontiers | A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes [frontiersin.org]
- 4. Type II Non-ribosomal Peptide Synthetase Proteins: Structure, Mechanism, and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian-like type II glutaminyl cyclases in Porphyromonas gingivalis and other oral pathogenic bacteria as targets for treatment of periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaminyl cyclases display significant catalytic proficiency for glutamyl substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate specificity of glutaminyl cyclases from plants and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurogentec.com [eurogentec.com]
- 9. The Immobilization of a Cyclodipeptide Synthase Enables Biocatalysis for Cyclodipeptide Production - PMC [pmc.ncbi.nlm.nih.gov]
5-Oxoprolyltryptophan: A Technical Examination of its Role in Cellular Processes and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxoprolyltryptophan, a dipeptide also known as L-Pyroglutamyl-L-tryptophan, is a molecule of interest in neuropharmacology and drug delivery. While its endogenous role in cellular signaling pathways remains largely uncharacterized, extensive research has highlighted its potential as a carrier for transporting therapeutic agents across the blood-brain barrier. Furthermore, it has been utilized as a model substrate to investigate the intricate balance between the serotonin and kynurenine pathways of tryptophan metabolism in the brain. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its known applications, potential metabolic fate, and the experimental methodologies employed in its study.
Introduction
This compound is a dipeptide composed of 5-oxoproline (pyroglutamic acid) and L-tryptophan. The pyroglutamic acid residue is a cyclic lactam of glutamic acid, a modification that confers resistance to degradation by many peptidases.[1] This stability, coupled with the neuroactive properties of its constituent amino acids, has made it a subject of investigation for its potential pharmacological applications. This document will synthesize the available scientific literature to present a detailed account of this compound's role as an experimental tool and its potential, though not yet fully elucidated, involvement in cellular processes.
Biosynthesis and Metabolism
The endogenous biosynthesis of this compound in mammalian cells has not been definitively established. However, the formation of the N-terminal pyroglutamyl residue is a known post-translational modification of peptides and proteins. This process can occur spontaneously from N-terminal glutamine residues or be enzymatically catalyzed.[1]
Potential metabolic pathways for this compound can be inferred from the known metabolism of pyroglutamylated peptides and tryptophan.
-
Formation: It could theoretically be formed by the action of a ligase joining 5-oxoproline and tryptophan, or through the cyclization of an N-terminal glutaminyl-tryptophan dipeptide.
-
Degradation: The peptide bond in this compound is resistant to many standard aminopeptidases. However, specific enzymes known as pyroglutamyl peptidases (PGPs) are capable of hydrolyzing the N-terminal pyroglutamyl residue from peptides.[2][3] Pyroglutamyl peptidase I, a cytosolic enzyme, exhibits broad substrate specificity and could potentially cleave this compound into its constituent amino acids.[2]
The metabolic fate of the resulting 5-oxoproline and tryptophan would then follow their well-established pathways. 5-oxoproline can be converted to glutamate, while tryptophan is a precursor for the synthesis of serotonin, melatonin, and metabolites of the kynurenine pathway.[4]
Role in Cellular Processes: Current Understanding
Direct evidence for this compound as a signaling molecule in specific cellular processes is limited. The majority of research has focused on its utility as a synthetic molecule in experimental settings.
A Potential Drug Carrier for Blood-Brain Barrier Penetration
A significant body of research has explored the use of L-Pyroglutamyl-L-tryptophan and its derivatives as potential carriers to facilitate the transport of drugs across the blood-brain barrier (BBB).[5] The rationale for this application lies in the dipeptide's physicochemical properties that may allow it to utilize endogenous transport mechanisms.
dot
References
- 1. Chemistry and biological significance of food-derived pyroglutamyl peptides [morressier.com]
- 2. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate specificity of pyroglutamylaminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Pyroglutamyl-Tryptophan: A Technical Guide on its Neurochemical Profile and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroglutamyl-tryptophan (pGlu-Trp) is a dipeptide of growing interest in the field of neurochemistry. While direct research on this specific molecule is nascent, its constituent parts—pyroglutamic acid and tryptophan—are well-established neuroactive compounds. Pyroglutamic acid has been shown to modulate glutamatergic systems, and tryptophan is the essential precursor to the neurotransmitter serotonin and the neuromodulatory kynurenine pathway. This technical guide synthesizes the available data on related pyroglutamyl peptides and the neurochemical pathways of tryptophan to provide a comprehensive overview of the potential mechanisms of action, experimental methodologies for investigation, and prospective therapeutic applications of pyroglutamyl-tryptophan.
Introduction
Pyroglutamyl peptides are a class of neuropeptides characterized by an N-terminal pyroglutamic acid residue. This modification, a cyclized form of glutamic acid, confers enhanced stability against enzymatic degradation, making these peptides attractive candidates for therapeutic development. Several pyroglutamyl-containing peptides have demonstrated neuroprotective, antidepressant, and anxiolytic properties. Given that tryptophan is the sole precursor to serotonin, a key neurotransmitter implicated in mood, cognition, and sleep, the dipeptide pyroglutamyl-tryptophan presents a compelling molecule for investigation in the context of central nervous system (CNS) disorders. This guide will explore the synthesis, potential neuropharmacology, and methods for studying this intriguing dipeptide.
Synthesis of Pyroglutamyl-Tryptophan
The synthesis of pyroglutamyl-tryptophan can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. The general workflow involves the sequential coupling of amino acids on a solid support resin, followed by cleavage and purification.
Experimental Protocol: Solid-Phase Synthesis of pGlu-Trp-NH₂
This protocol outlines the manual synthesis of C-terminally amidated pyroglutamyl-tryptophan.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Trp(Boc)-OH
-
pGlu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Acetonitrile (ACN)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Tryptophan):
-
Dissolve Fmoc-Trp(Boc)-OH (3 equivalents), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin and react for 2 hours at room temperature.
-
Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled tryptophan.
-
Second Amino Acid Coupling (Pyroglutamic Acid):
-
Dissolve pGlu-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin and react for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Treat the resin with the cleavage cocktail for 2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and discard the ether.
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the peptide using reverse-phase HPLC.
-
-
Lyophilization: Lyophilize the purified fractions to obtain the final pGlu-Trp-NH₂ peptide as a white powder.
Diagram of Synthesis Workflow:
Potential Neurochemical Mechanisms of Action
Direct experimental data on the neurochemical effects of pyroglutamyl-tryptophan is limited. However, based on the known activities of its constituent parts and related pyroglutamyl dipeptides, several potential mechanisms can be hypothesized.
Modulation of Glutamatergic Neurotransmission
L-pyroglutamic acid has been shown to interact with the glutamate system, decreasing both Na+-dependent and Na+-independent glutamate binding[1]. This suggests that pGlu-Trp may also modulate glutamatergic neurotransmission, a key process in synaptic plasticity, learning, and memory. Dysregulation of the glutamate system is implicated in various neurological and psychiatric disorders.
Precursor to Serotonin and Kynurenine Pathways
As a dipeptide containing tryptophan, pGlu-Trp could potentially be hydrolyzed in the brain to release free tryptophan. Tryptophan is the essential precursor for the synthesis of serotonin (5-hydroxytryptamine), a neurotransmitter crucial for mood regulation, and for the kynurenine pathway, which produces metabolites that can be either neuroprotective (kynurenic acid) or neurotoxic (quinolitic acid)[2][3][4][5][6][7]. The enhanced stability of the pyroglutamyl moiety may allow for a more sustained release of tryptophan in the CNS compared to the administration of free tryptophan.
Hypothesized Metabolic Pathways of Pyroglutamyl-Tryptophan in the CNS:
References
- 1. Neurochemical effects of L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A single tryptophan on M2 of glutamate receptor channels confers high permeability to divalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies [aginganddisease.org]
- 5. High tryptophan diet reduces extracellular dopamine release via kynurenic acid production in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Putative N-terminal Modification: 5-Oxoprolyltryptophan
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The N-terminal modification "5-Oxoprolyltryptophan" is not a widely documented or characterized post-translational modification. This guide provides a theoretical and practical framework for the investigation and potential identification of this novel modification, drawing parallels with well-understood N-terminal modifications and the known chemistry of tryptophan.
Introduction
N-terminal modifications play a critical role in regulating protein function, stability, and localization. Among the most common of these is the formation of pyroglutamate (pGlu) from N-terminal glutamine or glutamate residues. This modification is known to protect proteins from degradation by aminopeptidases and can influence their biological activity.[1] Tryptophan, with its unique indole side chain, is also subject to various modifications, primarily oxidation, which can significantly impact protein structure and function.[2][3]
This technical guide explores the hypothetical N-terminal modification, this compound. While not yet established in the scientific literature, the potential for an N-terminal tryptophan to undergo cyclization, possibly following an initial oxidation event, presents an intriguing area of research. Such a modification could have significant implications for the stability and bioactivity of peptides and proteins, making its potential existence a subject of importance for drug development and protein engineering.
This document will provide a comprehensive overview of the theoretical basis for the formation of this compound, propose detailed experimental protocols for its detection and characterization, and discuss its potential biological significance.
Theoretical Formation Pathways of this compound
The formation of this compound from an N-terminal tryptophan is hypothesized to occur through one of two primary pathways: direct enzymatic or chemical cyclization, or a multi-step process initiated by oxidation of the tryptophan residue.
Analogy to Pyroglutamate Formation
The formation of pyroglutamate from N-terminal glutamine is a well-characterized process that can occur both spontaneously and enzymatically, catalyzed by glutaminyl cyclases.[1] A similar, albeit likely slower, non-enzymatic cyclization can occur from an N-terminal glutamate.[4] These reactions involve an intramolecular nucleophilic attack of the α-amino group on the side-chain γ-carbonyl, leading to the formation of a five-membered ring and the elimination of ammonia (from glutamine) or water (from glutamate).
For a similar reaction to occur with tryptophan, the indole ring would need to be modified to present an electrophilic center analogous to the γ-carbonyl of glutamine or glutamate.
Oxidation-Mediated Cyclization
Tryptophan is susceptible to oxidation, leading to a variety of products, including kynurenine and N-formylkynurenine (NFK).[2][3] The formation of NFK from the tryptophan side chain, through cleavage of the indole ring, introduces carbonyl groups that could potentially serve as electrophilic targets for cyclization.
A proposed pathway could involve the following steps:
-
Oxidation: The indole ring of the N-terminal tryptophan is oxidized, for instance by reactive oxygen species (ROS) or specific enzymes like tryptophan 2,3-dioxygenase, to form N-formylkynurenine.[5]
-
Cyclization: The free α-amino group of the N-terminal residue performs a nucleophilic attack on one of the newly formed carbonyl groups in the modified side chain.
-
Rearrangement/Dehydration: Subsequent rearrangement and dehydration could lead to a stable, cyclic structure analogous to 5-oxoproline.
The following diagram illustrates this hypothetical oxidation-mediated cyclization pathway.
Caption: Hypothetical pathway for this compound formation.
Analytical Methodologies for Detection and Characterization
The identification of a novel N-terminal modification such as this compound requires a multi-faceted analytical approach, primarily centered around mass spectrometry.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is the cornerstone for identifying and characterizing post-translational modifications. A combination of intact mass analysis and peptide mapping with tandem MS (MS/MS) would be essential.
3.1.1 Predicted Mass Shifts
The first step in identifying any modification is to determine its characteristic mass shift. The expected mass change for the formation of this compound would depend on the precise chemical transformation. For instance, if the formation proceeds through an oxidation to N-formylkynurenine followed by cyclization and loss of a water molecule, the net mass change would need to be calculated based on the initial and final structures. The oxidation of tryptophan to N-formylkynurenine results in a +32 Da mass shift.[2] Subsequent cyclization with the loss of a water molecule (-18 Da) would result in a net +14 Da modification compared to the original N-terminal tryptophan.
| Modification Step | Precursor | Product | Mass Change (Da) |
| Oxidation | Tryptophan | N-Formylkynurenine | +32 |
| Cyclization & Dehydration | N-Formylkynurenine | This compound (hypothetical) | -18 |
| Net Modification | Tryptophan | This compound (hypothetical) | +14 |
3.1.2 Tandem Mass Spectrometry (MS/MS) Fragmentation
Tandem mass spectrometry is crucial for localizing the modification to the N-terminus and for obtaining structural information. Different fragmentation techniques would be employed:
-
Collision-Induced Dissociation (CID): This technique primarily cleaves the peptide backbone, generating b- and y-ions. The mass of the b1-ion would be indicative of the modified N-terminal residue.
-
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These methods are particularly useful for preserving labile modifications and for generating c- and z-ions, which can provide complementary information for localization.
The fragmentation pattern of the modified N-terminal residue itself would be a key identifier. This would require detailed analysis of the low-mass region of the MS/MS spectrum and comparison with theoretical fragmentation patterns of the proposed this compound structure.
Experimental Workflow for Identification
The following workflow is proposed for the systematic investigation of this compound in a protein sample.
Caption: Proposed workflow for identifying this compound.
Detailed Experimental Protocols
3.3.1 In-solution Digestion for Peptide Mapping
-
Denaturation and Reduction: Solubilize 100 µg of the protein in 100 µL of 8 M urea, 50 mM Tris-HCl, pH 8.0. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark at room temperature for 45 minutes.
-
Digestion: Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptides using a C18 solid-phase extraction cartridge.
3.3.2 LC-MS/MS Analysis
-
Chromatography: Separate the desalted peptides on a C18 reversed-phase column using a gradient of acetonitrile in 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition mode.
-
MS1 Settings: Acquire full scan MS spectra at a resolution of >60,000.
-
MS2 Settings: Select the top 10-20 most intense precursor ions for fragmentation by HCD or CID. Use a normalized collision energy of 28-32. For targeted analysis of potential modified peptides, include the predicted m/z values in an inclusion list.
3.3.3 Database Searching
-
Software: Use a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
Variable Modifications: Include the following variable modifications in the search parameters:
-
Oxidation (M, W) (+15.995 Da)
-
N-formylkynurenine (W) (+31.990 Da)
-
Hypothetical this compound (N-term W) (+13.979 Da)
-
N-terminal pyro-Glu from Gln (-17.027 Da)
-
N-terminal pyro-Glu from Glu (-18.011 Da)
-
-
Enzyme Specificity: Set to Trypsin/P, allowing for up to two missed cleavages.
-
Mass Tolerances: Set precursor and fragment mass tolerances appropriate for the instrument used (e.g., 10 ppm for precursor, 0.02 Da for fragments).
Potential Biological Significance
The biological implications of an N-terminal this compound modification are, at this stage, purely speculative. However, by drawing parallels with known N-terminal modifications, we can hypothesize several potential effects:
-
Increased Stability: Like pyroglutamate, a cyclized N-terminus would likely confer resistance to degradation by aminopeptidases, potentially increasing the in vivo half-life of the protein or peptide.
-
Altered Receptor Binding: The N-terminus of many bioactive peptides is crucial for receptor interaction. Modification of the N-terminal tryptophan could either enhance or diminish binding affinity and specificity.
-
Changes in Immunogenicity: N-terminal modifications can alter the immunogenic profile of therapeutic proteins. The formation of this compound could be a factor to consider in the development of biotherapeutics.[1]
-
Modulation of Protein-Protein Interactions: The N-terminus can be involved in protein-protein interactions. Its modification could modulate these interactions, impacting signaling pathways.
The following diagram illustrates the potential logical relationships between the formation of this compound and its biological consequences.
Caption: Potential consequences of this compound formation.
Implications for Drug Development
The potential for N-terminal modification of tryptophan in therapeutic proteins has several implications for drug development:
-
Product Heterogeneity: If this modification occurs, it would contribute to the heterogeneity of the drug product, which needs to be characterized and controlled.[1]
-
Stability and Shelf-life: The conditions under which this compound might form (e.g., oxidative stress, pH, temperature) would need to be investigated to ensure product stability.
-
Pharmacokinetics and Pharmacodynamics: Any impact of this modification on the half-life and activity of a therapeutic protein would need to be assessed during preclinical and clinical development.
Conclusion
While the existence of this compound as a naturally occurring N-terminal modification remains to be proven, the theoretical possibility based on the known chemistry of tryptophan and other N-terminal modifications makes it a compelling area for investigation. The analytical workflows and experimental protocols outlined in this guide provide a robust framework for researchers to explore this potential modification. The identification of this compound would represent a significant addition to our understanding of post-translational modifications and could have important implications for protein chemistry and the development of therapeutic proteins.
References
- 1. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 2. Analysis of missed cleavage sites, tryptophan oxidation and N-terminal pyroglutamylation after in-gel tryptic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Pyroglutamyl-Tryptophan Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore the vast chemical space of peptide derivatives. Among these, pyroglutamyl-tryptophan (pGlu-Trp) derivatives have emerged as a promising class of compounds with significant biological activities. This technical guide provides an in-depth analysis of the current understanding of pGlu-Trp derivatives, focusing on their antiplatelet aggregation activity. It consolidates quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for professionals in the field of drug discovery and development.
Core Biological Activity: Antiplatelet Aggregation
A significant body of research has centered on the development of pyroglutamyl-tryptophan derivatives as potent antiplatelet agents. These compounds are designed based on the tripeptide pGlu-Asn-Trp (pENW), which is known to be an antagonist of the GPIIb/IIIa receptor.[1] The primary mechanism of action of these derivatives is the inhibition of platelet aggregation, a critical process in thrombosis.
Quantitative Data Summary
The antiplatelet aggregation activity of a series of synthesized pyroglutamyl-tryptophan derivatives has been quantified, with key data summarized in the tables below. These derivatives were evaluated for their ability to inhibit ADP-induced platelet aggregation and were compared with the known GPIIb/IIIa inhibitor, Tirofiban.[1]
Table 1: In Vitro Antiplatelet Aggregation Activity of Pyroglutamyl-Tryptophan Derivatives [1]
| Compound | R Group | IC50 (μM) vs. ADP-induced Platelet Aggregation |
| Tirofiban | - | 0.23 ± 0.03 |
| 8a | H | 1.89 ± 0.12 |
| 8b | 4-F | 1.05 ± 0.09 |
| 8c | 4-Cl | 0.88 ± 0.07 |
| 8d | 4-Br | 0.76 ± 0.06 |
| 8e | 4-I | 0.63 ± 0.05 |
| 8f | 4-CH3 | 1.21 ± 0.10 |
| 8g | 4-OCH3 | 1.54 ± 0.11 |
| 8h | 4-NO2 | 2.13 ± 0.15 |
| 8i | 3-F | 1.32 ± 0.10 |
| 8j | 3-Cl | 1.17 ± 0.09 |
| 8k | 3-Br | 0.95 ± 0.08 |
| 8l | 3-I | 0.81 ± 0.07 |
| 8m | 2-F | 1.67 ± 0.13 |
| 8n | 2-Cl | 1.45 ± 0.11 |
| 8o | 2-Br | 1.28 ± 0.10 |
| 8p | 2-I | 1.09 ± 0.09 |
| 8q | 3,4-diCl | 0.52 ± 0.04 |
| 8r | 2,4-diCl | 0.68 ± 0.05 |
| 8s | 4-CF3 | 0.91 ± 0.08 |
| 8t | Naphthyl | 0.45 ± 0.04 |
| 8u | Biphenyl | 0.38 ± 0.03 |
| 8v | 4-Ph | 0.41 ± 0.03 |
| 8w | 4-COOH | > 10 |
| 8x | 4-OH | 3.25 ± 0.21 |
| 8y | 4-NH2 | 2.89 ± 0.19 |
| 8z | 4-SO2NH2 | 1.98 ± 0.14 |
| 87 | - | 0.25 ± 0.02 |
Table 2: In Vivo Antithrombotic Activity and Bleeding Time of Compound 87 [1]
| Compound | Dose (mg/kg) | Thrombosis Inhibition (%) | Bleeding Time (s) |
| Vehicle | - | - | 125 ± 15 |
| Tirofiban | 2.5 | 78.5 ± 5.6 | 485 ± 35 |
| 87 | 2.5 | 75.3 ± 6.1 | 210 ± 22 |
| 87 | 5.0 | 85.1 ± 7.2 | 285 ± 28 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to evaluate the biological activity of pyroglutamyl-tryptophan derivatives.
In Vitro Antiplatelet Aggregation Assay
This assay assesses the ability of the derivatives to inhibit platelet aggregation induced by an agonist like ADP.[1][2][3]
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw fresh venous blood from a healthy donor into a tube containing 3.8% sodium citrate (9:1, v/v).
-
Centrifuge the blood at 200 x g for 10 minutes to obtain PRP.
-
Adjust the platelet count of the PRP to 3.0 x 10^8 platelets/mL with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at 1000 x g for 10 minutes.
-
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C for 5 minutes in a platelet aggregometer.
-
Add the test compound (pyroglutamyl-tryptophan derivative) or vehicle control to the PRP and incubate for 5 minutes.
-
Induce platelet aggregation by adding ADP to a final concentration of 10 μM.
-
Monitor the change in light transmission for 5 minutes to determine the extent of platelet aggregation.
-
The inhibitory activity is calculated as the percentage decrease in aggregation compared to the vehicle control.
-
IC50 values are determined from the dose-response curves.
-
In Vivo Antithrombotic Activity Assay
This model evaluates the effectiveness of the compounds in preventing thrombosis in a living organism.[1][4][5]
-
Animal Model:
-
Use male Kunming mice (18-22 g).
-
Administer the test compound or vehicle intravenously via the tail vein.
-
-
Induction of Thrombosis:
-
After a specified time (e.g., 10 minutes), induce thrombosis by intravenous injection of a thrombotic challenge mixture, such as collagen (15 mg/kg) and epinephrine (0.9 mg/kg).
-
-
Assessment:
-
Monitor the mice for signs of thromboembolism, such as paralysis or death, over a 15-minute period.
-
The antithrombotic activity is expressed as the percentage of animals protected from thromboembolism.
-
Bleeding Time Assay
This assay assesses the potential side effect of increased bleeding tendency, a common concern with antiplatelet agents.[1][6][7]
-
Animal Model:
-
Use male Kunming mice (18-22 g).
-
Administer the test compound or vehicle intravenously.
-
-
Procedure:
-
After a specified time (e.g., 10 minutes), anesthetize the mice.
-
Transect the tail at a standardized position (e.g., 5 mm from the tip).
-
Immediately immerse the tail in 37°C saline.
-
Measure the time from the initial cut until the cessation of bleeding for at least 30 seconds. A cut-off time (e.g., 600 seconds) is typically set.
-
Signaling Pathways and Mechanisms of Action
The primary molecular target of the described pyroglutamyl-tryptophan derivatives is the platelet glycoprotein IIb/IIIa receptor (also known as integrin αIIbβ3).[1][8] This receptor plays a pivotal role in the final common pathway of platelet aggregation.
GPIIb/IIIa Receptor Signaling Pathway
Upon platelet activation by agonists such as ADP, thrombin, or collagen, an "inside-out" signaling cascade is initiated. This cascade leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for its ligands, primarily fibrinogen.[8][9][10] Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and thrombus formation.
The binding of fibrinogen to the activated GPIIb/IIIa receptor also triggers "outside-in" signaling, which further promotes platelet activation, spreading, and clot retraction.[11][12][13] Pyroglutamyl-tryptophan derivatives, as antagonists of the GPIIb/IIIa receptor, block the binding of fibrinogen, thereby inhibiting platelet aggregation.[1]
Caption: GPIIb/IIIa receptor signaling pathway and the antagonistic action of pGlu-Trp derivatives.
Experimental and Logical Workflows
The development and evaluation of pyroglutamyl-tryptophan derivatives follow a logical progression from in vitro screening to in vivo efficacy and safety assessment.
Caption: Experimental workflow for the development and evaluation of pGlu-Trp derivatives.
Conclusion and Future Directions
Pyroglutamyl-tryptophan derivatives represent a promising avenue for the development of novel antiplatelet therapies. The data presented herein demonstrates their potent inhibitory effects on platelet aggregation, with some compounds exhibiting efficacy comparable to existing drugs but with a potentially improved safety profile in terms of bleeding risk. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for further research in this area.
Future efforts should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further investigation into the detailed molecular interactions between these derivatives and the GPIIb/IIIa receptor will be crucial for rational drug design. Additionally, exploring the potential of these compounds in other therapeutic areas where platelet activation plays a role is a worthy endeavor. The comprehensive information provided in this technical guide is intended to facilitate and accelerate these future research and development activities.
References
- 1. Design, synthesis of novel tryptophan derivatives for antiplatelet aggregation activity based on tripeptide pENW (pGlu-Asn-Trp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Mouse antithrombotic assay: a simple method for the evaluation of antithrombotic agents in vivo. Potentiation of antithrombotic activity by ethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet integrin alpha(IIb)beta(3): activation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Structure, signal transduction, activation, and inhibition of integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
5-Oxoprolyltryptophan: An Uncharted Territory in Tryptophan Metabolism
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of 5-Oxoprolyltryptophan. At present, there is no available information regarding its physiological functions, associated signaling pathways, or established experimental protocols for its study.
While the field of tryptophan metabolism is a robust area of research, with extensive data on various derivatives such as serotonin, melatonin, and kynurenine, this compound remains an enigmatic molecule. Searches of prominent scientific databases and literature repositories have not yielded any studies detailing its biological significance or mechanism of action.
This lack of information precludes the creation of an in-depth technical guide as requested. Key components of such a guide, including the summarization of quantitative data, detailed experimental methodologies, and the visualization of signaling pathways, are contingent on the existence of foundational research.
For researchers, scientists, and drug development professionals interested in the broader landscape of tryptophan metabolism, a wealth of information is available on other key metabolites. For instance, 5-Hydroxytryptophan (5-HTP) is a well-documented precursor to serotonin with established roles in mood regulation and sleep. Similarly, the kynurenine pathway is extensively studied for its involvement in immune response and neuroinflammation.
The absence of data on this compound presents a unique opportunity for novel research. Future investigations would need to begin with fundamental studies to:
-
Identify the biosynthetic and metabolic pathways involving this compound.
-
Characterize its physiological role at the cellular, tissue, and organismal levels.
-
Elucidate any potential signaling cascades it may modulate.
-
Develop and validate analytical methods for its detection and quantification in biological samples.
Until such foundational research is conducted and published, the scientific community's understanding of this compound will remain limited. Therefore, a technical guide or whitepaper on its core functions cannot be produced at this time. Researchers are encouraged to explore the vast body of literature on other tryptophan metabolites to inform their work in this area.
Methodological & Application
Synthesis of 5-Oxoprolyltryptophan: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of 5-Oxoprolyltryptophan (pGlu-Trp), a dipeptide of interest for researchers in drug development and various scientific fields. These protocols are designed for researchers, scientists, and drug development professionals, offering clear, step-by-step methodologies for both chemical and enzymatic synthesis routes.
Introduction
This compound, also known as pyroglutamyl-tryptophan, is a dipeptide composed of pyroglutamic acid and tryptophan. The N-terminal pyroglutamic acid residue, a cyclic lactam, confers enhanced stability against aminopeptidases, making it an attractive motif in the design of peptide-based therapeutics. This document outlines two primary strategies for the synthesis of this dipeptide: solution-phase chemical synthesis and enzymatic synthesis.
Data Presentation: Comparative Analysis of Synthesis Strategies
The choice of synthetic strategy depends on factors such as the desired scale, purity requirements, and available resources. The following tables summarize representative quantitative data for the different approaches.
| Table 1: Solution-Phase Synthesis of this compound Methyl Ester | ||||
| Step | Starting Materials | Coupling Reagents | Typical Crude Purity (%) | Typical Overall Yield (%) |
| Coupling | Boc-pGlu-OH, H-Trp-OMe·HCl | EDC·HCl, HOBt | 70-90 | 60-85 |
| Boc Deprotection | Boc-pGlu-Trp-OMe | TFA in DCM | >95 | >90 |
| Ester Hydrolysis | pGlu-Trp-OMe | LiOH in THF/H₂O | >95 | 80-95 |
Note: Yields and purities are representative and can vary based on reaction conditions and purification efficiency.
| Table 2: Enzymatic Synthesis of this compound | ||||
| Enzyme | Substrate | Key Reaction Conditions | Typical Conversion (%) | Key Advantages |
| Glutaminyl Cyclase | Gln-Trp | pH 8.0, 37°C | High (substrate dependent) | High specificity, mild conditions |
Note: Enzymatic conversion rates are highly dependent on substrate concentration, enzyme activity, and reaction time.
Experimental Protocols
Protocol 1: Solution-Phase Chemical Synthesis of this compound
This protocol details a three-stage solution-phase synthesis involving the coupling of protected amino acids, followed by deprotection and hydrolysis.
Stage 1: Coupling of N-Boc-L-pyroglutamic acid and L-tryptophan methyl ester
-
Preparation of L-tryptophan methyl ester hydrochloride: In a round-bottom flask, suspend L-tryptophan (1.0 eq) in anhydrous methanol. Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise while stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours. Remove the solvent under reduced pressure to obtain L-tryptophan methyl ester hydrochloride as a white solid, which can be used without further purification.
-
Neutralization of L-tryptophan methyl ester hydrochloride: Dissolve the L-tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 eq) and stir at room temperature for 30 minutes to neutralize the hydrochloride salt.
-
Coupling Reaction: In a separate flask, dissolve N-Boc-L-pyroglutamic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq) in anhydrous DCM. Cool the solution to 0°C. To this, add the neutralized L-tryptophan methyl ester solution from the previous step.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-5-Oxoprolyltryptophan methyl ester.
Stage 2: N-Boc Deprotection
-
Deprotection Reaction: Dissolve the purified N-Boc-5-Oxoprolyltryptophan methyl ester in a solution of 25-50% trifluoroacetic acid (TFA) in DCM.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to obtain this compound methyl ester as a TFA salt.
Stage 3: Saponification (Ester Hydrolysis)
-
Hydrolysis Reaction: Dissolve the this compound methyl ester TFA salt in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature.
-
Reaction Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.
-
Acidification and Extraction: Acidify the reaction mixture to pH 3-4 with 1 M HCl. Extract the product with ethyl acetate.
-
Final Product Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization or preparative HPLC.
Protocol 2: Enzymatic Synthesis of this compound
This protocol utilizes glutaminyl cyclase to convert a precursor dipeptide, L-glutaminyl-L-tryptophan (Gln-Trp), into this compound.
-
Substrate Preparation: Synthesize or procure L-glutaminyl-L-tryptophan. The synthesis can be achieved using standard solution-phase or solid-phase peptide synthesis methods.
-
Enzymatic Reaction Buffer: Prepare a reaction buffer, typically around pH 8.0 (e.g., 50 mM Tris-HCl).
-
Enzymatic Conversion: Dissolve the Gln-Trp substrate in the reaction buffer to a desired concentration (e.g., 1-10 mM). Add glutaminyl cyclase to the solution. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C. The reaction time can range from a few hours to overnight, depending on the desired conversion rate.
-
Reaction Monitoring: Monitor the formation of pGlu-Trp using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).
-
Enzyme Inactivation and Purification: Once the desired conversion is achieved, inactivate the enzyme by heating or by adding a denaturant. Purify the this compound from the reaction mixture using preparative RP-HPLC.
-
Product Characterization: Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Visualizations
The following diagrams illustrate the key workflows and pathways described in these protocols.
Caption: Workflow for the solution-phase synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Decision logic for selecting a synthesis strategy for this compound.
Solid-Phase Synthesis of Pyroglutamyl-Tryptophan: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of peptides with specific modifications is crucial for advancing novel therapeutics and research tools. This document provides detailed application notes and protocols for the solid-phase synthesis of the dipeptide pyroglutamyl-tryptophan.
The N-terminal pyroglutamic acid (pGlu) modification is a key feature in many biologically active peptides, enhancing their stability against aminopeptidases. This guide outlines the prevalent strategies for synthesizing pyroglutamyl-tryptophan, a dipeptide of interest in various research contexts, using Fmoc-based solid-phase peptide synthesis (SPPS).
Overview of Synthetic Strategies
Two primary strategies are employed for the introduction of the N-terminal pyroglutamyl residue in SPPS:
-
Direct Coupling of Protected Pyroglutamic Acid: This method involves the direct coupling of a pre-formed, protected pyroglutamic acid derivative, such as Fmoc-pGlu-OH, to the N-terminus of the resin-bound tryptophan. This approach is generally more straightforward and often results in a cleaner crude product.
-
In-Situ Cyclization of a Precursor Amino Acid: This strategy involves coupling a protected glutamic acid (Fmoc-Glu(OtBu)-OH) or glutamine (Fmoc-Gln(Trt)-OH) residue at the N-terminus. The pyroglutamyl moiety is then formed through on-resin cyclization of the N-terminal residue after Fmoc deprotection, which can be induced by mild acidic conditions or heat. While potentially more cost-effective regarding the initial amino acid cost, this method may lead to side reactions and incomplete cyclization, complicating purification.
Comparative Analysis of Synthetic Strategies
The choice of strategy depends on several factors, including the desired purity of the crude product, cost considerations, and the available purification capabilities.
| Parameter | Direct Coupling (using Fmoc-pGlu-OH) | In-Situ Cyclization (from Fmoc-Glu(OtBu)-OH) |
| Starting Material Cost | Higher initial investment per gram. | Lower initial investment per gram. |
| Typical Crude Purity | Generally higher due to fewer side reactions. | Variable, often lower due to incomplete cyclization and potential side-product formation. |
| Overall Yield | Can be higher due to a more direct route and cleaner reaction profile. | Potentially lower due to side reactions and purification losses. |
| Synthesis Time | Potentially shorter due to fewer steps and simplified purification. | Can be longer due to the additional cyclization step and more extensive purification. |
| Purification Costs | Generally lower due to higher crude purity. | Can be significantly higher to separate the target peptide from closely related impurities. |
| Risk of Side Reactions | Lower risk of cyclization-related side products. | Higher risk of incomplete cyclization and dehydration. |
Experimental Protocols
The following protocols detail the solid-phase synthesis of pyroglutamyl-tryptophan using the direct coupling method with Fmoc-pGlu-OH, which is recommended for achieving higher purity and a more predictable outcome.
Materials and Reagents
-
Resin: Pre-loaded Fmoc-Trp(Boc)-Wang resin (or a similar acid-labile resin). The Boc protecting group on the tryptophan indole side chain is crucial to prevent alkylation during the final acidic cleavage.[1]
-
Protected Amino Acid: Fmoc-pGlu-OH
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether (cold)
-
Deprotection Solution: 20% piperidine in DMF
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. This cocktail is effective for cleaving the peptide from the resin while scavenging cations that could modify the tryptophan residue.
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC), Mass Spectrometer (MS)
Synthesis Workflow
The overall workflow for the solid-phase synthesis of pyroglutamyl-tryptophan is depicted below.
Step-by-Step Protocol
Step 1: Resin Preparation
-
Place the Fmoc-Trp(Boc)-Wang resin (1 equivalent) in a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the DMF.
Step 2: Fmoc Deprotection of Tryptophan
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the deprotection step for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.
Step 3: Coupling of Fmoc-pGlu-OH
-
In a separate vial, dissolve Fmoc-pGlu-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
Step 4: Final Wash
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3 times) and then with DCM (3 times).
-
Dry the resin under vacuum.
Step 5: Cleavage and Deprotection
-
Add the cleavage cocktail (TFA/TIS/H2O; 95:2.5:2.5) to the dry peptide-resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Step 6: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Step 7: Characterization
-
Collect the purified fractions and confirm the identity and purity of the pyroglutamyl-tryptophan dipeptide using mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Analytical Characterization
The successful synthesis of pyroglutamyl-tryptophan is confirmed through analytical techniques that verify its molecular weight and purity.
High-Performance Liquid Chromatography (HPLC)
Analytical RP-HPLC is used to assess the purity of the crude and purified peptide. A typical HPLC profile of the purified product should show a single major peak.
| Parameter | Typical Value |
| Column | C18 reverse-phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient from 5% to 95% B over 30 minutes |
| Detection | UV at 220 nm and 280 nm (for tryptophan) |
| Expected Purity | >95% for the purified product |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized dipeptide.
| Parameter | Theoretical Value |
| Chemical Formula | C₁₆H₁₇N₃O₄ |
| Monoisotopic Mass | 315.1219 g/mol |
| Expected [M+H]⁺ | 316.1297 m/z |
Signaling Pathways and Logical Relationships
The formation of the pyroglutamyl residue is a critical post-translational modification that can also occur as a side reaction during peptide synthesis. The diagram below illustrates the chemical transformation leading to the pyroglutamyl moiety from a glutamic acid precursor.
References
Enzymatic Synthesis of 5-Oxoprolyltryptophan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxoprolyltryptophan, also known as pyroglutamyl-tryptophan, is a dipeptide of interest in various fields of biomedical research due to the presence of the pyroglutamate moiety, which imparts enhanced stability against enzymatic degradation. This feature makes it an attractive motif in the design of peptide-based therapeutics. The enzymatic synthesis of this compound offers a green and stereospecific alternative to traditional chemical synthesis methods. This document provides detailed application notes and protocols for a two-step enzymatic synthesis of this compound, commencing with the synthesis of γ-L-glutamyl-L-tryptophan, followed by the cyclization of the N-terminal glutamine residue.
Principle of the Two-Step Enzymatic Synthesis
The synthesis of this compound is achieved through a two-step enzymatic cascade:
-
Synthesis of γ-L-glutamyl-L-tryptophan: This initial step involves the transpeptidation reaction catalyzed by glutaminase from Bacillus amyloliquefaciens. In this reaction, the γ-glutamyl moiety from a donor substrate, L-glutamine, is transferred to an acceptor, L-tryptophan, forming the dipeptide γ-L-glutamyl-L-tryptophan.[1][2][3]
-
Cyclization of γ-L-glutamyl-L-tryptophan: The second step employs glutaminyl cyclase (QC), which catalyzes the intramolecular cyclization of the N-terminal glutaminyl residue of the previously synthesized dipeptide to form a 5-oxoprolyl (pyroglutamyl) residue, yielding the final product, this compound, and releasing ammonia.[4][5][6]
Data Presentation
Table 1: Optimal Reaction Conditions for the Synthesis of γ-L-glutamyl-L-tryptophan using Glutaminase[2][3]
| Parameter | Optimal Value |
| Enzyme | Glutaminase (Bacillus amyloliquefaciens) |
| pH | 10.0 |
| Temperature | 37°C |
| Reaction Time | 3 hours |
| Substrate Ratio (Gln:Trp) | 1:3 (molar ratio) |
| Substrate Concentration | 0.1 mol/L L-glutamine, 0.3 mol/L L-tryptophan |
| Enzyme Concentration | 0.1% (m/v) |
| Yield of γ-L-glutamyl-L-tryptophan | 51.02% |
Table 2: Proposed Reaction Conditions for the Cyclization of γ-L-glutamyl-L-tryptophan using Glutaminyl Cyclase
| Parameter | Proposed Value |
| Enzyme | Recombinant Human Glutaminyl Cyclase (QPCT) |
| pH | 8.0 |
| Temperature | 37°C |
| Substrate Concentration | 1-10 mM γ-L-glutamyl-L-tryptophan |
| Enzyme Concentration | 1-5 µg/mL |
| Buffer | 50 mM Tris-HCl, pH 8.0 |
| Reaction Time | 1-4 hours (monitoring recommended) |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of γ-L-glutamyl-L-tryptophan
This protocol is based on the findings of Cui et al. (2023).[3]
Materials:
-
L-glutamine
-
L-tryptophan
-
Glutaminase from Bacillus amyloliquefaciens
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
-
Deionized water
-
Reaction vessel with temperature and pH control
-
Magnetic stirrer
Procedure:
-
Substrate Preparation: Prepare a solution containing 0.1 mol/L L-glutamine and 0.3 mol/L L-tryptophan in deionized water.
-
pH Adjustment: Adjust the pH of the substrate solution to 10.0 using sodium hydroxide.
-
Enzyme Addition: Add glutaminase to the reaction mixture to a final concentration of 0.1% (m/v).
-
Incubation: Incubate the reaction mixture at 37°C for 3 hours with continuous stirring.
-
Enzyme Inactivation: Terminate the reaction by heating the mixture to 90-100°C for 10 minutes to inactivate the enzyme.
-
Analysis and Purification: The resulting mixture containing γ-L-glutamyl-L-tryptophan can be analyzed by UPLC-Q-TOF-MS/MS and purified using appropriate chromatographic techniques.
Protocol 2: Enzymatic Cyclization of γ-L-glutamyl-L-tryptophan to this compound (Proposed)
Materials:
-
Purified γ-L-glutamyl-L-tryptophan
-
Recombinant Human Glutaminyl Cyclase (QPCT)
-
50 mM Tris-HCl buffer, pH 8.0
-
Reaction vessel
-
Incubator
Procedure:
-
Substrate Preparation: Dissolve the purified γ-L-glutamyl-L-tryptophan in 50 mM Tris-HCl buffer (pH 8.0) to a final concentration of 1-10 mM.
-
Enzyme Addition: Add recombinant human glutaminyl cyclase to the reaction mixture to a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. It is recommended to monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or UPLC-MS/MS.
-
Enzyme Inactivation: Once the reaction is complete, inactivate the enzyme by heating or by adding a suitable inhibitor.
-
Purification: Purify the final product, this compound, using reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Purification and Analysis
Purification by RP-HPLC:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: UV detection at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound and confirm the identity by mass spectrometry.
Analysis by UPLC-Q-TOF-MS/MS:
-
UPLC System: Waters ACQUITY UPLC system or equivalent.[7]
-
Column: ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 mm x 100 mm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Mass Spectrometer: Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Acquire MS and MS/MS data to confirm the mass and fragmentation pattern of the synthesized compounds.
Mandatory Visualization
Caption: Workflow for the two-step enzymatic synthesis of this compound.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. The application of L‐glutaminase for the synthesis of the immunomodulatory γ‐D‐glutamyl‐L‐tryptophan and the kokumi‐imparting γ‐D‐glutamyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structures of human glutaminyl cyclase, an enzyme responsible for protein N-terminal pyroglutamate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic cyclization of L-glutamine and L-glutaminyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 8. UPLC-QTOF-MS with a chemical profiling approach for holistic quality evaluation between a material reference of Wen Dan decoction and its commercial preparations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of Novel Tryptophan Derivatives Exemplified by 5-Oxoprolyltryptophan in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Oxoprolyltryptophan is not a widely documented metabolite in existing literature. Its detection and quantification, therefore, represent a novel analytical challenge. These application notes provide a comprehensive guide for researchers aiming to identify and quantify "this compound" or other similarly rare or novel tryptophan derivatives in biological samples. The protocols outlined below are based on established methodologies for the analysis of tryptophan and its known metabolites, primarily utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.
The hypothetical structure of this compound is presumed to be a conjugate of 5-oxoproline (pyroglutamic acid) and tryptophan. The protocols provided herein are designed to be a robust starting point for method development and validation for this and other novel analytes.
Part 1: Analytical Methodologies
The detection of novel metabolites in complex biological matrices such as plasma, serum, and tissue homogenates requires highly selective and sensitive analytical methods. LC-MS/MS is the gold standard for such applications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides excellent selectivity through chromatographic separation followed by mass-based detection and fragmentation. This allows for the differentiation of the target analyte from other structurally similar molecules.
Hypothetical Method Performance Characteristics
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for the quantification of a novel tryptophan derivative in human plasma. These values should serve as a target during method development.
| Parameter | Target Value | Description |
| Linearity (R²) | > 0.995 | The coefficient of determination for the calibration curve. |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[1] |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[1] |
| Intra-day Precision (%CV) | < 15% | The coefficient of variation for replicate measurements within the same day. |
| Inter-day Precision (%CV) | < 15% | The coefficient of variation for replicate measurements on different days. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value. |
| Matrix Effect | 85 - 115% | The effect of co-eluting, interfering substances in the sample matrix on the ionization of the analyte. |
| Recovery | > 80% | The efficiency of the extraction procedure. |
Part 2: Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The goal is to extract the analyte of interest while removing interfering substances like proteins and phospholipids.
2.1.1. Protocol for Plasma/Serum Samples
This protocol utilizes protein precipitation, a common method for cleaning up plasma and serum samples.
Materials:
-
Human plasma or serum (stored at -80°C)
-
Acetonitrile (HPLC grade), ice-cold
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Nitrogen evaporator (optional)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Thaw frozen plasma/serum samples on ice.
-
Pipette 100 µL of the sample into a pre-labeled microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2.1.2. Protocol for Tissue Samples
This protocol involves homogenization followed by protein precipitation.
Materials:
-
Tissue sample (stored at -80°C or in liquid nitrogen)
-
Ice-cold RIPA buffer or a similar lysis buffer
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Acetonitrile (HPLC grade), ice-cold
-
Internal Standard (IS) solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 10-20 mg of frozen tissue.
-
Place the tissue in a 2 mL microcentrifuge tube containing homogenization beads (if using a bead beater).
-
Add 500 µL of ice-cold lysis buffer.
-
Homogenize the tissue until no visible particles remain. Keep the sample on ice throughout this process.
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile for protein precipitation.
-
Follow steps 5-11 from the plasma/serum protocol.
LC-MS/MS Analysis
The following are suggested starting conditions for method development. Optimization will be necessary for the specific analyte.
Liquid Chromatography (LC) Conditions:
| Parameter | Suggested Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Suggested Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative mode screening |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | To be determined by infusing a standard of the analyte. A precursor ion (Q1) corresponding to the molecular weight of this compound and at least two product ions (Q3) should be identified. |
Part 3: Visualizations
Signaling Pathway
As this compound is a novel metabolite, its biological role and associated signaling pathways are unknown. The diagram below illustrates a hypothetical pathway where tryptophan is enzymatically conjugated with 5-oxoproline, which is an intermediate in the glutathione cycle.
Caption: Hypothetical biosynthesis of this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the detection and quantification of a novel metabolite in a biological sample.
Caption: Workflow for metabolite quantification.
Logical Relationship
This diagram shows the logical steps involved in developing a validated method for a novel analyte.
Caption: Logic for novel analyte method development.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Pyroglutamyl-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamyl-tryptophan (pGlu-Trp) is a dipeptide of interest in various fields of research due to the unique properties conferred by the N-terminal pyroglutamate residue. The cyclized structure of pyroglutamic acid can influence the peptide's stability, conformation, and biological activity. Accurate and sensitive quantification of pGlu-Trp in complex biological matrices is crucial for understanding its physiological roles and for its potential as a biomarker or therapeutic agent. This document provides a detailed protocol for the analysis of pyroglutamyl-tryptophan using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for the extraction of pyroglutamyl-tryptophan from biological fluids (e.g., plasma, serum, cerebrospinal fluid) is outlined below. The primary goal is to precipitate proteins and remove other interfering substances.
-
Thawing: Thaw frozen biological samples on ice to prevent degradation.
-
Aliquoting: Transfer 100 µL of the sample to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of pyroglutamyl-tryptophan) to the sample to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Protein Precipitation: Add 400 µL of ice-cold methanol or acetonitrile to the sample. This will precipitate the majority of the proteins.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to remove any remaining particulate matter.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following is a typical LC-MS/MS method for the analysis of pyroglutamyl-tryptophan. This method should be optimized for the specific instrumentation being used.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Liquid Chromatography Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 20 | 80 |
| 7.0 | 20 | 80 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometry Conditions:
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The following table outlines the proposed multiple reaction monitoring (MRM) transitions for pyroglutamyl-tryptophan. The exact collision energies should be optimized for the specific instrument.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 2: Proposed MRM Transitions for Pyroglutamyl-Tryptophan
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) | Use |
| Pyroglutamyl-Tryptophan | 316.1 | 188.1 | 15 | Quantification |
| Pyroglutamyl-Tryptophan | 316.1 | 130.1 | 25 | Confirmation |
| Pyroglutamyl-Tryptophan | 316.1 | 84.1 | 30 | Confirmation |
Note: The precursor ion m/z corresponds to the [M+H]+ of pyroglutamyl-tryptophan. The product ion at m/z 188.1 is a characteristic fragment from the loss of the pyroglutamyl moiety. The product ion at m/z 130.1 is a characteristic fragment of the tryptophan side chain (indole). The product ion at m/z 84.1 corresponds to the immonium ion of pyroglutamic acid.
Visualizations
Experimental Workflow
Application Note and Protocol for the Quantification of 5-Oxoprolyltryptophan using HPLC
Disclaimer: As of the latest available data, specific, validated HPLC methods for the quantification of "5-Oxoprolyltryptophan" are not widely published in the public domain. The following application note and protocol are presented as a representative and scientifically plausible methodology based on established analytical principles for similar compounds, such as 5-oxoproline and tryptophan derivatives.[1] This guide is intended for researchers, scientists, and drug development professionals to serve as a starting point for developing and validating a robust analytical method.
Introduction
This compound is a dipeptide of potential interest in various fields of biomedical research. Accurate and precise quantification of this analyte in biological matrices is crucial for understanding its physiological and pathological roles. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a sensitive and selective platform for the analysis of such compounds in complex biological samples.[1][2]
This document outlines a detailed protocol for the quantification of this compound in biological samples like plasma and cell culture media using a reverse-phase HPLC method with tandem mass spectrometry (LC-MS/MS) detection.
Methodology
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the stationary phase (a nonpolar C18 column) and a polar mobile phase. Following chromatographic separation, the analyte is detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., this compound-d5)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell culture supernatant)
Sample Preparation
The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances, primarily proteins.[3][4]
Protocol: Protein Precipitation
-
Thaw frozen biological samples (plasma, cell culture media) on ice.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of the sample into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for analysis.
HPLC and Mass Spectrometry Conditions
The following are representative instrumental parameters. Optimization may be required for specific equipment and sample types.
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | A standard UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | Compound |
| This compound | |
| Internal Standard | |
| Collision Energy | To be optimized for each transition |
Note: The specific m/z transitions for this compound and its deuterated internal standard would need to be determined by direct infusion of the analytical standards into the mass spectrometer.
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability for the intended application.[5][6]
Table 3: Representative Method Validation Parameters
| Parameter | Specification | Representative Value |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² = 0.995 |
| Range | 1 - 1000 ng/mL | |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | 1.0 ng/mL |
| Accuracy | % Recovery within 85-115% | 92-108% |
| Precision (Repeatability) | % RSD ≤ 15% | < 8% |
| Precision (Intermediate) | % RSD ≤ 15% | < 11% |
| Specificity | No significant interfering peaks at the retention time of the analyte and IS | Confirmed by analyzing blank matrix samples |
| Stability | Analyte stable under defined storage and processing conditions | Stable for 24 hours at autosampler temperature (4°C) and after three freeze-thaw cycles |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Key parameters for analytical method validation.
References
- 1. HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Pyroglutamyl and Tryptophan Modifications in Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of proteomics, the precise identification and quantification of proteins and their post-translational modifications (PTMs) are paramount to understanding cellular processes and disease mechanisms. Among the myriad of modifications, the formation of pyroglutamic acid (pGlu) at the N-terminus of peptides and the oxidation of tryptophan residues represent significant analytical challenges and areas of biological interest. While the dipeptide "pyroglutamyl-tryptophan" itself is not a standard tool in proteomics, its constituent modifications are of great importance. These application notes provide an overview of the significance of N-terminal pyroglutamylation and tryptophan modifications, along with detailed protocols for their identification and characterization using mass spectrometry-based proteomics.
Application Notes
N-Terminal Pyroglutamylation in Proteomics
N-terminal pyroglutamylation is a common post-translational modification that involves the cyclization of an N-terminal glutamine (Gln) or glutamate (Glu) residue to form pyroglutamic acid. This process can occur either enzymatically in vivo or as an artifact during sample preparation and analysis.[1][2]
-
Biological Significance: The formation of pyroglutamate can protect proteins from degradation by aminopeptidases, thereby increasing their stability and in vivo half-life. It is also implicated in the pathology of several neurodegenerative diseases.
-
Challenges in Proteomics: The conversion of Gln to pGlu results in a mass loss of 17 Da, while the conversion from Glu results in a mass loss of 18 Da.[3] This modification blocks the N-terminus, rendering the peptide resistant to Edman degradation, a traditional protein sequencing method. In mass spectrometry, this mass shift can lead to failed peptide identification if not specifically accounted for in database search parameters.[3] Furthermore, the cyclization of Gln and Glu can occur in the ion source of the mass spectrometer, creating an analytical artifact that can complicate quantification.[1][2]
Tryptophan Modifications in Proteomics
Tryptophan is a hydrophobic amino acid with an indole side chain that is susceptible to oxidation.[4] This modification can be induced by reactive oxygen species (ROS) in vivo or can occur as an artifact during sample handling and analysis, for instance, during gel electrophoresis.[5]
-
Biological Significance: Oxidation of tryptophan residues can be a marker of oxidative stress and has been associated with various diseases, including cancer.[4] Specific oxidation products of tryptophan may play a role in regulating protein function and cellular signaling.[4][5]
-
Challenges in Proteomics: Tryptophan oxidation can lead to a variety of products with different mass shifts, most commonly an increase of 16 Da (mono-oxidation) or 32 Da (di-oxidation).[3] The presence of these modifications can reduce the confidence of peptide identification and complicate data analysis. Specialized search strategies are necessary to identify these modified peptides.[4]
Pyroglutamyl-Tryptophan in Drug Development
While not a direct application within proteomics, dipeptides and their derivatives, such as L-pyroglutamyl-L-tryptophan, have been explored as potential drug carriers.[6] Their stability and ability to cross biological membranes make them interesting candidates for enhancing the delivery of therapeutic agents.[6] Proteomic studies would be essential to understand the stability, metabolism, and off-target effects of such drug-carrier conjugates in biological systems.
Quantitative Data Summary
The following table summarizes the key mass changes associated with pyroglutamylation and common tryptophan oxidations, which are essential for their identification in proteomics experiments.
| Modification | Amino Acid Residue | Nominal Mass Change (Da) | Average Mass Change (Da) | Notes |
| Pyroglutamyl-from-Gln | N-terminal Gln | -17 | -17.0265 | Cyclization of N-terminal glutamine. Can be a biological modification or an artifact.[3] |
| Pyroglutamyl-from-Glu | N-terminal Glu | -18 | -18.0106 | Cyclization of N-terminal glutamic acid. |
| Tryptophan Mono-oxidation | Tryptophan (W) | +16 | +15.9949 | Addition of one oxygen atom. A common indicator of oxidative stress.[3] |
| Tryptophan Di-oxidation | Tryptophan (W) | +32 | +31.9898 | Addition of two oxygen atoms.[3] |
| Kynurenine | Tryptophan (W) | +4 | +3.9949 | A product of tryptophan oxidation, often associated with the kynurenine pathway.[5] |
Experimental Protocols
Protocol 1: Identification of N-Terminal Pyroglutamylation by LC-MS/MS
Objective: To identify peptides with N-terminal pyroglutamic acid in a complex protein sample.
Methodology:
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration using a tryptophan fluorescence-based assay for its compatibility with common lysis buffer components.[7]
-
Perform in-solution or in-gel digestion of the proteins using an enzyme such as trypsin. Trypsin is widely used for this purpose.[3]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Load the peptide sample onto a reversed-phase C18 column for chromatographic separation.[8]
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in a data-dependent acquisition (DDA) mode.
-
-
Database Searching and Data Analysis:
-
Use a proteomics search engine (e.g., Mascot, Sequest, or MaxQuant) to identify peptides from the acquired MS/MS spectra.
-
In the search parameters, include "Pyro-glu from Q" (mass change of -17.0265 Da) and "Pyro-glu from E" (mass change of -18.0106 Da) as variable modifications at the N-terminus of peptides.
-
Set a false discovery rate (FDR) of 1% for peptide and protein identification.
-
Manually validate the MS/MS spectra of identified pyroglutamylated peptides to confirm the sequence and modification site.
-
Protocol 2: Analysis of Tryptophan Oxidation
Objective: To identify peptides containing oxidized tryptophan residues.
Methodology:
-
Sample Preparation with Precautions:
-
Minimize exposure of the sample to light and oxidizing agents during all steps of sample preparation to reduce artificial oxidation.[5]
-
Perform protein extraction and tryptic digestion as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Perform LC-MS/MS analysis as described in Protocol 1.
-
-
Database Searching and Data Analysis:
-
In the database search parameters, include "Oxidation (W)" (mass change of +15.9949 Da) and "Di-Oxidation (W)" (mass change of +31.9898 Da) as variable modifications on tryptophan residues.
-
Consider including other potential tryptophan oxidation products, such as kynurenine (+3.9949 Da), if relevant to the biological question.[5]
-
Filter the identification results to a 1% FDR.
-
Use specialized software tools for PTM analysis to quantify the extent of tryptophan oxidation across different samples.
-
Visualizations
Caption: Formation of pyroglutamic acid from N-terminal glutamine.
Caption: Proteomics workflow for identifying PTMs.
Caption: Major oxidation products of tryptophan.
References
- 1. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 2. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of missed cleavage sites, tryptophan oxidation and N-terminal pyroglutamylation after in-gel tryptic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open Search-Based Proteomics Reveals Widespread Tryptophan Modifications Associated with Hypoxia in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast and sensitive total protein and Peptide assays for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Oxoprolyltryptophan in Drug Design and Development
Introduction:
5-Oxoprolyltryptophan, also known as pyroglutamyl-tryptophan (pGlu-Trp), is a dipeptide of significant interest in drug design and development. It is composed of pyroglutamic acid and the essential amino acid tryptophan. The N-terminal pyroglutamyl residue, a cyclic lactam, confers remarkable stability against aminopeptidases, enhancing the peptide's potential bioavailability and half-life compared to peptides with a free N-terminus.[1][2][3] While research on this specific dipeptide is nascent, the known biological activities of other pyroglutamyl peptides—including anti-inflammatory, antidepressant, and hepatoprotective properties—and the diverse roles of tryptophan metabolites in immunity and neurotransmission suggest that this compound is a promising scaffold for therapeutic agent development.[2][4][5]
These application notes provide a framework for the synthesis, purification, and biological evaluation of this compound, offering researchers and drug development professionals a starting point for exploring its therapeutic potential.
Synthesis and Purification of this compound
The synthesis of this compound can be efficiently achieved using Fmoc solid-phase peptide synthesis (SPPS). This method allows for the controlled, stepwise addition of amino acids to a solid resin support, followed by cleavage and purification.[6][7][8]
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
Materials:
-
Fmoc-Trp(Boc)-Wang resin
-
Fmoc-pGlu-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diatomaceous earth
-
Diethyl ether
-
Acetonitrile (ACN)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Resin Preparation:
-
Place Fmoc-Trp(Boc)-Wang resin in a peptide synthesis vessel.
-
Swell the resin in DMF for 1 hour, then wash three times with DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and add a fresh 20% piperidine solution.
-
Agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove piperidine.
-
-
Coupling of Pyroglutamic Acid:
-
In a separate vial, dissolve Fmoc-pGlu-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (a negative result indicates success). If incomplete, repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the N-terminal pyroglutamic acid.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail: 92.5% TFA, 2.5% H₂O, 2.5% DTT, 2.5% TIS. Caution: Work in a fume hood.
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the peptide using reverse-phase HPLC (RP-HPLC) with a C18 column.
-
Analyze the collected fractions by mass spectrometry to confirm the identity of this compound (Expected MW: 315.33 g/mol ).
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
References
- 1. Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and biological significance of food-derived pyroglutamyl peptides [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeled 5-Oxoprolyltryptophan in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxoprolyltryptophan, a dipeptide featuring a pyroglutamyl residue at the N-terminus, represents a class of molecules with significant biological interest. The pyroglutamyl (pGlu) modification, formed by the intramolecular cyclization of an N-terminal glutamine or glutamic acid, confers resistance to many exopeptidases, potentially increasing the in vivo half-life of such peptides.[1][2][3] Emerging research suggests that pyroglutamyl-containing peptides possess a range of biological activities, including anti-inflammatory, neuroprotective, and gut health-promoting effects.[1][2][3][4][5]
These application notes provide detailed protocols for the labeling of this compound and its subsequent use in relevant in vitro assays to investigate its potential biological functions, particularly focusing on its anti-inflammatory properties. Due to the blocked N-terminus, labeling strategies are directed towards the C-terminus or the tryptophan side chain.
Data Presentation: Physicochemical and Bioactivity Profile
Table 1: Physicochemical Properties of Labeled this compound
| Property | Value | Labeling Moiety |
| Molecular Formula | C₁₆H₁₅N₃O₄ | Unlabeled |
| Molecular Weight | 313.31 g/mol | Unlabeled |
| Labeled Molecular Weight | Dependent on the chosen label | e.g., Fluorescein, Biotin |
| Excitation Maximum (λex) | ~280 nm (intrinsic tryptophan) | Unlabeled |
| Emission Maximum (λem) | ~350 nm (intrinsic tryptophan) | Unlabeled |
| Labeled Excitation Max (λex) | Dependent on the chosen fluorophore | e.g., ~495 nm for FITC |
| Labeled Emission Max (λem) | Dependent on the chosen fluorophore | e.g., ~517 nm for FITC |
Table 2: Representative Bioactivity Data for a Pyroglutamyl Dipeptide (pyroGlu-Leu)
| Assay | Cell Line | Parameter | Value | Reference |
| Anti-inflammatory Activity | RAW 264.7 Macrophages | Inhibition of Nitric Oxide (NO) Production (IC₅₀) | ~50 µM | [4] |
| Anti-inflammatory Activity | HT-29 Cells | Inhibition of IL-8 Secretion | Concentration-dependent reduction | [6] |
| Cytotoxicity | THP-1 Cells | Cell Viability | >95% at concentrations up to 100 µM | [7] |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
Due to the cyclized N-terminus, labeling of this compound requires targeting either the C-terminal carboxyl group or the indole side chain of the tryptophan residue.
Method 1A: C-Terminal Labeling via Carbodiimide Chemistry
This method couples a fluorescent amine to the C-terminal carboxyl group.
Materials:
-
This compound
-
Fluorescent amine (e.g., FITC-amine, Rhodamine B amine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
In a separate tube, dissolve a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of NHS in anhydrous DMF.
-
Add the EDC/NHS solution to the this compound solution and stir for 15 minutes at room temperature to activate the carboxyl group.
-
Dissolve a 1.5-fold molar excess of the fluorescent amine in anhydrous DMF.
-
Add the fluorescent amine solution to the activated this compound solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, purify the labeled peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.
Method 1B: Tryptophan Side-Chain Labeling with Rhodium Carbenoids
This method allows for the chemoselective modification of the tryptophan indole ring.[8]
Materials:
-
This compound
-
Rhodium (II) acetate dimer (Rh₂(OAc)₄)
-
Diazo-functionalized fluorescent probe
-
tert-Butylhydroxylamine
-
Phosphate buffer, pH 6.0-7.0
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Dissolve this compound in the phosphate buffer.
-
Add a 5-10 fold molar excess of the diazo-functionalized fluorescent probe.
-
Add a 2-fold molar excess of tert-butylhydroxylamine.
-
Initiate the reaction by adding a catalytic amount of Rh₂(OAc)₄ (0.1-0.5 mol%).
-
Stir the reaction at room temperature for 1-2 hours, protected from light.
-
Monitor the reaction by LC-MS.
-
Purify the labeled peptide by reverse-phase HPLC.
-
Verify the final product by mass spectrometry.
Protocol 2: In Vitro Anti-Inflammatory Assay - Inhibition of Pro-inflammatory Cytokine Secretion
This protocol assesses the ability of labeled this compound to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Labeled this compound
-
ELISA kits for human TNF-α, IL-6, and IL-8
-
96-well cell culture plates
Procedure:
-
Cell Differentiation:
-
Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Induce differentiation into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
After 48 hours, wash the adherent macrophages with sterile PBS.
-
-
Treatment:
-
Prepare various concentrations of labeled this compound in serum-free RPMI-1640 medium.
-
Pre-treat the differentiated THP-1 macrophages with the different concentrations of labeled this compound for 2 hours. Include a vehicle control (medium only).
-
-
Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-8 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-only control.
-
Protocol 3: Cell Viability Assay (Resazurin-based)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Materials:
-
Differentiated THP-1 macrophages in a 96-well plate (from the anti-inflammatory assay setup)
-
Resazurin sodium salt solution
-
Fluorescence plate reader
Procedure:
-
After collecting the supernatants for the cytokine assay, gently wash the cells with PBS.
-
Add fresh culture medium containing resazurin (final concentration of 10 µg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Signaling Pathway
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for assessing the in vitro anti-inflammatory activity.
References
- 1. Chemistry and biological significance of food-derived pyroglutamyl peptides [morressier.com]
- 2. Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. The Potential of Food Protein-Derived Bioactive Peptides against Chronic Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. In Vitro Anti-Inflammatory Activity of Peptides Obtained by Tryptic Shaving of Surface Proteins of Streptococcus thermophilus LMD-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Designing a Novel Functional Peptide With Dual Antimicrobial and Anti-inflammatory Activities via in Silico Methods [frontiersin.org]
- 8. Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Oxoprolyltryptophan Synthesis
Disclaimer: The following guide is based on established principles of peptide chemistry. Due to a lack of specific literature for the synthesis of 5-Oxoprolyltryptophan, the provided protocols, troubleshooting advice, and yield data are illustrative and based on general methodologies for synthesizing pyroglutamyl- and tryptophan-containing peptides.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete activation of pyroglutamic acid. | - Ensure coupling reagents (e.g., HBTU, HATU) are fresh and anhydrous.- Allow sufficient activation time before adding the tryptophan component. |
| Incomplete coupling reaction. | - Increase reaction time and/or temperature (monitor for side reactions).- Use a different coupling reagent or additive (e.g., HOBt).- Ensure proper stoichiometry of reactants. | |
| Degradation of tryptophan. | - Use N-alpha-protected tryptophan (e.g., Fmoc-Trp-OH or Boc-Trp-OH) and a carboxyl-protecting group (e.g., methyl or ethyl ester) to prevent side reactions.[1] | |
| Side reactions involving the tryptophan indole ring. | - During acidic conditions (e.g., deprotection), use scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) to prevent alkylation or oxidation of the indole nucleus.[2] | |
| Multiple Impurities in Crude Product | Racemization of amino acids. | - Keep reaction temperatures low, especially during activation and coupling steps.- Use coupling reagents known to suppress racemization (e.g., HATU, COMU). |
| Oxidation of the tryptophan side chain. | - Degas solvents to remove dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon).- Avoid prolonged exposure to air and light. | |
| Diketopiperazine formation (if using a solid-phase approach with a dipeptide). | - This is more common when proline is the second residue, but can occur. If applicable, use 2-chlorotrityl chloride resin to sterically hinder this side reaction.[2] | |
| Difficulty in Purification | Poor separation of product and starting materials on RP-HPLC. | - Optimize the HPLC gradient. A shallower gradient around the elution time of your product can improve resolution.[3] |
| Co-elution of byproducts. | - Analyze fractions by mass spectrometry to identify the correct product peak.[3]- If oxidation is suspected, byproducts may include hydroxylated or formylated tryptophan derivatives.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing this compound?
A1: There are two primary strategies for synthesizing pyroglutamyl peptides:
-
Direct Coupling: This involves the direct coupling of a pyroglutamic acid derivative (which may or may not have N-protection) to a protected tryptophan ester using standard peptide coupling reagents.[5]
-
In-situ Cyclization: This method involves using an N-terminal glutamine residue which is then cyclized to form the pyroglutamyl moiety. This cyclization can occur under specific acidic or thermal conditions.[6]
Q2: How can I protect the tryptophan side chain during synthesis?
A2: The indole side chain of tryptophan is susceptible to oxidation and alkylation, especially under acidic conditions used for deprotection in solid-phase synthesis. While it can sometimes be used without protection, using a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen (e.g., Fmoc-Trp(Boc)-OH) provides additional security against side reactions.[2][7]
Q3: What are the best practices for purifying this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides.[8] For tryptophan-containing peptides, monitoring the elution at both 220 nm (for the peptide bond) and 280 nm (for the indole ring) is recommended.[3] Using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common starting point.[3][8]
Q4: My mass spectrometry results show a mass increase of +16 Da or +28 Da. What does this indicate?
A4: These mass increases are characteristic of tryptophan oxidation. A +16 Da shift can indicate the formation of hydroxytryptophan, while a +28 Da shift can suggest the formation of N-formylkynurenine.[4] To mitigate this, ensure you are using degassed solvents and an inert atmosphere.
Q5: Is it better to use solution-phase or solid-phase synthesis for this dipeptide?
A5: For a simple dipeptide like this compound, solution-phase synthesis is a viable and often cost-effective method.[9] Solid-phase peptide synthesis (SPPS) is also an excellent option, particularly if you plan to extend the peptide chain further. SPPS simplifies purification by leaving excess reagents and byproducts in the solution phase, which are washed away.[9]
Data Presentation
Table 1: Illustrative Yields for Dipeptide Synthesis
The following data is hypothetical and intended for illustrative purposes, as specific literature for this compound synthesis is unavailable. Yields can vary significantly based on specific reaction conditions, scale, and purification efficiency.
| Coupling Reagent | Additive | Solvent | Typical Crude Purity (%) | Typical Isolated Yield (%) |
| HBTU | HOBt | DMF | 75 - 85 | 60 - 75 |
| HATU | DIPEA | DMF | 80 - 90 | 70 - 85 |
| EDC | HOBt | DCM/DMF | 70 - 80 | 55 - 70 |
| DCC | HOBt | DCM | 65 - 75 | 50 - 65 |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of this compound Methyl Ester
This protocol describes a general method for the direct coupling of L-pyroglutamic acid and L-tryptophan methyl ester.
Materials:
-
L-Pyroglutamic acid
-
L-Tryptophan methyl ester hydrochloride
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Tryptophan Free Base: Dissolve L-Tryptophan methyl ester hydrochloride in a minimal amount of water and add saturated sodium bicarbonate solution until the pH is ~8-9. Extract the free base with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Activation of Pyroglutamic Acid: In a round-bottom flask under a nitrogen atmosphere, dissolve L-pyroglutamic acid (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: Add DIPEA (2.5 eq) to the cooled solution and stir for 5 minutes. Add a solution of the L-tryptophan methyl ester free base (1.0 eq) in anhydrous DMF. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude dipeptide by silica gel column chromatography or reverse-phase HPLC to yield the pure this compound methyl ester.
Visualizations
Caption: General workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low synthesis yield.
Caption: Logical relationship between FAQ topics.
References
- 1. US4619916A - Tripeptide compounds containing pyroglutamic acid and tryptophan, process for their production and therapeutic applications - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Pyroglutamyl-Tryptophan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of pyroglutamyl-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of pyroglutamyl-tryptophan?
The most prevalent side reactions include racemization of the tryptophan residue, oxidation of the tryptophan indole ring, diketopiperazine formation leading to a truncated peptide, and potential opening of the pyroglutamyl ring under harsh acidic conditions. Alkylation of the tryptophan indole ring is also a known issue, particularly during the final cleavage step.
Q2: Why is my final product showing a mass corresponding to a dipeptide other than pyroglutamyl-tryptophan?
This is likely due to the formation of a diketopiperazine (DKP). This occurs through an intramolecular cyclization of the dipeptide, leading to the cleavage of the peptide from the resin and the formation of a cyclic dipeptide.[1][2] This side reaction is sequence-dependent and can be influenced by the choice of solvent and the duration of post-coupling hold times.[1]
Q3: My peptide has the correct mass, but it shows reduced biological activity. What could be the cause?
A common reason for reduced biological activity despite the correct mass is the racemization of one or both of the amino acid residues. During peptide synthesis, the L-enantiomer of tryptophan can be converted to its D-form, a process known as epimerization.[3] This change in stereochemistry can drastically alter the peptide's three-dimensional structure and its ability to bind to its target.[3] Racemization is most likely to occur during the carboxyl group activation step before coupling.[3]
Q4: I am observing unexpected peaks in my HPLC analysis of the crude product. What could they be?
Unexpected peaks can arise from several side products. Common culprits include:
-
Oxidation products of tryptophan: The indole ring of tryptophan is susceptible to oxidation, leading to various byproducts such as N-formylkynurenine, kynurenine, and hydroxytryptophan.[4][5][6]
-
Alkylation of tryptophan: Carbocations generated during the final cleavage from the resin can alkylate the indole ring of tryptophan.[7][8][9]
-
Incomplete deprotection: Residual protecting groups on either the pyroglutamic acid or tryptophan can lead to additional peaks.
-
Deletion sequences: Incomplete coupling reactions can result in peptides missing one of the amino acids.
Q5: Is it necessary to protect the indole side chain of tryptophan during synthesis?
While not always mandatory, protecting the indole side chain of tryptophan is highly recommended to minimize side reactions.[10] The most common protecting groups are tert-butyloxycarbonyl (Boc) and formyl (For).[7][10] The Boc group is particularly effective in preventing alkylation of the indole ring during the final trifluoroacetic acid (TFA) cleavage step.[7] The formyl group is stable to the repetitive acid treatments in Boc-based synthesis but carries the risk of migration.[7][11]
Troubleshooting Guides
Issue 1: High Levels of D-Tryptophan Detected (Racemization)
Symptoms:
-
The final peptide has the correct mass but shows reduced or no biological activity.
-
Chiral chromatography or enzymatic digestion analysis reveals the presence of the D-tryptophan diastereomer.[3]
Root Causes:
-
Prolonged pre-activation times: Leaving the activated amino acid for too long before coupling increases the risk of racemization.[3]
-
Strong activating agents: Certain coupling reagents are more prone to causing racemization.[12]
-
High coupling temperatures: Elevated temperatures can accelerate the rate of racemization.[3]
-
Choice of base: The type and concentration of the base used during coupling can influence epimerization.
Solutions:
-
Optimize Coupling Conditions:
-
Minimize pre-activation: Add the coupling reagent to the amino acid solution immediately before adding it to the resin.
-
Choose appropriate coupling reagents: Reagents like HBTU, TBTU, and HATU are generally efficient and can minimize racemization when used correctly.[3] The addition of HOBt or Oxyma can further suppress racemization.[13]
-
Control temperature: Perform the coupling reaction at a lower temperature, for example, 0°C, to slow down the rate of racemization.[3]
-
-
Screen Different Bases: Evaluate the effect of different bases, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), and their concentrations on the level of racemization.
-
Use Protected Amino Acids: For histidine and cysteine, which are highly susceptible to racemization, using side-chain protected derivatives is crucial.[13]
Issue 2: Presence of Truncated Peptide (Diketopiperazine Formation)
Symptoms:
-
A significant peak in the HPLC or mass spectrometry data corresponding to the mass of the diketopiperazine of pyroglutamyl-tryptophan.
-
Low yield of the desired full-length dipeptide.
Root Causes:
-
Sequence susceptibility: Peptides with a penultimate proline are highly prone to DKP formation, but it can occur with other sequences as well.[2][14][15]
-
Fmoc-deprotection conditions: Autocatalytic Fmoc-deprotection can occur during post-coupling hold times, leading to subsequent DKP formation.[1]
-
Solvent effects: The choice of solvent can influence the rate of DKP formation.[1]
Solutions:
-
Modify the Synthesis Strategy:
-
Use a dipeptide building block: Couple pre-formed pyroglutamyl-tryptophan as a single unit.
-
Introduce a protecting group: If synthesizing stepwise, use an N-trityl protected amino acid in the second position. The bulky trityl group can hinder the intramolecular cyclization.[13]
-
-
Optimize Reaction Conditions:
-
Minimize hold times: Proceed to the next coupling step immediately after deprotection and washing.
-
Simultaneous deprotection and coupling: In some cases, a simultaneous deprotection and acylation procedure can trap the reactive N-terminal amine before it can cyclize.[16]
-
-
Incorporate DKP formation inhibitors: Certain additives can be included in the synthesis to suppress DKP formation.
Issue 3: Tryptophan Side Chain Modification (Oxidation and Alkylation)
Symptoms:
-
Presence of peaks with mass increments of +16, +32 (oxidation) or other values corresponding to alkylation in the mass spectrum.
-
Discoloration of the peptide during cleavage or purification.
Root Causes:
-
Oxidation: Exposure to air, light, or reactive oxygen species can oxidize the indole ring.[4] Certain reagents used in synthesis can also be oxidative.
-
Alkylation: Cationic species generated during the final acid cleavage (e.g., from protecting groups on other amino acids like arginine or from the resin linker) can attack the electron-rich indole ring.[8][10]
Solutions:
-
Protect the Indole Nitrogen:
-
Use Scavengers during Cleavage:
-
Include scavengers in the cleavage cocktail to trap reactive cationic species. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).
-
-
Degas Solvents and Work under Inert Atmosphere: To minimize oxidation, use degassed solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Quantitative Data Summary
Table 1: Impact of Coupling Reagents on Tryptophan Racemization
| Coupling Reagent | Base | Pre-activation Time (min) | % D-Isomer (Typical Range) | Reference |
| HBTU | DIPEA | 2 | 0.5 - 2.0% | [3] |
| HATU | DIPEA | 2 | < 1.0% | [12] |
| DIC/HOBt | - | 0 | 1.0 - 3.0% | [3] |
| DIC/Oxyma | - | 0 | < 0.5% | [12] |
Note: The extent of racemization is sequence-dependent and can be influenced by other factors such as temperature and solvent.
Table 2: Performance of Common Tryptophan Indole Protecting Groups
| Protecting Group | Synthesis Strategy | Stability | Deprotection Conditions | Key Advantages | Common Side Reactions Prevented |
| None | Fmoc/Boc | Low | - | Simplicity | - |
| Boc | Fmoc | Stable to base | Strong acid (e.g., TFA) | Excellent prevention of indole alkylation | Alkylation from Arg(Pbf/Pmc), tert-butylation |
| For | Boc | Stable to moderate acid | Base (e.g., piperidine) or strong acid (HF) with scavengers | Stable in Boc chemistry | Oxidation, acid-catalyzed degradation |
Experimental Protocols & Workflows
Protocol 1: Standard Coupling of Fmoc-Trp(Boc)-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for no more than 2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Protocol 2: Cleavage and Deprotection with Scavengers
-
Resin Preparation: Wash the dried peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Washing and Drying: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (3 times). Dry the crude peptide under vacuum.
Visualizations
Caption: Overview of desired synthesis pathway and common side reactions.
Caption: Troubleshooting workflow for low yield in pyroglutamyl-tryptophan synthesis.
References
- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? | MDPI [mdpi.com]
- 5. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 15. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Protection of tryptophan with the formyl group in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Oxoprolyltryptophan
Welcome to the technical support center for the purification of 5-Oxoprolyltryptophan (pGlu-Trp). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its inherent physicochemical properties. The presence of the pyroglutamyl residue increases the hydrophobicity of the molecule compared to its N-terminal glutamine or glutamic acid counterparts.[1] This increased hydrophobicity can lead to difficulties in separation from other hydrophobic impurities. Additionally, the tryptophan residue is susceptible to oxidation, which can generate closely related impurities that are challenging to resolve.
Q2: What are the common impurities I might encounter during the synthesis and purification of this compound?
Impurities in the synthesis of this compound can arise from several sources, particularly if using solid-phase peptide synthesis (SPPS). Common impurities include:
-
Deletion sequences: Peptides lacking either the pyroglutamyl or tryptophan residue.
-
Insertion sequences: Peptides with an extra amino acid incorporated.
-
Incomplete deprotection: Residual protecting groups on the tryptophan side chain (e.g., Boc or Fmoc).
-
Oxidation products: The indole side chain of tryptophan is prone to oxidation, leading to various byproducts.
-
Diastereomers: Racemization of either the pyroglutamic acid or tryptophan chiral centers can occur.
-
Unreacted starting materials: Residual pyroglutamic acid and tryptophan from the coupling reaction.
Q3: How does the pyroglutamyl residue affect the stability of the peptide?
The N-terminal pyroglutamyl residue, a cyclic lactam, confers enhanced stability to the peptide by protecting it from degradation by most aminopeptidases.[1] This increased stability is a desirable property for therapeutic applications but does not simplify the purification process itself.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound, with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common purification technique for peptides.
Problem 1: Poor peak resolution in RP-HPLC
Symptoms:
-
Broad peaks.
-
Co-elution of the target peptide with impurities.
-
Asymmetrical peak shape (tailing or fronting).
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | The hydrophobicity of this compound may lead to strong retention on highly hydrophobic columns. Consider using a column with a different stationary phase (e.g., C8 instead of C18) or a phenyl-hexyl phase to introduce different selectivity. |
| Suboptimal Mobile Phase Composition | The concentration of the organic modifier (typically acetonitrile) and the ion-pairing agent (typically trifluoroacetic acid, TFA) are critical. |
| - Adjust the gradient: A shallower gradient will increase the separation time but can significantly improve the resolution of closely eluting peaks. | |
| - Vary the TFA concentration: While 0.1% TFA is standard, slight variations (e.g., 0.05% to 0.12%) can sometimes improve peak shape. | |
| Column Overload | Injecting too much sample can lead to peak broadening and distortion. Reduce the sample load per injection. For preparative runs, consider using a larger diameter column. |
| Secondary Interactions | Residual silanol groups on the silica-based stationary phase can interact with the peptide, causing tailing. Use a high-quality, end-capped column. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes mitigate this, but it may affect selectivity. |
Problem 2: Low Recovery of this compound
Symptoms:
-
The amount of purified peptide is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Irreversible Adsorption to the Column | The hydrophobicity of the peptide can cause it to bind irreversibly to the stationary phase, especially with new columns. |
| - Column passivation: Before the first injection, wash the column extensively with the mobile phase. Injecting a sacrificial sample of a standard peptide can also help to passivate active sites. | |
| Precipitation on the Column | If the peptide is not fully soluble in the initial mobile phase conditions, it can precipitate at the head of the column. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. It may be necessary to dissolve the sample in a small amount of a stronger solvent (like DMSO or DMF) before diluting it with the mobile phase. |
| Aggregation | The hydrophobic nature of this compound can promote aggregation. Analyze the sample by size-exclusion chromatography to check for aggregates. If aggregation is suspected, try dissolving the sample in denaturing conditions (e.g., with guanidinium chloride or urea) before injection, although this is less common for small dipeptides. |
| Oxidation During Purification | The tryptophan residue can oxidize during the purification process. |
| - Degas solvents: Use freshly prepared, degassed mobile phases to minimize dissolved oxygen. | |
| - Add antioxidants: Consider adding a small amount of an antioxidant, such as dithiothreitol (DTT) or β-mercaptoethanol, to the sample, but be aware that these will introduce new peaks in the chromatogram. |
Problem 3: Presence of Oxidized Impurities
Symptoms:
-
Peaks with a mass increase of +16 Da or +32 Da relative to the target peptide are observed in the mass spectrum of the purified product.
Possible Causes & Solutions:
| Cause | Solution |
| Oxidation during Synthesis and Cleavage | The indole ring of tryptophan is susceptible to oxidation under acidic conditions used for cleavage from the solid support. |
| - Use scavengers: During cleavage from the resin, use a cocktail of scavengers (e.g., triisopropylsilane, water, and ethanedithiol) to protect the tryptophan side chain. | |
| Oxidation during Storage and Handling | Exposure to air and light can cause oxidation. |
| - Inert atmosphere: Store the crude and purified peptide under an inert atmosphere (e.g., argon or nitrogen). | |
| - Protect from light: Store samples in amber vials or protect them from light. |
Experimental Protocols
Preparative Reversed-Phase HPLC Protocol for this compound
This is a general starting protocol that may require optimization.
-
Column: C18 silica column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a good starting point.
-
Flow Rate: 15 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm. The tryptophan indole ring absorbs strongly at 280 nm, which can aid in identifying the target peptide.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a compatible solvent like DMSO, then dilute with Mobile Phase A to the injection volume. Ensure the sample is filtered through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
Visualizations
Logical Workflow for Troubleshooting Purification
Caption: A logical workflow for troubleshooting common issues in the purification of this compound.
Potential Signaling Pathways for Pyroglutamyl Peptides
While the specific signaling pathways for this compound are not well-defined, related small pyroglutamyl peptides have been shown to exert anti-inflammatory effects, potentially through the modulation of the NF-κB and MAPK signaling pathways.
Caption: A diagram illustrating the potential inhibition of MAPK and NF-κB signaling pathways by pyroglutamyl peptides.[2][3]
References
Technical Support Center: Stability of 5-Oxoprolyltryptophan in Solution
This technical support center provides guidance on the stability of 5-Oxoprolyltryptophan (also known as L-Pyroglutamyl-L-tryptophan) in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a dipeptide composed of 5-oxoproline (pyroglutamic acid) and tryptophan. Its stability in solution is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may have unintended effects.
Q2: What are the main factors that can affect the stability of this compound in solution?
The stability of this compound can be influenced by several factors, including:
-
pH: Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis of the peptide bond and the opening of the pyroglutamyl ring.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1] For optimal stability, solutions should be kept cool.
-
Light: The tryptophan residue is susceptible to photo-oxidation.[1] Exposure to UV and visible light should be minimized.
-
Oxygen: The presence of dissolved oxygen can promote the oxidation of the tryptophan side chain.
-
Enzymes: Proteases and peptidases, if present as contaminants, can enzymatically cleave the peptide bond.
Q3: What are the potential degradation pathways for this compound?
Based on the structure of the molecule, the following degradation pathways are possible:
-
Peptide Bond Hydrolysis: Cleavage of the amide bond between the 5-oxoproline and tryptophan residues, resulting in the formation of the individual amino acids.
-
Pyroglutamyl Ring Opening: Hydrolysis of the lactam ring of the 5-oxoproline residue to form a glutamic acid residue at the N-terminus.
-
Tryptophan Oxidation: The indole side chain of tryptophan is prone to oxidation, which can lead to the formation of various degradation products, such as N-formylkynurenine and kynurenine.[2][3]
-
Racemization: Under certain conditions, the chiral centers of the amino acid residues can undergo racemization.
Q4: How should I store solutions of this compound?
For short-term storage, it is recommended to keep solutions at 2-8°C and protected from light. For long-term storage, aliquoting the solution into single-use vials and storing them at -20°C or -80°C is advisable to minimize freeze-thaw cycles. Solutions should ideally be prepared in a buffer at a neutral pH and degassed to remove dissolved oxygen.
Q5: Is there any published data on the stability of this compound?
Specific quantitative stability data for this compound in various laboratory solutions is limited in publicly available literature. However, one study investigating its behavior in a simulated gastrointestinal environment found that the peptide bond was resistant to enzymatic hydrolysis for at least 5 hours. This suggests a degree of intrinsic stability, but further studies are needed to fully characterize its stability under various experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of the this compound solution over time. | Degradation of the peptide due to improper storage (e.g., high temperature, light exposure). | Prepare fresh solutions before each experiment. Store stock solutions in aliquots at -20°C or -80°C and protect from light. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. | Analyze the solution using a stability-indicating method (see Experimental Protocols). Compare the chromatogram to that of a freshly prepared standard. Consider potential degradation pathways to identify the impurities. |
| Inconsistent experimental results between different batches of solution. | Variability in the extent of degradation between batches. | Standardize the solution preparation and storage procedures. Perform a stability study to determine the usable lifetime of the solution under your specific experimental conditions. |
| Precipitation observed in the solution upon storage. | Poor solubility or aggregation, which can be influenced by pH and temperature changes. | Ensure the peptide is fully dissolved in an appropriate buffer. If precipitation persists, consider adjusting the pH or using a different solvent system. |
Quantitative Data Summary
As specific quantitative stability data for this compound is scarce in the literature, the following table summarizes the key factors influencing the stability of peptides in general, which are applicable to this compound.
| Factor | Effect on Stability | General Recommendation |
| pH | Acidic or alkaline conditions can catalyze hydrolysis of the peptide bond and the pyroglutamyl ring. | Maintain solutions at a neutral pH (around 6-8) using a suitable buffer. |
| Temperature | Increased temperature accelerates degradation rates. | Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). |
| Light | UV and visible light can induce photo-oxidation of the tryptophan residue. | Store solutions in amber vials or protect from light by wrapping containers in foil. |
| Oxygen | Dissolved oxygen can lead to oxidative degradation of the tryptophan side chain. | Use degassed solvents for solution preparation and consider storing under an inert atmosphere (e.g., nitrogen or argon). |
| Enzymes | Contaminating proteases can cleave the peptide bond. | Use sterile, high-purity water and reagents. If necessary, add protease inhibitors. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector or a mass spectrometer (MS).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase:
-
A gradient elution is typically used to separate the parent compound from its degradation products.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in water.
-
Mobile Phase B: 0.1% TFA or FA in acetonitrile.
-
A typical gradient might be 5-95% B over 20-30 minutes.
3. Detection:
-
UV detection at 220 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring).
-
MS detection can be used for positive identification of the parent compound and its degradation products.
4. Sample Preparation:
-
Prepare a stock solution of this compound in the desired buffer or solvent at a known concentration.
-
For the stability study, incubate aliquots of this solution under different stress conditions (e.g., different pH, temperature, light exposure).
-
At specified time points, withdraw a sample, dilute it if necessary with the mobile phase, and inject it into the HPLC system.
5. Data Analysis:
-
Monitor the decrease in the peak area of the this compound peak and the appearance of new peaks corresponding to degradation products over time.
-
Calculate the percentage of remaining this compound at each time point.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and pathways.
1. Acid and Base Hydrolysis:
-
Incubate the this compound solution in 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60°C) for several hours.
-
Neutralize the samples before HPLC analysis.
2. Oxidative Degradation:
-
Treat the solution with a low concentration of hydrogen peroxide (e.g., 0.1-1%) at room temperature.
3. Thermal Degradation:
-
Incubate the solution at elevated temperatures (e.g., 60°C, 80°C) in the dark.
4. Photostability:
-
Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light).
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for assessing the stability of this compound.
References
Technical Support Center: Optimizing Mass Spectrometry for Pyroglutamyl-Tryptophan Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and quantification of pyroglutamyl-tryptophan using mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of pyroglutamyl-tryptophan.
| Problem | Potential Cause | Suggested Solution |
| Low or No Signal for Pyroglutamyl-Tryptophan | 1. Suboptimal Ionization Conditions: The analyte may not be ionizing efficiently in the chosen mode (positive or negative).2. Poor Chromatographic Peak Shape: The analyte may be interacting with the column or mobile phase, leading to broad or tailing peaks.3. Sample Degradation: The peptide may be unstable under the storage or experimental conditions. | 1. Optimize Ion Source Parameters: Work in positive ion mode. Systematically optimize spray voltage, capillary temperature, and gas flows. For an initial starting point, refer to the general parameters in the experimental protocol section.2. Adjust Mobile Phase: Ensure the mobile phase pH is appropriate for the analyte. A common starting point is 0.1% formic acid in both water and acetonitrile. Consider a different reversed-phase column if peak shape does not improve.3. Ensure Proper Sample Handling: Store samples at -80°C for long-term storage and avoid repeated freeze-thaw cycles. Prepare fresh solutions for analysis. |
| High Background Noise or Interfering Peaks | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample diluent can contribute to high background.2. Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte.3. Carryover from Previous Injections: The analyte may be adsorbing to the LC system components. | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.2. Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to clean up the sample and remove interfering substances.3. Implement a Thorough Wash Method: Include a high-organic wash step at the end of each chromatographic run and inject solvent blanks between samples to check for carryover. |
| Inconsistent Quantification Results | 1. In-source Formation of Pyroglutamate: If your sample contains N-terminal glutamine- or glutamic acid-containing peptides, they can cyclize to form pyroglutamic acid in the ion source of the mass spectrometer, leading to artificially high results for pyroglutamyl-peptides.[1] 2. Variable Ionization Efficiency: Fluctuations in the ion source conditions can lead to inconsistent signal intensity.3. Non-linear Detector Response: The detector may be saturated at high analyte concentrations. | 1. Chromatographic Separation: Develop a chromatographic method that separates pyroglutamyl-tryptophan from potential glutamine/glutamic acid-containing precursors.[1]2. Use an Internal Standard: A stable isotope-labeled version of pyroglutamyl-tryptophan is the ideal internal standard to correct for variations in ionization and matrix effects.3. Prepare a Calibration Curve: Ensure the concentration of your analyte falls within the linear range of the calibration curve. Dilute samples if necessary. |
| Unexpected Fragments in MS/MS Spectrum | 1. In-source Fragmentation: Fragmentation of the precursor ion in the ion source can lead to the selection and fragmentation of an unintended ion in the collision cell.2. Presence of Isobaric Compounds: Another compound with the same nominal mass as pyroglutamyl-tryptophan may be co-eluting and fragmenting.3. Oxidation of Tryptophan: The tryptophan residue is susceptible to oxidation (+16 Da or +32 Da), which will alter the precursor and fragment masses. | 1. Optimize Source Conditions: Reduce the fragmentor or cone voltage to minimize in-source fragmentation.[1]2. Improve Chromatographic Resolution: Modify the gradient or change the column to separate the isobaric species.3. Check for Oxidized Forms: Look for precursor ions at M+16 and M+32. If present, consider using antioxidants during sample preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated mass of pyroglutamyl-tryptophan?
A1: The monoisotopic mass of pyroglutamyl-tryptophan (C16H17N3O4) is 315.1219 Da. Therefore, you should be looking for the [M+H]+ ion at an m/z of approximately 316.1292.
Q2: What are the characteristic fragment ions for pyroglutamyl-tryptophan in positive ion mode CID?
-
Pyroglutamyl Immonium Ion: A diagnostic ion at m/z 84.1 . A precursor ion scan for this m/z is a highly specific way to detect pyroglutamyl-containing peptides.[2]
-
Tryptophan Immonium-like Ion: A prominent ion at m/z 188.1 , corresponding to the tryptophan residue after the loss of the pyroglutamyl moiety.
-
Other Tryptophan-related Fragments: You may also observe fragments from the tryptophan side chain at m/z 130.1 and m/z 159.1 .
-
b2 Ion: The b2 ion, representing the intact pyroglutamyl-tryptophan, is expected to be a major fragment. For a similar peptide, pyroglutamyl-histidine, the b2 ion at m/z 249.1 is a key diagnostic fragment.[3][4]
Q3: What is a good starting point for LC-MS/MS parameters for pyroglutamyl-tryptophan analysis?
A3: A good starting point would be a reversed-phase chromatography method coupled with a triple quadrupole or Q-TOF mass spectrometer operating in positive electrospray ionization (ESI) mode. Refer to the detailed experimental protocol below for specific recommendations on the column, mobile phases, and a generic gradient. For MS/MS, you would perform a precursor ion scan for m/z 84.1 to find your compound, and then optimize the product ion scan parameters.
Q4: How can I confirm that the peak I am seeing is indeed pyroglutamyl-tryptophan and not an artifact?
A4: The best way is to use a synthetic standard of pyroglutamyl-tryptophan to confirm the retention time and fragmentation pattern. If a standard is not available, high-resolution mass spectrometry can help confirm the elemental composition. Additionally, the presence of the characteristic pyroglutamyl immonium ion at m/z 84.1 in the MS/MS spectrum is strong evidence. To rule out in-source formation, you need to ensure that any potential glutamine- or glutamic acid-containing precursors are chromatographically separated.[1]
Q5: My sample contains N-terminal glutamine. How can I prevent its conversion to pyroglutamic acid?
A5: The conversion of N-terminal glutamine to pyroglutamic acid is a common modification that can occur during sample preparation and storage. To minimize this, it is recommended to keep samples at a neutral pH and at low temperatures. Lyophilization can also help to reduce the rate of cyclization.
Quantitative Data Summary
The following tables provide theoretical Multiple Reaction Monitoring (MRM) parameters for the quantification of pyroglutamyl-tryptophan. These values are predicted based on known fragmentation patterns and should be experimentally optimized for your specific instrument.
Table 1: Predicted MRM Transitions for Pyroglutamyl-Tryptophan
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| Pyroglutamyl-Tryptophan | 316.1 | 188.1 | Quantifier |
| Pyroglutamyl-Tryptophan | 316.1 | 84.1 | Qualifier |
| Pyroglutamyl-Tryptophan | 316.1 | 130.1 | Qualifier |
Table 2: Example of Optimized MS/MS Parameters (for a generic triple quadrupole instrument)
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 25 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Collision Energy (for m/z 188.1) | 15-25 eV (to be optimized) |
| Collision Energy (for m/z 84.1) | 20-30 eV (to be optimized) |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Pyroglutamyl-Tryptophan
This protocol provides a general procedure for the identification and relative quantification of pyroglutamyl-tryptophan in a biological matrix.
1. Sample Preparation (Protein Precipitation)
- To 100 µL of sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing an internal standard (if available).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
2. Liquid Chromatography
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
- Gradient: | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 1.0 | 5 | | 8.0 | 95 | | 10.0 | 95 | | 10.1 | 5 | | 15.0 | 5 |
3. Mass Spectrometry
- Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.
- Ionization: Electrospray Ionization, Positive Mode (ESI+).
- Acquisition Mode:
- Full Scan (for initial identification): Scan from m/z 100 to 500 to find the [M+H]+ ion at m/z 316.1.
- Precursor Ion Scan (for specific detection): Scan for precursors of m/z 84.1.[2]
- Product Ion Scan (for fragmentation confirmation): Select the precursor ion at m/z 316.1 and scan for product ions from m/z 50 to 320.
- Multiple Reaction Monitoring (MRM) (for quantification): Use the transitions from Table 1 and optimize collision energies.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of pyroglutamyl-tryptophan.
Caption: Logical troubleshooting flow for low signal intensity issues.
References
Technical Support Center: Overcoming Edman Degradation Blockage by 5-Oxoprolyltryptophan
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for overcoming N-terminal blockage caused by 5-oxoproline (pyroglutamic acid) during Edman degradation, with a specific focus on peptides containing the "5-Oxoprolyltryptophan" motif.
Frequently Asked Questions (FAQs)
Q1: What is 5-oxoproline, and how does it block Edman degradation?
A1: 5-oxoproline, also known as pyroglutamic acid (pGlu), is a cyclic lactam derivative of glutamic acid. It can form spontaneously from an N-terminal glutamine residue or be introduced as a post-translational modification.[1][2][3][4] The Edman degradation chemistry relies on the reaction of phenyl isothiocyanate (PITC) with the free α-amino group of the N-terminal amino acid.[5][6] In 5-oxoproline, this amino group is part of the lactam ring, making it unavailable for reaction with PITC and thus "blocking" the sequencing process.[1][2][5][7]
Q2: My sequencing failed, and I suspect a 5-oxoproline blockage. How can I confirm this?
A2: A complete lack of signal from the first cycle of Edman degradation is a strong indicator of an N-terminal blockage. To specifically confirm the presence of a 5-oxoproline residue, mass spectrometry (MS) is the recommended method. By determining the mass of the intact peptide or protein, you can check if it corresponds to the expected mass with an N-terminal glutamine cyclized to pyroglutamic acid (a loss of 17.03 Da, the mass of ammonia).
Q3: What is the primary method to resolve a 5-oxoproline blockage for Edman sequencing?
A3: The most effective and widely used method is enzymatic cleavage using Pyroglutamyl Aminopeptidase (PGAP) .[1][2][3] This enzyme specifically hydrolyzes the peptide bond between the N-terminal pyroglutamic acid residue and the adjacent amino acid (in this case, Tryptophan), exposing a free N-terminus for subsequent Edman degradation.[8]
Q4: Are there alternatives to enzymatic deblocking?
A4: Yes, there are two main alternatives:
-
Chemical Deblocking: Methods using agents like concentrated hydrochloric acid or hydrazinolysis have been reported.[4] However, these are often harsh and lack specificity, which can lead to cleavage of other peptide bonds or modification of sensitive residues like Tryptophan.
-
Mass Spectrometry (MS)-Based Sequencing: Techniques such as de novo sequencing using tandem mass spectrometry (MS/MS) can determine the amino acid sequence without the need for a free N-terminus.[9] This approach bypasses the Edman degradation process altogether and is not affected by N-terminal modifications.[9][10]
Q5: Will the deblocking procedure affect the adjacent Tryptophan residue?
A5: Enzymatic deblocking with Pyroglutamyl Aminopeptidase is highly specific and occurs under mild conditions, making it unlikely to damage the adjacent Tryptophan residue.[8] Harsh chemical methods, however, pose a significant risk of modifying Tryptophan and should be avoided if possible.
Troubleshooting Guide
This guide addresses specific issues you may encounter when dealing with a this compound blockage.
| Problem | Possible Cause | Recommended Solution |
| No sequence obtained from the first Edman cycle. | N-terminus is blocked by 5-oxoproline. | 1. Confirm blockage with mass spectrometry.2. Proceed with enzymatic deblocking using Pyroglutamyl Aminopeptidase (see Protocol 1).3. Alternatively, use a mass spectrometry-based sequencing approach (see Protocol 2). |
| Low yield of sequenced peptide after enzymatic deblocking. | Incomplete enzymatic digestion. | 1. Optimize enzyme-to-substrate ratio: Increase the amount of Pyroglutamyl Aminopeptidase.2. Increase incubation time: Extend the digestion period (e.g., overnight).3. Optimize buffer conditions: Ensure pH and co-factors are optimal for the specific enzyme used.4. Improve substrate accessibility: For larger, structured proteins, consider adding denaturants (e.g., Guanidine-HCl) or detergents (e.g., Polysorbate 20) and using a thermostable PGAP at elevated temperatures. |
| Sequence is obtained, but it is not the expected sequence. | The protein has undergone other modifications or proteolytic cleavage. | 1. Use mass spectrometry to determine the accurate mass of the protein/peptide.2. Perform a peptide map (LC-MS/MS) to identify other modifications and confirm the protein's integrity. |
| Deblocking with PGAP is unsuccessful, even after optimization. | The 5-oxoproline residue is inaccessible to the enzyme due to protein folding. | 1. Perform the digestion under denaturing conditions (if compatible with downstream sequencing).2. Switch to a mass spectrometry-based sequencing approach, which does not require deblocking.[9][11] |
Quantitative Data Summary
The efficiency of deblocking and sequencing can vary based on the method, protein structure, and protocol optimization.
Table 1: Comparison of Deblocking and Sequencing Efficiencies
| Parameter | Method | Reported Efficiency/Yield | Notes |
| Enzymatic Deblocking | Pyroglutamyl Aminopeptidase (PGAP) on large proteins (e.g., IgGs) | <40% (standard protocols) | Yield is highly dependent on substrate accessibility.[3] |
| Enzymatic Deblocking | Optimized PGAP digestion on monoclonal antibodies | >50% | Optimized conditions can significantly improve yield. |
| Enzymatic Deblocking | PGAP on specific monoclonal antibody heavy chain | 100% loss of pyroglutamate | Complete removal is achievable with optimized protocols.[12] |
| Edman Degradation | Standard automated sequencing | 94-98% per cycle | The cumulative effect of yield loss limits the practical read length to ~30-50 residues.[7] |
| Mass Spectrometry | de novo sequencing | Up to 100% peptide coverage | Not dependent on N-terminal status; can sequence hundreds of amino acids.[9] |
Experimental Protocols
Protocol 1: Enzymatic Deblocking using Pyroglutamyl Aminopeptidase (PGAP)
This protocol provides a general guideline for removing N-terminal 5-oxoproline. Optimization may be required based on the specific protein or peptide.
Materials:
-
Protein/peptide sample with blocked N-terminus.
-
Pyroglutamyl Aminopeptidase (e.g., from Pyrococcus furiosus for thermostability).
-
Digestion Buffer: 50 mM sodium phosphate, 10 mM DTT, 1 mM EDTA, pH 7.5.
-
Quenching solution: 10% Trifluoroacetic acid (TFA).
Procedure:
-
Sample Preparation: Dissolve the protein/peptide sample in the Digestion Buffer to a final concentration of 1-10 mg/mL.
-
Enzyme Addition: Add Pyroglutamyl Aminopeptidase to the sample. A starting enzyme-to-substrate ratio of 1:20 (w/w) is recommended.
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 50°C for PGAP from P. furiosus) for 4-16 hours.
-
Reaction Termination: Stop the reaction by adding TFA to a final concentration of 0.1% to lower the pH.
-
Sample Cleanup: Desalt the sample using a C18 ZipTip or equivalent reverse-phase chromatography method.
-
Verification: Confirm the removal of the 5-oxoproline residue by mass spectrometry (look for a mass increase of 17.03 Da).
-
Sequencing: The deblocked sample is now ready for Edman degradation.
Protocol 2: Mass Spectrometry-Based de novo Sequencing Workflow
This protocol outlines a general approach for sequencing N-terminally blocked peptides using tandem mass spectrometry.
Materials:
-
Protein/peptide sample.
-
Protease (e.g., Trypsin, Chymotrypsin).
-
Digestion buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Reducing agent (e.g., DTT) and alkylating agent (e.g., Iodoacetamide).
-
LC-MS/MS system (e.g., Q-Exactive Orbitrap).
Procedure:
-
Reduction and Alkylation: Reduce disulfide bonds in the protein by incubating with DTT, followed by alkylation with iodoacetamide to prevent re-formation.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease like Trypsin. Incubate at the optimal temperature (e.g., 37°C) for several hours to overnight.
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase liquid chromatography column coupled to the mass spectrometer.
-
Separate the peptides based on their hydrophobicity.
-
Acquire MS1 scans to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
Select precursor ions (including the N-terminally blocked peptide) for fragmentation (MS/MS) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Use de novo sequencing software to interpret the MS/MS spectra.
-
The software identifies the b- and y-ion series generated from peptide fragmentation.
-
The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the peptide sequence to be reconstructed.
-
The sequence of the N-terminal peptide, including the initial this compound, can be determined directly from its fragmentation pattern.
-
Visualizations
Caption: Mechanism of Edman degradation blockage by N-terminal 5-oxoproline.
Caption: Workflow for enzymatic deblocking of 5-oxoproline.
Caption: Troubleshooting decision tree for N-terminal blockage.
References
- 1. A method for N-terminal de novo sequencing of Nα-blocked proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Removal of Pyroglutamic Acid Residues from the N-Terminus of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Deblocking of Proteins Containing N-Terminal Pyroglutamic Acid | Springer Nature Experiments [experiments.springernature.com]
- 5. isnff-jfb.com [isnff-jfb.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein N-Terminal Sequencing - Creative Proteomics [creative-proteomics.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. MS-Based Protein N-Terminal Sequence Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyroglutamate Formation in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of pyroglutamate (pGlu) formation during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate and how does it form during peptide synthesis?
A1: Pyroglutamate is a cyclic lactam of glutamic acid. It forms from the intramolecular cyclization of an N-terminal glutamine (Gln) or, to a lesser extent, an N-terminal glutamic acid (Glu) residue.[1][2] This side reaction involves the nucleophilic attack of the N-terminal α-amino group on the side-chain γ-amide (of Gln) or γ-carboxyl group (of Glu), leading to the elimination of ammonia or water, respectively. This conversion is a spontaneous process that can occur during solid-phase peptide synthesis (SPPS), cleavage, purification, and storage.[1][3]
Q2: What are the consequences of pyroglutamate formation?
A2: The formation of pyroglutamate can have several undesirable consequences:
-
Blocked N-terminus: The cyclization reaction consumes the free N-terminal amine, rendering the peptide resistant to Edman degradation sequencing.[4]
-
Purification Challenges: The resulting pGlu-peptide often has similar chromatographic properties to the desired peptide, making separation difficult.[1]
-
Altered Biological Activity: The modification can alter the peptide's conformation, charge, and ability to bind to its target, potentially reducing or eliminating its biological activity.
-
Product Heterogeneity: The presence of the pGlu variant introduces heterogeneity into the final product, which is undesirable for therapeutic peptides.[1]
Q3: Under what conditions is pyroglutamate formation most likely to occur?
A3: Pyroglutamate formation is influenced by several factors:
-
pH: The reaction is favored at both acidic (pH 4) and basic (pH 8) conditions, with a minimum rate observed around neutral pH (pH 6.2).[5][6]
-
Temperature: Elevated temperatures accelerate the rate of cyclization.[5][7]
-
Residue at N-terminus: N-terminal glutamine has a much higher tendency to cyclize than N-terminal glutamic acid.[8]
-
Deprotection and Cleavage Conditions: Repetitive exposure to basic conditions during Fmoc deprotection and acidic conditions during cleavage from the resin can promote pyroglutamate formation.[9]
Q4: Can pyroglutamate be removed from a synthesized peptide?
A4: Yes, pyroglutamate can be enzymatically removed using pyroglutamate aminopeptidase.[4][10] This enzyme specifically cleaves the pGlu residue from the N-terminus of a peptide, restoring the free N-terminus of the subsequent amino acid.[4] There are also chemical methods for removal, such as mild hydrolysis with high concentrations of aqueous methanesulfonic acid, though enzymatic methods are generally preferred for their specificity.[11]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Mass spectrometry shows a peak with a mass loss of 17.03 Da (for Gln) or 18.02 Da (for Glu) from the expected mass. | Formation of pyroglutamate from an N-terminal Gln (loss of NH₃) or Glu (loss of H₂O). | Confirm the presence of pGlu by tandem MS (MS/MS). Optimize synthesis and purification conditions to minimize its formation in future syntheses (see protocols below). Consider enzymatic removal if the amount of pGlu-peptide is significant. |
| Difficulty in separating the target peptide from an impurity with a very similar retention time in RP-HPLC. | The impurity is likely the pGlu-peptide, which can have similar hydrophobicity to the target peptide. | Optimize HPLC separation by adjusting the gradient, temperature, or using a different column chemistry. The pGlu-peptide often elutes slightly later than the corresponding Gln-peptide.[1] |
| Low yield of the final peptide after purification, with a significant side-product peak. | Substantial conversion to pyroglutamate during synthesis, cleavage, or purification. | Review the synthesis protocol. Use a trityl (Trt) protecting group for the Gln side chain.[1] Minimize the duration of Fmoc deprotection and cleavage steps. Perform purification at a controlled pH and lower temperature. |
| The peptide is inactive in a biological assay. | The N-terminal Gln or Glu, critical for activity, has been converted to pyroglutamate, altering the peptide's binding properties. | Analyze the peptide for pGlu formation. If present, resynthesize the peptide using optimized conditions to prevent cyclization. |
Data Presentation
Table 1: Influence of pH and Temperature on Pyroglutamate Formation Rate
| pH | Temperature (°C) | Relative Rate of Formation | Reference |
| 4.0 | 45 | Increased | [5][6] |
| 6.2 | 45 | Minimal | [5] |
| 7.4 | 37 | Moderate | [8] |
| 8.0 | 45 | Increased | [5] |
| 50 | - | Rate increases with temperature | [12] |
Note: The rates are qualitative and depend on the specific peptide sequence and buffer conditions.
Experimental Protocols
Protocol 1: Minimizing Pyroglutamate Formation during Fmoc-SPPS
This protocol outlines key steps to reduce the risk of pyroglutamate formation when synthesizing peptides with an N-terminal glutamine.
1. Amino Acid Selection and Preparation:
- Use Fmoc-Gln(Trt)-OH for the glutamine residue that will be at the N-terminus. The trityl (Trt) protecting group on the side chain provides steric hindrance that minimizes cyclization during synthesis.[1]
- For other glutamine residues within the sequence, Fmoc-Gln(Trt)-OH is also recommended.
2. Solid-Phase Synthesis (SPPS):
- Coupling:
- Use an efficient coupling reagent such as HBTU, HATU, or HCTU to ensure rapid amide bond formation.[13][14]
- Minimize the coupling reaction time to what is necessary for complete reaction to reduce exposure of the N-terminal amine to the basic coupling environment.
- Fmoc Deprotection:
- Use a standard deprotection solution of 20% piperidine in DMF.
- Keep the deprotection time to a minimum (e.g., two treatments of 3-5 minutes each). Prolonged exposure to piperidine can promote cyclization.
- For sequences particularly prone to aspartimide formation, which can be catalyzed by piperidine, adding 0.1 M HOBt to the deprotection solution can be considered, though this may not significantly impact pyroglutamate formation.
3. Cleavage and Deprotection:
- Perform the final cleavage from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
- Carry out the cleavage reaction at room temperature for a minimal duration (e.g., 2-3 hours) sufficient for complete deprotection.
- Work at a low temperature during the post-cleavage workup (e.g., precipitation with cold ether).
4. Purification:
- Perform RP-HPLC purification at a controlled pH, ideally between 4 and 6, where the rate of pyroglutamate formation is lower.
- Avoid high temperatures during purification and lyophilization.
Protocol 2: Enzymatic Removal of Pyroglutamate
This protocol describes the general procedure for removing an N-terminal pyroglutamate residue from a peptide using pyroglutamate aminopeptidase.
1. Materials:
- Pyroglutamate aminopeptidase (e.g., from Pyrococcus furiosus)
- Digestion Buffer (e.g., 50 mM sodium phosphate, 10 mM DTT, 1 mM EDTA, pH 8.0)
- pGlu-containing peptide
- Quenching solution (e.g., 10% trifluoroacetic acid)
2. Procedure:
- Dissolve the pGlu-peptide in the digestion buffer to a final concentration of 1-5 mg/mL.
- Add pyroglutamate aminopeptidase to the peptide solution. The optimal enzyme-to-substrate ratio should be determined empirically but can start at 1:100 to 1:500 (w/w).
- Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for calf liver enzyme, or higher for thermostable enzymes) for 2-16 hours.
- Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC or mass spectrometry.
- Once the reaction is complete, stop the digestion by adding a quenching solution (e.g., TFA to a final concentration of 0.1-1%) to lower the pH.
- The de-blocked peptide can then be purified by RP-HPLC.
Protocol 3: HPLC Analysis for Detecting Pyroglutamate Formation
This protocol provides a general method for the analytical separation and detection of a target peptide and its pGlu variant using RP-HPLC.
1. Instrumentation and Columns:
- A standard HPLC system with a UV detector (monitoring at 214 nm and 280 nm) and preferably coupled to a mass spectrometer.
- A C18 reversed-phase column suitable for peptide separations (e.g., 3.5-5 µm particle size, 100-300 Å pore size).
2. Mobile Phases:
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
3. Chromatographic Conditions:
- Flow Rate: Typically 1.0 mL/min for analytical columns.
- Column Temperature: 25-40°C.
- Gradient: A shallow gradient is often required to separate the closely eluting pGlu variant from the target peptide. An example gradient is:
- 0-5 min: 5% B
- 5-45 min: 5% to 55% B
- 45-50 min: 55% to 95% B
- 50-55 min: 95% B
- 55-60 min: 95% to 5% B
- 60-65 min: 5% B
- Detection:
- The pGlu-peptide will typically have a slightly longer retention time than the corresponding Gln-peptide.
- Confirm the identity of the peaks by mass spectrometry. The pGlu-peptide will have a mass difference of -17.03 Da (from Gln) or -18.02 Da (from Glu) compared to the target peptide.
Visualizations
Caption: Mechanism of pyroglutamate formation from N-terminal glutamine and glutamic acid.
Caption: Experimental workflow for synthesis and analysis of a peptide prone to pGlu formation.
Caption: Troubleshooting logic for addressing pyroglutamate formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid Phase Synthesis [sigmaaldrich.com]
- 4. Removal of Pyroglutamic Acid Residues from the N-Terminus of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
"5-Oxoprolyltryptophan" solubility issues and solutions
Welcome to the technical support center for 5-Oxoprolyltryptophan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a dipeptide-like molecule composed of pyroglutamic acid and tryptophan. Its structure, containing a hydrophobic indole ring from the tryptophan residue, can contribute to poor aqueous solubility.[1] Achieving an appropriate concentration in a biologically compatible solvent is crucial for its use in various experimental settings, including cell-based assays and in vivo studies.
Q2: I am having difficulty dissolving this compound in water. What should I do?
A2: Direct dissolution in aqueous buffers can be challenging due to the hydrophobic nature of the tryptophan side chain. It is recommended to first attempt dissolution in a small amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO) before making further dilutions with your aqueous buffer.[2][3]
Q3: Are there any recommended starting solvents for this compound?
Recommended Initial Solvents:
-
Dimethyl Sulfoxide (DMSO): Often the first choice for dissolving hydrophobic peptides and small molecules.[3]
-
Ethanol or Methanol: Can also be effective, but compatibility with the experimental system must be considered.
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming can be an effective method to increase the solubility of some peptides.[2] However, excessive heat should be avoided as it may lead to degradation of the compound. It is advisable to warm the solution gradually (e.g., to 37°C) and monitor for dissolution.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of peptides is often pH-dependent, with the lowest solubility typically observed at the isoelectric point (pI).[1] While the exact pI of this compound is not commonly reported, adjusting the pH of the aqueous buffer away from neutral may improve solubility. For peptides containing acidic or basic groups, moving the pH 2 units above or below the pI can significantly increase solubility.
Q6: What is the maximum percentage of organic solvent I can use in my cell-based assay?
A6: The tolerance of cell lines to organic solvents varies. For most cell-based assays, it is recommended to keep the final concentration of DMSO below 1%, and ideally at or below 0.1%, to minimize cytotoxicity.[2] Always perform a vehicle control experiment to assess the effect of the solvent on your cells.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Issue 1: The compound does not dissolve in the initial solvent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient solvent power | If initial dissolution in an aqueous buffer fails, try a small amount of 100% DMSO. | The compound should dissolve in the organic solvent, creating a stock solution. |
| Compound aggregation | Sonication can help break up aggregates and facilitate dissolution.[2][3] | A clear solution is obtained. |
| Low temperature | Gently warm the solution while stirring. | Increased kinetic energy can overcome lattice forces, leading to dissolution. |
Issue 2: The compound precipitates when diluting the stock solution with an aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| "Salting out" effect | Add the stock solution to the aqueous buffer slowly while vortexing or stirring. | Gradual addition allows for better mixing and can prevent immediate precipitation. |
| Buffer incompatibility | Try a different buffer system or adjust the pH of the current buffer. | The compound remains in solution at the desired final concentration. |
| Exceeded solubility limit | Decrease the final concentration of the compound in the aqueous solution. | A lower, stable concentration is achieved without precipitation. |
Experimental Protocols
Protocol 1: General Method for Solubilizing this compound
-
Preparation of Stock Solution:
-
Weigh out the desired amount of this compound powder.
-
Add a minimal volume of 100% DMSO to the powder.
-
Vortex or sonicate the mixture until the solid is completely dissolved. This will be your high-concentration stock solution.
-
-
Preparation of Working Solution:
-
Determine the final desired concentration and the maximum allowable percentage of DMSO for your experiment.
-
While vortexing your aqueous buffer, slowly add the calculated volume of the DMSO stock solution.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
If precipitation occurs, refer to the Troubleshooting Guide.
-
Protocol 2: Small-Scale Solubility Testing
This protocol helps determine the best solvent for this compound before dissolving the entire sample.
-
Aliquot a small, known amount of this compound into several microcentrifuge tubes.
-
To each tube, add a small, measured volume of a different solvent to be tested (e.g., Water, PBS pH 7.4, Ethanol, DMSO).
-
Vortex each tube for 30 seconds.
-
If the compound is not dissolved, sonicate for 5-10 minutes.
-
If still not dissolved, gently warm the tubes to 37°C for 10 minutes and vortex again.
-
Observe and record the solubility in each solvent.
Quantitative Solubility Data Summary
Specific quantitative solubility data for this compound is not widely available in published literature. The following table provides a general solubility profile inferred from the properties of similar peptide-like molecules containing tryptophan. Note: This data is for estimation purposes and should be confirmed experimentally.
| Solvent | Estimated Solubility | Source/Justification |
| Water | Poor | Inferred from the hydrophobic nature of the tryptophan indole ring. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Poor to Low | Similar to water, with potential for slight improvement due to ionic strength. |
| Dimethyl Sulfoxide (DMSO) | High | Common solvent for hydrophobic peptides and organic molecules.[3] |
| Ethanol | Moderate to High | Tryptophan itself has some solubility in ethanol.[4] |
| Methanol | Moderate to High | Similar to ethanol. |
Visualizations
Caption: A workflow diagram for dissolving this compound.
Caption: Key factors that affect the solubility of peptides.
References
Validation & Comparative
A Comparative Guide: N-Terminal Glutamine Peptides vs. 5-Oxoprolyltryptophan and Other Pyroglutamyl Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between peptides possessing an N-terminal glutamine (Gln) and their cyclized counterparts, pyroglutamyl (pGlu) peptides, with a specific focus on 5-Oxoprolyltryptophan as an exemplar. The conversion of an N-terminal Gln residue into a pGlu moiety is a critical post-translational modification that significantly alters the physicochemical properties, stability, and biological activity of peptides and proteins. Understanding the dynamics of this transformation is paramount in the fields of biochemistry, pharmacology, and the development of therapeutic proteins such as monoclonal antibodies.
The Formation of Pyroglutamyl (pGlu) Peptides
The defining difference between an N-terminal glutamine peptide and a pyroglutamyl peptide is the irreversible, post-translational cyclization of the N-terminal residue. This reaction involves the intramolecular attack of the N-terminal α-amino group on the side-chain amide, forming a five-membered lactam ring (the pGlu residue) and releasing a molecule of ammonia. This conversion can occur spontaneously or be catalyzed by specific enzymes.
Mechanisms of Formation:
-
Spontaneous (Non-enzymatic) Cyclization: This reaction occurs under physiological conditions and is influenced by factors such as pH, temperature, and buffer composition.[1][2] It has been shown that phosphate buffers can accelerate the rate of pGlu formation.[3] For many recombinant proteins, this conversion happens to a large extent during production in bioreactors.[4][5]
-
Enzymatic Cyclization: The reaction is greatly facilitated by the enzyme Glutaminyl Cyclase (QC), which is present in various tissues and plays a key role in the maturation of many bioactive peptides and hormones.[6][7][8] QC and its isoenzyme (isoQC) catalyze the formation of pGlu, ensuring the proper conformation and function of these molecules.[9]
The diagram below illustrates the chemical transformation from an N-terminal glutamine peptide to a pyroglutamyl peptide.
Caption: Conversion of N-terminal glutamine to pyroglutamate.
Comparative Physicochemical Properties
The cyclization of the N-terminal Gln residue results in significant and predictable changes to the peptide's physicochemical characteristics. These changes are critical for analytical characterization and have profound biological implications.
| Property | N-Terminal Glutamine (Gln) Peptide | Pyroglutamyl (pGlu) Peptide (e.g., this compound) | Consequence of Modification |
| N-Terminal Group | Primary Amine (-NH₂) | Lactam Ring (no free amine) | Loss of a positive charge at neutral/acidic pH. |
| Mass Change | Reference Mass (M) | M - 17.03 Da | Loss of ammonia (NH₃).[4] |
| Isoelectric Point (pI) | Higher pI | Lower pI | The molecule becomes more acidic.[4][10] |
| Hydrophobicity | Less Hydrophobic | More Hydrophobic | The cyclization increases the non-polar character.[11] |
| Aminopeptidase Stability | Susceptible to degradation | Highly resistant | Protects the peptide from exopeptidolytic cleavage.[11][12] |
Biological Significance and Activity
The formation of a pGlu residue is not a trivial modification; it is a widespread biological strategy to regulate peptide function and stability.
Stabilization and Protection: The primary advantage of pGlu formation is the protection it confers against degradation by aminopeptidases, which require a free N-terminal amine to function.[12] This dramatically increases the in vivo half-life of many peptides.
Modulation of Biological Activity: For numerous hormones and chemokines, the pGlu residue is essential for full biological activity. The modification is believed to lock the N-terminus into a conformation required for efficient receptor binding and signaling.
-
Hormones: Thyrotropin-releasing hormone (TRH) and Gonadotropin-releasing hormone (GnRH) require the N-terminal pGlu for their endocrine functions.[9]
-
Chemokines: The chemotactic activity of chemokines like CCL2 and CX3CL1 is dependent on the QC-mediated formation of N-terminal pGlu, which is required for full receptor activation.[9]
Pathological Implications: Aberrant pGlu formation is linked to disease. For example, the formation of pGlu-modified amyloid-beta (Aβ) peptides is a key event in the pathogenesis of Alzheimer's disease, as these modified peptides exhibit accelerated aggregation.[13]
The following diagram illustrates a simplified signaling pathway where a pGlu-modified chemokine is the active ligand.
Caption: pGlu formation is essential for chemokine activity.
Experimental Protocols for Analysis
Distinguishing between and quantifying N-terminal Gln and pGlu peptides requires specific analytical techniques. The choice of method depends on the research question, sample complexity, and available instrumentation.
Experimental Protocol 1: Peptide Mapping by Mass Spectrometry
Objective: To identify and quantify the relative abundance of pGlu-modified peptides in a complex protein sample (e.g., a monoclonal antibody).
Methodology:
-
Protein Digestion: The protein sample is denatured, reduced, and alkylated. It is then digested into smaller peptides using a specific protease, such as trypsin or Lys-C.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled directly to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Acquisition: The mass spectrometer is operated in data-dependent acquisition mode to acquire both full scan MS spectra (to detect peptide masses) and MS/MS fragmentation spectra (to determine peptide sequences).
-
Data Analysis:
-
Specialized software is used to search the acquired MS/MS spectra against the known protein sequence.
-
The search parameters must include pyroglutamate formation from N-terminal Gln as a variable modification. This will detect peptides with a mass shift of -17.03 Da.
-
Quantification is achieved by comparing the peak areas of the extracted ion chromatograms for the modified (pGlu) and unmodified (Gln) versions of the N-terminal peptide.
-
References
- 1. researchgate.net [researchgate.net]
- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 5. Determination of the origin of the N‐terminal pyro‐glutamate variation in monoclonal antibodies using model peptides | Semantic Scholar [semanticscholar.org]
- 6. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structures of human glutaminyl cyclase, an enzyme responsible for protein N-terminal pyroglutamate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemistry and biological significance of food-derived pyroglutamyl peptides [morressier.com]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. Glutaminyl cyclase contributes to the formation of focal and diffuse pyroglutamate (pGlu)-Aβ deposits in hippocampus via distinct cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: A Comparative Analysis of 5-Oxoprolyltryptophan and Tryptophan's Biological Activities
For Immediate Release
[City, State] – December 8, 2025 – A new comprehensive guide offers a comparative analysis of the biological activities of the essential amino acid L-tryptophan against the largely uninvestigated compound 5-Oxoprolyltryptophan. This guide, tailored for researchers, scientists, and drug development professionals, navigates the extensive known functions of tryptophan while highlighting the significant data gap surrounding this compound, for which no direct experimental data currently exists. The comparison is therefore theoretically constructed based on the known biological roles of its constituent molecules: 5-Oxoproline (pyroglutamic acid) and tryptophan.
Tryptophan: A Cornerstone of Biological Function
Tryptophan is an indispensable amino acid, fundamental not only for protein synthesis but also as a metabolic precursor to a host of bioactive molecules critical for human health. Its biological significance is multifaceted, encompassing:
-
Neurotransmission and Hormonal Regulation: Tryptophan is the sole precursor to the neurotransmitter serotonin, a key regulator of mood, sleep, and appetite, and the hormone melatonin, which governs circadian rhythms.
-
The Kynurenine Pathway: Over 95% of tryptophan is metabolized through the kynurenine pathway, yielding a range of metabolites that are pivotal in modulating immune responses and inflammation.[1] Some of these metabolites, such as kynurenic acid, offer neuroprotection, while others, like quinolinic acid, can be neurotoxic.[2][3]
-
Antioxidant and Anti-inflammatory Roles: Tryptophan and its derivatives have been shown to possess antioxidant properties by scavenging free radicals.[4] Furthermore, the kynurenine pathway is intricately linked with inflammatory processes, with several of its metabolites exhibiting immunomodulatory effects.[5]
5-Oxoproline: A Metabolite of Interest
5-Oxoproline, or pyroglutamic acid, is an intermediate in the γ-glutamyl cycle, a key pathway for the synthesis and recycling of the major cellular antioxidant, glutathione.[6][7] While not as extensively studied as tryptophan, research has indicated its potential involvement in:
-
Neurological Function: Some studies have explored the potential of pyroglutamic acid in improving age-related memory decline and its interaction with the cholinergic system.[8][9] However, elevated levels are associated with neurological complications in certain metabolic disorders.[10]
-
Oxidative Stress: The accumulation of 5-oxoproline is a marker for glutathione depletion and is linked to increased oxidative stress.[11][12]
A Tale of Two Molecules: The Comparative Landscape
Given the absence of direct experimental data for this compound, this guide provides a theoretical comparison based on the known activities of its components.
| Feature | Tryptophan | This compound (Theoretical) |
| Antioxidant Activity | Well-established, both directly and through its metabolites. | Potential antioxidant activity conferred by the tryptophan moiety, but the influence of the 5-oxoproline group is unknown. |
| Anti-inflammatory Activity | Complex role mediated by the kynurenine pathway. | Unknown. Potential activity would depend on its metabolic fate and interaction with inflammatory pathways. |
| Neuroprotective Effects | Precursor to the neuroprotective metabolite kynurenic acid. | Unknown. The combination of the neuroactive precursor (tryptophan) and the neurologically active 5-oxoproline presents a novel but unstudied profile. |
Experimental Insights and Future Pathways
To facilitate future research, the guide details standardized experimental protocols for assessing the biological activities of these compounds, including antioxidant and anti-inflammatory assays.
Visualizing the Biological Context
The guide incorporates diagrams generated using the DOT language to illustrate key concepts:
Caption: Major metabolic pathways of tryptophan.
Caption: General workflow for in vitro antioxidant activity screening.
Caption: Hypothetical signaling interactions of this compound.
A Call for Research
This comparative guide underscores a critical need for focused research into the biological activities of this compound. Its unique structure warrants investigation to determine if it holds novel therapeutic potential beyond the sum of its parts. Future studies should prioritize its synthesis and subsequent evaluation in established antioxidant, anti-inflammatory, and neuroprotection models. Such endeavors are essential to unlock the potential of this and other underexplored tryptophan derivatives.
References
- 1. drkumardiscovery.com [drkumardiscovery.com]
- 2. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. The Tryptophan Pathway Targeting Antioxidant Capacity in the Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan Metabolism in Inflammaging: From Biomarker to Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 9. Pyroglutamic acid improves the age associated memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 11. Role of pyroglutamic acid in cumulus cells of women with polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Pyroglutamyl-Peptide Stability
In the realm of peptide-based therapeutics and research, achieving optimal stability is a critical determinant of efficacy and experimental success. N-terminal modifications are a cornerstone of peptide design, aimed at preventing enzymatic degradation and prolonging circulating half-life. Among these modifications, the formation of a pyroglutamyl (pGlu) residue at the N-terminus represents a significant strategy to enhance peptide stability. This guide provides an objective comparison of the stability of pyroglutamyl-peptides against their linear, unmodified counterparts and another common modification, N-terminal acetylation, supported by experimental data.
Enhanced Stability of N-Terminal Modifications
The primary route of degradation for many linear peptides in biological systems is through the action of exopeptidases, particularly aminopeptidases, which cleave amino acids from the N-terminus. Both pyroglutamyl formation and N-terminal acetylation serve to block this degradation pathway, thereby enhancing the peptide's resistance to enzymatic cleavage.
The N-terminal pyroglutamyl residue is a cyclic lactam formed from an N-terminal glutamine or glutamic acid.[1] This cyclization effectively shields the N-terminus from aminopeptidases.[1] Similarly, the addition of an acetyl group to the N-terminal amine neutralizes its charge and sterically hinders the approach of proteolytic enzymes.[2]
Quantitative Stability Comparison
Direct comparative studies quantifying the half-life of a single peptide sequence with these three different N-terminal states (unmodified, acetylated, and pyroglutamyl) are not abundant in the literature. However, by synthesizing data from various studies, a clear trend of increased stability with N-terminal modifications emerges. The following tables summarize representative data, underscoring the protective effects of these modifications. It is important to note that direct comparison of half-life values across different studies should be done with caution due to variations in experimental conditions, peptide sequences, and biological matrices.
| Peptide/Analog | N-Terminal Modification | Matrix | Half-life (t½) | Fold Increase in Stability (vs. Unmodified) | Reference |
| Calcitermin (WT) | Unmodified (Leucine) | Human Plasma | 18 ± 3 min | - | [3] |
| Calcitermin Analog (L1) | Acetylation | Human Plasma | > 135 min | > 7.5x | [3] |
| L163 | Unmodified | Plasma | - (Easily degraded) | - | [4] |
| L163-Ac | Acetylation | Plasma | Enhanced stability | Not quantified | [4] |
| pGlu-Glu-Pro-NH2 | Pyroglutamyl | Rat Serum | ~ 1 h | Not directly compared | [5] |
| Various pGlu-peptides | Pyroglutamyl | Rat Blood Plasma | Stable | Not quantified | [6] |
Note: The fold increase in stability is calculated based on the data within the same study for a direct comparison.
Experimental Protocols
The determination of peptide stability is crucial for the development of peptide-based drugs and research tools. A common method to assess this is through in vitro incubation in a biological matrix, such as serum or plasma, followed by analysis at various time points.
Experimental Protocol: In Vitro Peptide Stability Assay in Serum/Plasma
-
Peptide Preparation: A stock solution of the peptide of interest is prepared in an appropriate solvent, such as water or DMSO, at a concentration of 1 mM.
-
Incubation: The peptide stock solution is diluted with human serum or plasma to a final concentration (e.g., 31.5 µmol/L) and incubated at 37°C with gentle shaking.
-
Time-Point Sampling: Aliquots are taken at predetermined time points (e.g., 0, 10, 30, 60 minutes, and longer for more stable peptides).
-
Enzyme Inactivation: The enzymatic degradation is stopped by adding a precipitating agent, such as trichloroacetic acid (TCA) to a final concentration of 3% (w/v), and incubating on ice for 10 minutes.
-
Protein Precipitation: The samples are centrifuged at high speed (e.g., 12,000 x g for 5 minutes) to pellet the precipitated serum/plasma proteins.
-
Sample Analysis: The supernatant, containing the remaining intact peptide and any degradation products, is collected, neutralized if necessary, and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: The amount of intact peptide at each time point is quantified by measuring the peak area from the HPLC chromatogram relative to the initial peak area at time 0. The half-life (t½) is then calculated from the degradation curve.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in determining peptide stability and the biological context of pyroglutamyl-peptides, the following diagrams are provided.
A prominent example of a biologically active pyroglutamyl-peptide is Thyrotropin-Releasing Hormone (TRH). Its signaling pathway illustrates the physiological relevance of this modification.
Discussion and Conclusion
The available data strongly indicate that N-terminal modifications, including pyroglutamyl formation and acetylation, are effective strategies for increasing the stability of peptides in biological fluids. The pyroglutamyl modification, a naturally occurring post-translational modification, not only protects against aminopeptidases but is also a key structural feature of many peptide hormones like TRH.[1] While this modification enhances stability, it is important to consider that specific enzymes, known as pyroglutamyl peptidases, can cleave the pGlu residue, representing a potential, albeit more specific, degradation pathway.[7]
N-terminal acetylation also provides significant protection against degradation, as demonstrated by the more than 7.5-fold increase in the half-life of an acetylated calcitermin analog.[3] The choice between these modifications will depend on the specific peptide sequence, its intended biological target, and the desired pharmacokinetic profile. For instance, while a modification may increase stability, it could also alter the peptide's conformation and potentially reduce its biological activity, as has been observed in some cases.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylation of peptides inhibits their degradation by rumen micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary excretion of the TRH-like peptide pyroglutamyl-glutamyl-prolineamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isnff-jfb.com [isnff-jfb.com]
- 7. Selectivity and stability of N-terminal targeting protein modification chemistries - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Validating Novel Tryptophan Metabolites as Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic target discovery is continually evolving, with a growing interest in endogenous metabolites and their roles in disease pathology. Tryptophan metabolism, in particular, has emerged as a critical pathway in various physiological and pathological processes, including cancer and neurodegeneration.[1][2][3][4] This guide provides a comparative framework for validating a novel tryptophan metabolite, hypothetically termed "5-Oxoprolyltryptophan," as a therapeutic target. To illustrate the validation process, we will draw direct comparisons with an established therapeutic candidate, 5-Methoxytryptophan (5-MTP), which has shown promise in preclinical models of fibrosis.[5][6][7][8]
Introduction to Tryptophan Metabolites as Therapeutic Targets
Tryptophan, an essential amino acid, is metabolized through several pathways, producing a diverse array of bioactive molecules.[1] Dysregulation of these pathways is implicated in numerous diseases, making the enzymes and metabolites of tryptophan metabolism attractive targets for therapeutic intervention.[1][2] While significant research has focused on the kynurenine and serotonin pathways, the therapeutic potential of other, less-explored tryptophan derivatives is an active area of investigation.
This guide will delineate a potential workflow for the validation of "this compound" by outlining the necessary in vitro and in vivo studies, directly comparing the required experimental data against the existing evidence for 5-MTP's anti-fibrotic effects.
Comparative Validation Framework: this compound vs. 5-Methoxytryptophan
The validation of a novel therapeutic target typically follows a multi-stage process, from initial in vitro characterization to in vivo efficacy studies. The following sections detail this process, presenting a hypothetical validation plan for "this compound" alongside the established data for 5-MTP in the context of fibrosis.
Phase 1: In Vitro Target Validation & Mechanism of Action
The initial phase focuses on demonstrating a direct effect of the compound on cellular processes relevant to the target disease, in this case, fibrosis. Key events in fibrosis include the activation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix (ECM) proteins, primarily collagen.[6] Transforming Growth Factor-beta (TGF-β) is a potent inducer of this process and is commonly used to create in vitro models of fibrosis.[9][10]
Experimental Objective: To determine if "this compound" can inhibit TGF-β-induced fibroblast activation and ECM deposition, and to elucidate the underlying signaling pathways. This will be compared to the known mechanisms of 5-MTP.
Key Experiments and Comparative Data:
| Experimental Assay | Hypothetical Data for "this compound" | Published Data for 5-Methoxytryptophan (5-MTP) |
| Fibroblast-to-Myofibroblast Transition (FMT) Assay | Treatment with "this compound" is expected to reduce the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation, in TGF-β1-stimulated human lung fibroblasts (HLFs). | 5-MTP significantly decreases the accumulation of myofibroblasts and the deposition of ECM by inhibiting the differentiation of fibroblasts to myofibroblasts.[7] It also suppresses TGF-β-induced expression of α-SMA in hepatic stellate cells (LX-2).[5][11] |
| Collagen Deposition Assay | A dose-dependent decrease in the deposition of collagen I and III is anticipated in HLFs treated with "this compound" in the presence of TGF-β1. | 5-MTP treatment inhibits TGF-β1-induced elevated levels of collagen I and collagen III in LX-2 cells.[11] |
| Western Blot Analysis of Signaling Pathways | "this compound" is hypothesized to inhibit the phosphorylation of SMAD3 and AKT in TGF-β1-stimulated fibroblasts, suggesting a mechanism similar to 5-MTP. | 5-MTP inhibits pulmonary fibrosis by downregulating the phosphorylation of TGF-β/SMAD3 and PI3K/AKT signaling pathways.[7] |
| Cell Proliferation and Migration Assays | A reduction in the proliferation and migration of fibroblasts treated with "this compound" would indicate a potential to limit the progression of fibrosis. | 5-MTP inhibits the proliferation and migration of fibroblasts in vitro.[7] |
Signaling Pathway Diagrams:
The proposed mechanism of action for "this compound" is hypothesized to mirror that of 5-MTP, targeting key signaling nodes in the fibrotic process.
Caption: TGF-β/SMAD3 Signaling Inhibition.
Caption: PI3K/AKT Signaling Inhibition.
Phase 2: In Vivo Proof-of-Concept
Following promising in vitro data, the next critical step is to evaluate the therapeutic potential of "this compound" in a relevant animal model of fibrosis. The bleomycin-induced pulmonary fibrosis model is a widely used and well-characterized model for this purpose.[12][13][14]
Experimental Objective: To assess the efficacy of "this compound" in reducing lung fibrosis in a bleomycin-induced mouse model, with 5-MTP as a comparator.
Key Experiments and Comparative Data:
| Experimental Endpoint | Hypothetical Outcome for "this compound" | Published Data for 5-Methoxytryptophan (5-MTP) |
| Histological Analysis (H&E and Masson's Trichrome Staining) | Reduced inflammatory cell infiltration, preservation of alveolar structure, and decreased collagen deposition (blue staining) in the lungs of bleomycin-treated mice receiving "this compound". | 5-MTP attenuates the destruction of alveolar structure in bleomycin-induced pulmonary fibrosis mice.[7] |
| Hydroxyproline Assay | A significant reduction in the total collagen content in the lungs of the "this compound"-treated group compared to the vehicle-treated group. | 5-MTP significantly decreased the deposition of ECM in vivo.[7] |
| Immunohistochemistry for α-SMA | A decrease in the number of α-SMA-positive myofibroblasts in the lung tissue of mice treated with "this compound". | 5-MTP significantly decreased the accumulation of myofibroblasts in vivo.[7] |
| Pulmonary Function Tests | Improvement in lung function parameters (e.g., forced vital capacity, compliance) in the "this compound" treatment group. | 5-MTP could improve lung function in bleomycin-induced pulmonary fibrosis mice.[7] |
Experimental Workflow Diagram:
Caption: In Vivo Efficacy Study Workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are summarized protocols for key experiments.
Fibroblast-to-Myofibroblast Transition (FMT) Assay
-
Cell Culture: Human lung fibroblasts (HLFs) are cultured in appropriate media. For experiments, cells are seeded in multi-well plates.
-
Stimulation and Treatment: Cells are serum-starved and then pre-treated with varying concentrations of "this compound" or 5-MTP for 1 hour. Subsequently, TGF-β1 (e.g., 5 ng/mL) is added to induce myofibroblast differentiation.[15]
-
Immunofluorescence Staining: After 48-72 hours, cells are fixed, permeabilized, and stained with an antibody against α-SMA. Nuclei are counterstained with DAPI.
-
Imaging and Quantification: Images are acquired using a high-content imaging system, and the percentage of α-SMA-positive cells or the intensity of α-SMA staining is quantified.[16]
Collagen Deposition Assay
-
Cell Culture and Treatment: HLFs are cultured and treated as described for the FMT assay.
-
Sirius Red Staining: After the treatment period, the cell layer is washed, fixed, and stained with Sirius Red solution, which specifically binds to collagen fibers.
-
Quantification: The stain is eluted, and the absorbance is measured spectrophotometrically to quantify the amount of collagen deposited.[17][18] Alternatively, a hydroxyproline assay can be performed on cell lysates to quantify total collagen.[18]
Western Blot for Phosphorylated Proteins
-
Protein Extraction: Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[19]
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[20][21]
-
Immunoblotting: The membrane is blocked (e.g., with BSA in TBST) and then incubated with primary antibodies specific for phosphorylated SMAD3 (pSMAD3), total SMAD3, phosphorylated AKT (pAKT), and total AKT. A loading control (e.g., GAPDH or β-actin) is also probed.
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescent substrate and an imaging system.[19] Band intensities are quantified using densitometry software.
Conclusion
The validation of a novel therapeutic target such as "this compound" requires a systematic and rigorous experimental approach. By drawing comparisons with the established data for 5-MTP, this guide provides a clear roadmap for researchers in the field. The outlined in vitro and in vivo studies, along with the detailed protocols, offer a comprehensive framework to assess the anti-fibrotic potential of novel tryptophan metabolites and to elucidate their mechanisms of action. Successful validation through such a comparative approach can significantly de-risk and accelerate the entry of new therapeutic candidates into the drug development pipeline.
References
- 1. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond. - DKFZ [inrepo02.dkfz.de]
- 4. Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond [research.unipg.it]
- 5. Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous tryptophan metabolite 5-Methoxytryptophan inhibits pulmonary fibrosis by downregulating the TGF-β/SMAD3 and PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Myofibroblast TGF-β Activation Measurement In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. 5-methoxytryptophan alleviates liver fibrosis by modulating FOXO3a/miR-21/ATG5 signaling pathway mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selvita.com [selvita.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BML-111 suppresses TGF-β1-induced lung fibroblast activation in vitro and decreases experimental pulmonary fibrosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Factors Affecting the Evaluation of Collagen Deposition and Fibrosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Collagen Detection - Type I, Type II, Total Collagen [chondrex.com]
- 19. bio-rad.com [bio-rad.com]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. Western Blot Video Protocol | Proteintech Group [ptglab.com]
Pyroglutamyl-Tryptophan vs. Other Tryptophan Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tryptophan, an essential amino acid, serves as a crucial precursor to a diverse array of bioactive metabolites that are integral to human health and disease. Its metabolism is primarily channeled through three major routes: the kynurenine pathway, the serotonin pathway, and the indole pathway, the last of which is largely influenced by the gut microbiota. The resulting metabolites exert distinct and sometimes opposing effects on the immune system, central nervous system, and cellular homeostasis. This guide provides an objective comparison of pyroglutamyl-tryptophan, a dipeptide derivative of tryptophan, with other key tryptophan metabolites, supported by experimental data and detailed methodologies.
Overview of Tryptophan Metabolism
Tryptophan is metabolized through several key pathways, each yielding distinct bioactive compounds. Over 95% of dietary tryptophan is processed through the kynurenine pathway, which is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1] This pathway produces metabolites that are critical in regulating immune responses and neuronal function. A smaller, yet highly significant, fraction of tryptophan is converted via the serotonin pathway to the neurotransmitter serotonin and the hormone melatonin, which are vital for mood, sleep, and circadian rhythm regulation.[2] Additionally, gut bacteria metabolize tryptophan into various indole derivatives that influence gut health and host immunity.[3] Pyroglutamyl-tryptophan is a dipeptide formed from pyroglutamic acid and tryptophan, which has been investigated for its potential as a drug carrier due to its stability.[4]
Comparative Analysis of Tryptophan Metabolites
This section provides a detailed comparison of pyroglutamyl-tryptophan with key metabolites from the kynurenine and serotonin pathways, focusing on their formation, biological functions, and underlying signaling mechanisms.
Pyroglutamyl-Tryptophan
Pyroglutamyl-tryptophan is a dipeptide that has been studied for its chemical stability and permeation properties. Unlike the primary metabolites of tryptophan that are formed through major enzymatic pathways, pyroglutamyl-tryptophan is a subject of interest for its potential in drug delivery systems.
Biological Functions:
-
Drug Carrier Potential: Studies have explored L-pyroglutamyl-L-tryptophan derivatives as potential carriers to facilitate the diffusion of drugs across the blood-brain barrier (BBB).[4]
-
Gastrointestinal Stability: In vitro studies have shown that the peptide bond in L-pyroglutamyl-L-tryptophan exhibits notable stability against enzymatic hydrolysis in a simulated gastrointestinal environment, suggesting its potential for oral administration.[4]
-
Potential Immunomodulatory Effects: While direct evidence for pyroglutamyl-tryptophan is limited, other pyroglutamyl peptides have been reported to possess anti-inflammatory properties.[5]
Kynurenine Pathway Metabolites
The kynurenine pathway is the principal route of tryptophan degradation and produces a variety of neuroactive and immunomodulatory compounds.
Biological Functions:
-
Immune Regulation: Kynurenine and its downstream metabolites, such as kynurenic acid and 3-hydroxykynurenine, are potent modulators of the immune response.[5] They can suppress T-cell proliferation and shift the balance of immune cell activity, which has implications for autoimmune diseases and cancer.[5]
-
Neuroactivity: Kynurenic acid is an antagonist of N-methyl-D-aspartate (NMDA) receptors and can be neuroprotective, while quinolinic acid is an NMDA receptor agonist and can be neurotoxic.[6] An imbalance in these metabolites is implicated in several neurodegenerative disorders.[6]
Serotonin Pathway Metabolites
The serotonin pathway leads to the production of the well-known neurotransmitter serotonin and the hormone melatonin.
Biological Functions:
-
Serotonin: As a neurotransmitter, serotonin plays a crucial role in regulating mood, appetite, and sleep.[7] Its synthesis in the brain is dependent on the availability of tryptophan.[1][8]
-
Melatonin: Melatonin is a key regulator of the sleep-wake cycle (circadian rhythm).[9] It is also a potent antioxidant, scavenging free radicals and protecting cells from oxidative damage.[10][11]
Data Presentation
The following tables summarize quantitative data for easy comparison of the different tryptophan metabolites.
Table 1: Comparative Bioactivities of Tryptophan Metabolites
| Metabolite | Primary Biological Effect | Key Cellular Targets | Reported In Vitro/In Vivo Effects |
| Pyroglutamyl-Tryptophan | Potential Drug Carrier, Enhanced Stability | Blood-Brain Barrier, Gastrointestinal Enzymes | Increased permeation across artificial membranes; resistance to enzymatic hydrolysis.[4] |
| Kynurenine | Immunomodulatory, Neuroactive | T-cells, Aryl Hydrocarbon Receptor (AhR) | Suppression of T-cell proliferation, activation of AhR signaling.[12][13] |
| Kynurenic Acid | Neuroprotective, Anti-inflammatory | NMDA Receptors, α7 Nicotinic Acetylcholine Receptors | Antagonism of glutamate receptors, reduction of neurotoxicity.[1] |
| Quinolinic Acid | Neurotoxic, Pro-inflammatory | NMDA Receptors | Agonism of NMDA receptors, induction of excitotoxicity.[6] |
| Serotonin | Neurotransmitter | Serotonin Receptors (5-HT receptors) | Regulation of mood, appetite, and sleep.[7] |
| Melatonin | Hormone, Antioxidant | Melatonin Receptors (MT1, MT2), Free Radicals | Regulation of circadian rhythm, scavenging of reactive oxygen species.[10][11] |
Table 2: Quantitative Comparison of Tryptophan Metabolite Concentrations in Human Plasma
| Metabolite | Typical Concentration Range (ng/mL) | Species | Reference |
| Kynurenine | 43.7 - 1790 | Human | [14] |
| Kynurenic Acid | 1.9 - 14 | Human | [14] |
| Quinolinic Acid | 39 - 180 | Human | [14] |
| Serotonin | Varies significantly between plasma and platelets | Human | [14] |
| Pyroglutamyl-Tryptophan | Data not readily available | - | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Quantification of Tryptophan Metabolites using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is used for the simultaneous quantification of tryptophan and its major metabolites in biological samples.[14][15]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing internal standards (e.g., stable isotope-labeled versions of the analytes).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UHPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Precursor and Product Ions: Specific mass-to-charge ratios (m/z) for each analyte and internal standard are monitored.
In Vitro Permeation Assay for Pyroglutamyl-Tryptophan
This assay assesses the potential for gastrointestinal absorption of pyroglutamyl-tryptophan.[4]
1. Apparatus: A two-chamber diffusion cell (e.g., Franz diffusion cell) separated by an artificial lipid membrane (e.g., a filter impregnated with a solution of lecithin in n-octanol).
2. Donor Compartment: Filled with a solution of L-pyroglutamyl-L-tryptophan in simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8).
3. Receptor Compartment: Filled with simulated plasma (e.g., phosphate-buffered saline with 4% bovine serum albumin).
4. Experimental Procedure:
-
The diffusion cell is maintained at 37°C with constant stirring.
-
Samples are withdrawn from the receptor compartment at regular time intervals (e.g., every 30 minutes for 5 hours).
-
The concentration of L-pyroglutamyl-L-tryptophan in the collected samples is determined by a suitable analytical method, such as HPLC-UV.
-
The transfer rate constant (Kd) is calculated from the concentration-time profile.
Assessment of Antioxidant Activity: In Vitro Lipid Peroxidation Assay
This method evaluates the ability of a compound, such as melatonin, to inhibit lipid peroxidation in biological membranes.[16][17]
1. Sample Preparation:
-
Isolate synaptosomes from rat brain tissue by differential centrifugation.
-
Resuspend the synaptosomal membranes in a suitable buffer (e.g., Tris-HCl).
2. Induction of Lipid Peroxidation:
-
Incubate the synaptosomal suspension with a pro-oxidant agent, such as a mixture of FeCl3 and ascorbic acid, to generate free radicals.
-
In parallel, incubate separate samples with the pro-oxidant and different concentrations of the test compound (e.g., melatonin).
3. Measurement of Lipid Peroxidation:
-
Lipid peroxidation is quantified by measuring the levels of malondialdehyde (MDA) and 4-hydroxyalkenals (4-HDA) using a colorimetric assay kit (e.g., based on the reaction with N-methyl-2-phenylindole).
-
The absorbance is read at a specific wavelength (e.g., 586 nm).
4. Data Analysis:
-
The percentage inhibition of lipid peroxidation by the test compound is calculated relative to the control (pro-oxidant only).
-
The IC50 value (the concentration of the compound that causes 50% inhibition) can be determined.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows discussed in this guide.
Caption: Overview of the major metabolic pathways of tryptophan.
Caption: The kynurenine pathway's role in immunomodulation.
Caption: Synthesis and functions of serotonin and melatonin.
Caption: Experimental workflow for tryptophan metabolite quantification.
References
- 1. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 2. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of immunity by tryptophan microbial metabolites [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. junglongevity.com [junglongevity.com]
- 10. Melatonin and tryptophan derivatives as free radical scavengers and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The tryptophan–kynurenine pathway in immunomodulation and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]
- 15. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Melatonin and tryptophan counteract lipid peroxidation and modulate superoxide dismutase activity in ringdove heterophils in vivo. Effect of antigen-induced activation and age - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing the Cross-Reactivity of Anti-5-Oxoprolyltryptophan Antibodies
For researchers and drug development professionals working with antibodies targeting post-translationally modified (PTM) peptides, ensuring specificity is paramount. The formation of 5-oxoproline (pGlu) from an N-terminal glutamine, particularly when adjacent to a tryptophan residue, creates a unique epitope. Antibodies developed against this "pGlu-Trp" motif are valuable tools, but their utility is contingent on their ability to distinguish this specific modification from related structures. This guide provides a framework for evaluating the cross-reactivity of anti-5-Oxoprolyltryptophan antibodies, offering objective comparison methodologies and supporting experimental protocols.
Antibody cross-reactivity occurs when an antibody raised against a specific antigen also recognizes other antigens with similar structural features[1]. For antibodies targeting pGlu-Trp, potential cross-reactants include the unmodified peptide, peptides with different N-terminal pyroglutamated amino acids, or even the individual components of the epitope. Rigorous testing is essential to validate the antibody's specificity and prevent misinterpretation of experimental results[1][2].
Quantitative Comparison of Antibody Specificity
A competitive enzyme-linked immunosorbent assay (ELISA) is a robust method for quantifying antibody specificity. In this assay, the ability of various related compounds (analytes) to compete with the immobilized pGlu-Trp antigen for antibody binding is measured. The results are often expressed as a percentage of cross-reactivity relative to the primary antigen.
Below is a sample data table illustrating how the cross-reactivity of a hypothetical anti-5-Oxoprolyltryptophan antibody might be presented.
| Analyte | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity |
| 5-Oxoprolyl-Tryptophan (pGlu-Trp) | 10 nM | 100% |
| 5-Oxoprolyl-Phenylalanine (pGlu-Phe) | 1,200 nM | 0.83% |
| Gln-Trp Peptide | > 10,000 nM | < 0.1% |
| Tryptophan | > 100,000 nM | < 0.01% |
| 5-Oxoproline (Pyroglutamic Acid) | > 100,000 nM | < 0.01% |
% Cross-Reactivity = (IC50 of pGlu-Trp / IC50 of Analyte) x 100
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable cross-reactivity assessment.
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Antigen Coating:
-
Dilute a 5-Oxoprolyltryptophan-carrier conjugate (e.g., pGlu-Trp-BSA) to a final concentration of 1-5 µg/mL in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the competitor analytes (e.g., pGlu-Trp standard, pGlu-Phe, Gln-Trp, etc.) in assay buffer (e.g., blocking buffer).
-
In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the anti-5-Oxoprolyltryptophan antibody (at a concentration predetermined to give ~80-90% of the maximum signal).
-
Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the competitor in solution.
-
Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the antigen-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-IgG HRP) diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Reading:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance against the log of the competitor concentration.
-
Determine the IC50 value for each analyte, which is the concentration required to inhibit 50% of the maximum signal.
-
Calculate the percent cross-reactivity using the formula provided in the data table section.
-
Visualizing the Workflow
Understanding the experimental flow is key to proper execution. The following diagram illustrates the competitive ELISA workflow for assessing cross-reactivity.
Caption: Workflow for Competitive ELISA Cross-Reactivity Testing.
This structured approach to evaluating antibody cross-reactivity ensures the generation of reliable and comparable data, which is essential for the successful application of antibodies in research and therapeutic development. While no antibody is perfect, a thorough understanding of its binding profile is critical for interpreting results with confidence. For therapeutic antibodies, tissue cross-reactivity studies may also be necessary to identify any off-target binding in a broader biological context[3][4].
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. Antibody Cross-Reactivity Testing Service - Creative Biolabs [creative-biolabs.com]
- 3. Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
A Comparative Guide: Chemical vs. Enzymatic Synthesis of Pyroglutamyl-Tryptophan
For researchers, scientists, and drug development professionals, the choice between chemical and enzymatic synthesis of peptides is a critical decision impacting yield, purity, cost, and environmental footprint. This guide provides an objective comparison of the two primary methods for synthesizing pyroglutamyl-tryptophan, a dipeptide with potential applications in neuroscience and as a drug carrier to the central nervous system.
This comparison delves into the intricacies of both solid-phase chemical synthesis and enzyme-catalyzed reactions, offering a comprehensive overview supported by experimental data and detailed protocols.
At a Glance: Comparing Synthesis Methods
| Parameter | Chemical Synthesis (SPPS) | Enzymatic Synthesis (Glutaminyl Cyclase) |
| Typical Crude Purity (%) | 50 - 80[1] | Potentially higher due to enzyme specificity |
| Typical Final Purity (%) | > 98[1] | High, dependent on purification |
| Overall Yield (%) | 20 - 60[1] | Dependent on enzyme efficiency and substrate |
| Reaction Time | Days | Hours |
| Key Advantages | - Automation-friendly- High throughput- Well-established protocols | - High specificity, fewer byproducts- Milder reaction conditions- Environmentally friendly |
| Key Disadvantages | - Higher cost of resins and reagents- Potential for side reactions (e.g., racemization)- Use of harsh and hazardous chemicals | - Enzyme cost and stability- Optimization of reaction conditions required- Scalability can be a challenge |
Delving into the Methodologies
Chemical Synthesis: The Solid-Phase Approach
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide synthesis. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin.
A general workflow for the chemical synthesis of pyroglutamyl-tryptophan via SPPS is as follows:
References
Section 1: 5-Oxoproline in Different Biological Matrices
References
- 1. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute administration of 5-oxoproline induces oxidative damage to lipids and proteins and impairs antioxidant defenses in cerebral cortex and cerebellum of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the clinical significance of 5-oxoproline (pyroglutamic acid) in high anion gap metabolic acidosis following paracetamol (acetaminophen) exposure? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tryptophan - Wikipedia [en.wikipedia.org]
- 7. Tryptophan Metabolism in Health and Disease: Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 8. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tryptophan metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. jst.go.jp [jst.go.jp]
- 12. mdpi.com [mdpi.com]
- 13. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
Navigating the Labyrinth of Peptide Identification: A Comparative Guide to Mass Analyzers for Pyroglutamyl-Tryptophan
For researchers, scientists, and drug development professionals engaged in the intricate work of peptide analysis, the choice of mass analyzer is a critical decision that profoundly impacts data quality and experimental outcomes. This guide provides an objective comparison of different mass spectrometry platforms for the identification and characterization of pyroglutamyl-tryptophan, a modified dipeptide with significance in various biological contexts. By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions for their specific analytical needs.
The identification of post-translationally modified peptides like pyroglutamyl-tryptophan presents a unique set of challenges. The cyclic structure of the pyroglutamyl residue and the potential for in-source fragmentation of the tryptophan moiety necessitate high-resolution and high-accuracy mass analysis for unambiguous characterization. This guide will delve into the performance of three common mass analyzer types: Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Ion Trap, in the context of analyzing this specific dipeptide.
At a Glance: Performance Comparison of Mass Analyzers for Pyroglutamyl-Tryptophan Analysis
To facilitate a clear understanding of the strengths and weaknesses of each platform, the following table summarizes key performance metrics. It is important to note that direct comparative studies on pyroglutamyl-tryptophan are limited; therefore, this data is synthesized from studies on similar small, modified peptides and the known capabilities of each instrument type.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Ion Trap (IT) |
| Mass Resolution | High (20,000 - 60,000 FWHM) | Ultra-high (60,000 - >240,000 FWHM) | Low to Moderate (Unit to ~10,000 FWHM) |
| Mass Accuracy | High (< 5 ppm with external calibration) | Very High (< 2 ppm with internal calibration) | Moderate (10-100 ppm) |
| Sensitivity | High | Very High | Excellent |
| Dynamic Range | Good to Excellent | Excellent | Good |
| Scan Speed | Fast | Moderate to Fast | Fast |
| Fragmentation | CID, HCD | CID, HCD, ETD, UVPD | CID, ETD |
| Cost | Moderate to High | High | Low to Moderate |
| Primary Advantage | Balance of speed, resolution, and sensitivity. | Unparalleled resolution and mass accuracy. | Cost-effective, high sensitivity, and MSn capabilities. |
| Primary Limitation | Resolution lower than Orbitrap. | Slower scan speed at highest resolutions. | Lower resolution and mass accuracy. |
Deciphering the Fragments: Collision-Induced Dissociation of Pyroglutamyl-Tryptophan
Understanding the fragmentation pattern of pyroglutamyl-tryptophan is key to its confident identification. Collision-Induced Dissociation (CID) is the most common fragmentation technique. The expected fragmentation of the protonated molecule [M+H]+ would involve cleavage of the peptide bond and characteristic fragmentation of the individual residues.
A key diagnostic fragment for pyroglutamyl-containing peptides is the immonium ion of pyroglutamic acid at m/z 84.044. The tryptophan residue is expected to produce a characteristic immonium ion at m/z 159.092 and other fragment ions related to its indole side chain. The primary fragmentation pathways would yield b- and y-type ions from the cleavage of the peptide bond.
Figure 1. Simplified fragmentation of pyroglutamyl-tryptophan.
Experimental Protocols for the Identification of Pyroglutamyl-Tryptophan
A robust and reproducible experimental protocol is fundamental for the successful analysis of pyroglutamyl-tryptophan. The following provides a general workflow that can be adapted for different mass spectrometry platforms.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of synthetic pyroglutamyl-tryptophan in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) at a concentration of 1 mg/mL. Perform serial dilutions to create a calibration curve for quantitative analysis.
-
Biological Sample Extraction: For biological samples, a protein precipitation or solid-phase extraction (SPE) step is recommended to remove interfering substances. A generic protein precipitation protocol involves adding three volumes of ice-cold acetonitrile to one volume of sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be dried and reconstituted in the initial mobile phase.
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the dipeptide from other components.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 2-5%) and ramp up to a higher percentage (e.g., 95%) over a period of 10-15 minutes to elute the dipeptide.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS)
The following are suggested starting parameters for each mass analyzer type. Optimization will be necessary for specific instruments and applications.
Q-TOF Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Sampling Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Acquisition Mode: MS/MS or data-dependent acquisition (DDA).
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be used to obtain a comprehensive fragmentation spectrum.
Orbitrap Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Spray Voltage: 3.0-4.0 kV.
-
Capillary Temperature: 275-325 °C.
-
S-Lens RF Level: 50-70%.
-
Acquisition Mode: Full scan MS followed by data-dependent MS/MS (TopN, where N is typically 5-10).
-
MS1 Resolution: 60,000 - 120,000.
-
MS2 Resolution: 15,000 - 30,000.
-
Collision Energy: Normalized Collision Energy (NCE) of 25-35%.
Ion Trap Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Spray Voltage: 4.0-5.0 kV.
-
Capillary Temperature: 200-250 °C.
-
Acquisition Mode: Full scan MS followed by data-dependent MS/MS.
-
Isolation Width: 1.5-2.0 m/z.
-
Collision Energy: 30-40 (arbitrary units, instrument-dependent).
Figure 2. General experimental workflow for pGlu-Trp analysis.
In-Depth Analysis: Choosing the Right Tool for the Job
Quadrupole Time-of-Flight (Q-TOF): The Versatile Workhorse
Q-TOF instruments offer a compelling balance of performance characteristics. Their high resolution is sufficient to resolve the isotopic pattern of pyroglutamyl-tryptophan and provide accurate mass measurements for confident formula determination. The fast scan speeds are advantageous for coupling with ultra-high-performance liquid chromatography (UHPLC), allowing for high-throughput analysis. For quantitative studies, Q-TOFs provide good dynamic range and sensitivity.
Orbitrap: The Pinnacle of Resolution and Mass Accuracy
When unambiguous identification is paramount, the ultra-high resolution and exceptional mass accuracy of the Orbitrap analyzer are unparalleled. This level of performance can be crucial for distinguishing pyroglutamyl-tryptophan from other isobaric interferences in complex biological matrices. The high sensitivity of modern Orbitrap instruments also makes them well-suited for detecting low-abundance peptides. While scan speeds at the highest resolution settings can be slower, for targeted analysis of a specific molecule, this is often a worthwhile trade-off for the confidence in identification.
Ion Trap (IT): The Cost-Effective and Sensitive Option
Ion trap mass spectrometers are known for their excellent sensitivity and their ability to perform multiple stages of fragmentation (MSn), which can be valuable for detailed structural elucidation. While their resolution and mass accuracy are lower than Q-TOF and Orbitrap instruments, they can still be effectively used for the identification of pyroglutamyl-tryptophan, especially when analyzing less complex samples or when coupled with robust chromatographic separation. Their lower cost makes them an attractive option for laboratories with budget constraints.
Conclusion
The optimal choice of mass analyzer for the identification of pyroglutamyl-tryptophan depends on the specific research goals, sample complexity, and available resources. For routine identification and quantification with a good balance of performance and cost, a Q-TOF is an excellent choice. When the highest confidence in identification and characterization is required, particularly in complex samples, the Orbitrap is the gold standard. For laboratories prioritizing sensitivity and cost-effectiveness for targeted analysis, the Ion Trap remains a viable and powerful option. By carefully considering the information and protocols presented in this guide, researchers can select the most appropriate mass spectrometry platform to successfully navigate the challenges of modified peptide analysis and achieve their scientific objectives.
Safety Operating Guide
Navigating the Safe Disposal of 5-Oxoprolyltryptophan: A Procedural Guide
Disclaimer: The following procedures are based on information for structurally similar compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for specific disposal requirements.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from related tryptophan compounds, 5-Oxoprolyltryptophan is not anticipated to be classified as a hazardous substance.[1][2] However, as a standard laboratory practice, appropriate personal protective equipment (PPE) should always be worn when handling this or any other chemical. This includes:
-
Safety glasses or goggles: To protect the eyes from potential splashes or airborne particles.
-
Gloves: Nitrile gloves are suitable for handling this type of compound.
-
Lab coat: To protect skin and clothing from contamination.
Operations that may generate dust should be conducted in a well-ventilated area or under a fume hood to minimize the risk of inhalation.[1][3]
Quantitative Data Summary
For quick reference, the following table summarizes key physical and chemical properties gathered from analogous tryptophan compounds.
| Property | Value | Source Compound(s) |
| Physical State | Solid, Crystalline Powder | N-Boc-L-tryptophan methyl ester, 6-Methyl-DL-tryptophan, L-Tryptophan |
| Appearance | Off-white to light yellow/orange | N-Boc-L-tryptophan methyl ester, 6-Methyl-DL-tryptophan |
| Stability | Stable under normal conditions | N-Boc-L-tryptophan methyl ester, L-Tryptophan, Trp-Ile |
| Incompatible Materials | Strong oxidizing agents | N-Boc-L-tryptophan methyl ester, L-Tryptophan, Trp-Ile |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (NOx) | L-Tryptophan, Trp-Ile |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process focused on containment, clear labeling, and adherence to institutional and regulatory guidelines.
1. Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly sealed, and clearly labeled waste container.[1]
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
2. Spill Management:
-
Carefully sweep up the solid material and place it into a suitable container for disposal.[1][4]
-
Ensure the spill area is thoroughly cleaned with an appropriate solvent (e.g., water) after the material has been collected.
3. Container Labeling:
-
Label the waste container with the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Indicate that it is a chemical waste product. While not classified as hazardous based on similar compounds, clear labeling is crucial for proper handling by waste management personnel.
4. Storage Pending Disposal:
-
Store the sealed waste container in a designated chemical waste storage area.
-
This area should be secure, well-ventilated, and situated away from incompatible materials such as strong oxidizing agents.[1][5]
5. Final Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[1]
-
Provide them with all necessary information about the waste material.
-
For aqueous solutions of non-hazardous tryptophan derivatives, some institutions may permit drain disposal with copious amounts of water; however, this must be confirmed with your local EHS guidelines.[2][6] Never assume drain disposal is acceptable without explicit permission.
Disposal Workflow Diagram
The logical flow of the disposal process for this compound is illustrated below. This workflow begins with the initial generation of waste and culminates in its final, compliant disposal.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Oxoprolyltryptophan
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 5-Oxoprolyltryptophan. While specific toxicological properties of this compound have not been thoroughly investigated, it is recommended to handle it with due care, adhering to standard laboratory safety practices for chemical compounds.[1][2][3]
Personal Protective Equipment (PPE) and Engineering Controls
To ensure personal safety and minimize exposure, the following personal protective equipment and engineering controls are essential when handling this compound, particularly in its solid, powdered form.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should meet ANSI Z87.1 standards.[4] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[4] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[4] Double gloving is recommended for added protection. Gloves should be changed immediately upon contamination.[4] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing.[1][4] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the lyophilized powder to prevent inhalation of dust particles.[1][2][4] Work should be conducted in a well-ventilated area.[1] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling Lyophilized Powder:
-
Preparation: Ensure the designated work area is clean and uncluttered before handling.[1]
-
Acclimatization: Due to the hygroscopic nature of many peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.
-
Personal Protective Equipment: Don all required PPE, including a lab coat, safety goggles, and gloves.[1]
-
Weighing: Weigh the powder in a designated, controlled environment to minimize the creation and inhalation of dust.[1]
-
Reconstitution: If preparing a solution, add the solvent slowly and cap the container securely before mixing. Sonication can aid in dissolving the peptide, but avoid excessive heat.[4]
-
Clean-up: After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[1]
Storage:
-
Lyophilized Peptide: For long-term storage, keep at -20°C or colder in a tightly sealed container, protected from light.[2][4]
-
Peptide in Solution: It is not recommended to store peptides in solution for extended periods.[4] If necessary, create single-use aliquots and store them at -20°C or below to avoid repeated freeze-thaw cycles.[1][4]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2] If symptoms persist, seek medical attention.[3] |
| Skin Contact | In case of skin contact, wash with plenty of water.[2] Remove contaminated clothing.[3] If irritation occurs, seek medical advice.[5] |
| Eye Contact | In case of eye contact, rinse the eyes with plenty of water.[2] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |
| Ingestion | If swallowed, rinse the mouth with water.[2][3] Do not induce vomiting. Seek immediate medical attention.[3][6] |
Disposal Plan
All waste containing this compound must be handled and disposed of in accordance with federal, state, and local environmental regulations.[2]
Step-by-Step Disposal Procedure:
-
Waste Collection: Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[1]
-
Container Sealing: Securely seal the waste container to prevent any leakage.[1]
-
Disposal Method: One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Alternatively, sweep up any solid material, place it in a closed container, and hold for waste disposal.[2][3]
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
